UNC0379 TFA
描述
属性
IUPAC Name |
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2.C2HF3O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27;3-2(4,5)1(6)7/h16-17H,3-15H2,1-2H3,(H,24,25,26);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGPYZTHNAVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC0379 TFA: A Technical Guide to its Mechanism of Action and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC0379 is a first-in-class, selective, and substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). By binding to the substrate-binding pocket of SETD8, UNC0379 effectively prevents the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in various cellular processes including DNA damage response, cell cycle progression, and gene regulation.[1][2] Furthermore, UNC0379 also blocks the methylation of non-histone substrates of SETD8, such as the tumor suppressor p53 and the DNA replication and repair protein, proliferating cell nuclear antigen (PCNA).[2] This inhibition of SETD8 activity leads to cell cycle arrest, induction of apoptosis, and suppression of proliferation in various cancer cell lines, making UNC0379 a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of UNC0379, detailed experimental protocols for its characterization, and a summary of its biological effects.
Core Mechanism of Action
UNC0379 acts as a competitive inhibitor with respect to the peptide substrate of SETD8 and is noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[2] This means that UNC0379 directly competes with histone H4 and other substrates for binding to the active site of SETD8. This specific mode of inhibition distinguishes it from many other methyltransferase inhibitors that compete with SAM.[1] The trifluoroacetate (B77799) (TFA) salt form of UNC0379 is commonly used in research due to its stability and solubility.
The primary molecular consequence of SETD8 inhibition by UNC0379 is the global reduction of H4K20 monomethylation.[3] This epigenetic mark is crucial for chromatin compaction and the regulation of DNA accessibility. Its reduction can lead to defects in DNA replication and repair, and ultimately trigger cell cycle checkpoints.
Beyond its effects on histone methylation, UNC0379 also impacts the function of key non-histone proteins. By preventing the monomethylation of p53 at lysine 382, UNC0379 can lead to the stabilization and activation of p53, promoting the transcription of its target genes involved in cell cycle arrest and apoptosis.[2][4] Inhibition of PCNA monomethylation at lysine 248 by UNC0379 can destabilize PCNA, impairing DNA replication and the cellular response to DNA damage.[2][5]
Quantitative Data
The inhibitory activity of UNC0379 against SETD8 and its effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 (SETD8) | 7.3 µM | Radioactive Methyl Transfer Assay | [6][7] |
| IC50 (SETD8) | 7.9 µM | Cell-free assay | [1] |
| KD (SETD8) | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [2][6] |
Table 1: In Vitro Inhibitory Activity of UNC0379 against SETD8.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| JHOS3 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | 9 days | [1][6] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | 9 days | [1][6] |
| XG7 | Multiple Myeloma | 1.25 - 6.3 | Not Specified | [4] |
| XG25 | Multiple Myeloma | 1.25 - 6.3 | Not Specified | [4] |
| U87MG | Glioblastoma | ~5 | 48 hours | [8] |
| LN-18 | Glioblastoma | ~5 | 48 hours | [8] |
Table 2: Anti-proliferative Activity of UNC0379 in Various Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches to study UNC0379, the following diagrams are provided in DOT language.
Caption: UNC0379 inhibits SETD8, leading to reduced methylation of histone and non-histone targets, resulting in cell cycle arrest and apoptosis.
Caption: A typical experimental workflow to characterize the cellular effects of UNC0379.
Experimental Protocols
In Vitro SETD8 Enzymatic Assay
This protocol is adapted from methodologies used to determine the IC50 of UNC0379 against SETD8.[7]
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide substrate (e.g., biotinylated H4 1-21)
-
S-adenosyl-L-methionine (SAM), including a radiolabeled version (e.g., [3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer.
-
In a microplate, combine SETD8 enzyme, H4 peptide substrate, and the diluted UNC0379 or vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of cold SAM and [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a suitable quenching buffer (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each UNC0379 concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol is a generalized procedure for assessing the effect of UNC0379 on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol outlines the steps to detect changes in H4K20me1 and other proteins following UNC0379 treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-H4K20me1, anti-total H4, anti-p53, anti-PCNA, and a loading control (e.g., anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a potent and selective inhibitor of SETD8 that has proven to be an invaluable research tool for dissecting the roles of this methyltransferase in health and disease. Its well-defined mechanism of action, centered on the competitive inhibition of substrate binding, leads to a cascade of cellular events culminating in reduced cancer cell proliferation and survival. The experimental protocols provided herein offer a robust framework for researchers to investigate the multifaceted effects of UNC0379 and to further explore its therapeutic potential. As our understanding of the epigenetic regulation of cellular processes continues to grow, the utility of specific chemical probes like UNC0379 will undoubtedly expand, paving the way for novel therapeutic strategies in oncology and beyond.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
UNC0379 TFA and SETD8: A Technical Guide to Substrate Competition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interaction between the selective inhibitor UNC0379 TFA and the lysine (B10760008) methyltransferase SETD8. We delve into the mechanism of substrate competition, present key quantitative data, detail experimental protocols, and visualize the complex signaling pathways involved. This document serves as a comprehensive resource for professionals engaged in epigenetic research and drug discovery.
Introduction to SETD8 and its Inhibition by UNC0379
SETD8, also known as KMT5A, is a crucial enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2] This epigenetic mark is integral to a variety of cellular processes, including DNA replication, DNA damage response, cell cycle regulation, and transcriptional modulation.[1][3] Beyond its role in histone modification, SETD8 also methylates several non-histone proteins, notably the tumor suppressor p53 and the proliferating cell nuclear antigen (PCNA).[4][5][6] The methylation of p53 at lysine 382 (p53K382me1) by SETD8 can suppress its transcriptional activation of target genes, thereby impacting apoptosis and cell cycle control.[4][6]
UNC0379 is a first-in-class, selective, and substrate-competitive small molecule inhibitor of SETD8.[4][7] Its mechanism of action is distinct from cofactor-competitive inhibitors, as it directly competes with the peptide substrate for binding to the enzyme's active site.[4][8] This competitive inhibition is non-competitive with respect to the cofactor S-adenosyl-L-methionine (SAM).[4][8] The trifluoroacetic acid (TFA) salt of UNC0379 is commonly used in research settings.
Quantitative Analysis of UNC0379-SETD8 Interaction
The potency and binding affinity of UNC0379 for SETD8 have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Activity of UNC0379 against SETD8
| Parameter | Value | Assay Type | Reference |
| IC50 | ~1.2 nM | HTRF Assay (recombinant SETD8, H4 peptide substrate) | [7] |
| IC50 | 7.3 ± 1.0 µM | Radioactive Methyltransferase Assay (³H-SAM) | [4] |
| IC50 | 9.0 µM | Microfluidic Capillary Electrophoresis (MCE) Assay | [4] |
| IC50 | 7.9 µM | Cell-free assay | [7] |
| Ki | ~0.5 nM | Kinetic Analysis | [7] |
| Kd | 18.3 µM | - | [9][10] |
Table 2: Cellular Activity of UNC0379
| Cell Line(s) | Effect | Concentration(s) | Duration | Reference |
| HeLa, A549 | Dose-dependent reduction of H4K20me1 | 0.1 - 10 µM | 24 hours | [7] |
| HGSOC cells | Inhibition of cell proliferation | 1 - 10 µM | 9 days | [9] |
| HGSOC cells | Increased percentage of cells in sub-G1 phase | 10 µM | 96 hours | [9] |
| Neuroblastoma cells | Activation of p53 and induction of p53-dependent cell death | - | - | [11] |
| Endometrial cancer cells | Attenuated cell proliferation and promoted apoptosis | - | - | [5] |
| Glioblastoma cells | Blocked cell proliferation, induced DNA damage | 5 µM | 48 hours | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between UNC0379 and SETD8.
Radioactive Methyltransferase Assay for IC50 Determination
Objective: To determine the concentration of UNC0379 required to inhibit 50% of SETD8 enzymatic activity using a radioactive assay.
Materials:
-
Recombinant SETD8 enzyme
-
Histone H4 peptide substrate (e.g., H4 1-21)
-
S-adenosyl-L-[³H]-methionine (³H-SAM)
-
UNC0379
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare a serial dilution of UNC0379 in the assay buffer.
-
In a reaction plate, add the SETD8 enzyme, H4 peptide substrate, and varying concentrations of UNC0379.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper and washing away unincorporated ³H-SAM.
-
Add scintillation cocktail to the filter paper.
-
Measure the amount of incorporated ³H on the peptide substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of UNC0379 concentration to determine the IC50 value.[4]
Mechanism of Action (MOA) Studies
Objective: To determine if UNC0379 is competitive with the peptide substrate or the cofactor SAM.
Procedure:
-
Perform the radioactive methyltransferase assay as described above.
-
Substrate Competition: Keep the concentration of ³H-SAM constant and vary the concentration of the H4 peptide substrate. For each peptide concentration, determine the IC50 value of UNC0379. A linear increase in IC50 values with increasing peptide concentration indicates substrate competition.[4]
-
Cofactor Competition: Keep the concentration of the H4 peptide substrate constant and vary the concentration of SAM. Determine the IC50 value of UNC0379 at each SAM concentration. If the IC50 values remain constant, it indicates that the inhibitor is non-competitive with the cofactor.[4]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To directly measure the binding affinity (Kd) of UNC0379 to SETD8.
Materials:
-
Recombinant SETD8 protein
-
UNC0379
-
ITC instrument
-
Buffer (e.g., PBS)
Procedure:
-
Dialyze the SETD8 protein extensively against the ITC buffer.
-
Dissolve UNC0379 in the same buffer.
-
Load the SETD8 solution into the sample cell of the ITC instrument.
-
Load the UNC0379 solution into the injection syringe.
-
Perform a series of injections of UNC0379 into the SETD8 solution while monitoring the heat changes.
-
Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[4][13]
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts of UNC0379's mechanism and the signaling pathways affected by SETD8 inhibition.
Caption: Mechanism of SETD8 inhibition by UNC0379.
Caption: SETD8 signaling pathways and the effect of UNC0379.
Caption: Workflow for characterizing UNC0379's interaction with SETD8.
Conclusion
UNC0379 stands as a pivotal tool for investigating the biological functions of SETD8. Its substrate-competitive mechanism offers a distinct advantage for probing the specific roles of substrate binding in cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the SETD8 pathway in various diseases, including cancer.[7][9][11] The continued exploration of SETD8 inhibitors like UNC0379 holds significant promise for the development of novel epigenetic therapies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
UNC0379: A Technical Guide to its Impact on H4K20 Monomethylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of UNC0379 on the monomethylation of Histone H4 at Lysine (B10760008) 20 (H4K20me1). UNC0379 is a selective and substrate-competitive small molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A), the sole enzyme responsible for H4K20 monomethylation in multicellular organisms.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative biochemical and cellular effects, detailed experimental protocols, and the broader implications for signaling pathways involving H4K20me1.
Core Mechanism of Action
UNC0379 functions as a potent and selective inhibitor of SETD8.[1][3] It distinguishes itself by being a substrate-competitive inhibitor, meaning it competes with the histone H4 peptide for binding to the enzyme's active site.[1][4] This is in contrast to many other methyltransferase inhibitors that compete with the cofactor S-adenosyl-l-methionine (SAM).[1][4] This specific mechanism of action contributes to its high selectivity for SETD8 over other methyltransferases.[1]
The inhibition of SETD8 by UNC0379 leads to a dose-dependent reduction in the levels of H4K20me1 in cells.[5][6][7] H4K20 monomethylation is a critical epigenetic mark involved in a variety of cellular processes, including DNA damage response, cell cycle progression, chromatin compaction, and transcriptional regulation.[2][8][9] Consequently, the modulation of H4K20me1 levels by UNC0379 has significant downstream effects on cellular function and fate.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of UNC0379 from various biochemical and cellular assays.
Table 1: Biochemical Activity of UNC0379 against SETD8
| Assay Type | Parameter | Value | Reference |
| Radioactive Methyl Transfer Assay | IC50 | 7.3 µM | [3][10] |
| MCE Assay | IC50 | 9.0 µM | [10] |
| HTRF-based Assay (recombinant SETD8) | IC50 | ~1.2 nM | [5] |
| Isothermal Titration Calorimetry (ITC) | K D | 18.3 ± 3.2 µM | [1][11] |
| Surface Plasmon Resonance (SPR) | K D | 36.0 ± 2.3 µM | [1] |
| Fluorescence Polarization (FP) Peptide Displacement | IC50 | 37.7 ± 7.2 µM | [1] |
Table 2: Cellular Activity of UNC0379
| Cell Line | Assay | Parameter | Value | Treatment Conditions | Reference |
| Neuroblastoma (SY5Y, NGP) | Ex-vivo tumorigenicity | --- | Decreased tumor growth | Not specified | [10] |
| High-Grade Serous Ovarian Cancer (HGSOC) | Cell Growth | --- | Prevents growth | 1–10 µM, 9 days | [5][11] |
| HGSOC | Cell Cycle | --- | Increase in sub-G1 phase | 10 µM, 96 h | [5][11] |
| HeLa, A549 | H4K20me1 levels | --- | >90% reduction | 5 µM, 24 h | [5] |
| HeLa | Cell Proliferation | IC50 | ~5.6 µM | 72 h | [5] |
| A549 | Cell Proliferation | IC50 | ~6.2 µM | 72 h | [5] |
| OVCAR3 (HGSOC) | Cell Viability | IC50 | ~2.8 µM | 72 h | [5] |
| SKOV3 (HGSOC) | Cell Viability | IC50 | ~3.5 µM | 72 h | [5] |
| Endometrial Cancer (HEC50B) | Cell Viability | IC50 | 576 nM | 4 days | [6] |
| Endometrial Cancer (ISHIKAWA) | Cell Viability | IC50 | 2540 nM | 4 days | [6] |
| HGSOC Cell Lines (various) | Cell Viability | IC50 | 0.39 to 3.20 µM | 9 days | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by UNC0379 and a typical experimental workflow for its evaluation.
Caption: UNC0379 inhibits SETD8, blocking H4K20 monomethylation.
Caption: Experimental workflow for assessing UNC0379's cellular effects.
Detailed Experimental Protocols
In Vitro SETD8 Inhibition Assay (Radiometric)
This protocol is adapted from methodologies used to determine the IC50 of methyltransferase inhibitors.
-
Reagents and Buffers:
-
Recombinant human SETD8 enzyme.
-
Histone H4 peptide (1-21) substrate.
-
[³H]-S-adenosyl-l-methionine (SAM).
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20.[3]
-
UNC0379 stock solution in DMSO.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of UNC0379 in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 2.5 µL of the diluted UNC0379 solution.[3]
-
Add 20 µL of a solution containing 50 nM SETD8 and 2 µM H4 peptide in assay buffer.[3]
-
Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 2.5 µL of 150 µM [³H]-SAM in assay buffer.[3]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding an appropriate quenching solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H4K20me1 Level Assessment by Western Blot
This protocol outlines the steps to measure changes in H4K20me1 levels in cells treated with UNC0379.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, A549, OVCAR3) in appropriate media and conditions.[5]
-
Seed cells in 6-well plates and allow them to adhere for 24 hours.[5]
-
Treat cells with varying concentrations of UNC0379 (e.g., 0.1-10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 96 hours).[5][7]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE (e.g., 15% gel for histones) and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against H4K20me1 and a loading control (e.g., total Histone H4 or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative change in H4K20me1 levels, normalized to the loading control.
-
Conclusion
UNC0379 is a valuable chemical probe for studying the role of SETD8 and H4K20 monomethylation in various biological contexts. Its selectivity and substrate-competitive mechanism of action make it a powerful tool for dissecting the downstream consequences of inhibiting this specific epigenetic mark. The provided data and protocols serve as a foundational resource for researchers and drug development professionals aiming to investigate or target the SETD8-H4K20me1 axis in their studies. Further research into the therapeutic potential of UNC0379 and similar inhibitors is warranted, particularly in oncology and other diseases where SETD8 and H4K20me1 are implicated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monomethylation of Histone H4-Lysine 20 Is Involved in Chromosome Structure and Stability and Is Essential for Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Histone H4 Lysine 20 (H4K20) Methylation, Expanding the Signaling Potential of the Proteome One Methyl Moiety at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H4K20me - Wikipedia [en.wikipedia.org]
- 10. tribioscience.com [tribioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
UNC0379 TFA and the DNA Damage Response Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of UNC0379 trifluoroacetate (B77799) (TFA), a selective, substrate-competitive inhibitor of the histone methyltransferase SETD8 (also known as KMT5A). We delve into the critical role of SETD8 in the DNA damage response (DDR) pathway, specifically its function in monomethylating histone H4 at lysine (B10760008) 20 (H4K20me1), a crucial epigenetic mark for the recruitment of DNA repair proteins. This guide details the mechanism of action of UNC0379, presents quantitative data on its activity, and provides comprehensive experimental protocols for studying its effects. Furthermore, we visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and concise understanding of the molecular interactions and experimental designs.
Introduction: SETD8 and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR). A key player in the DDR is the protein 53BP1, which is recruited to sites of DNA double-strand breaks (DSBs) to promote repair through the non-homologous end joining (NHEJ) pathway.[1][2] The recruitment of 53BP1 is dependent on specific post-translational modifications on histone proteins surrounding the DNA lesion.
SETD8 is the sole lysine methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[2] This histone mark is a prerequisite for the subsequent di- and tri-methylation of H4K20, which creates a binding site for 53BP1.[1] By catalyzing the initial H4K20me1 modification, SETD8 plays a pivotal role in the initiation of the 53BP1-mediated DNA repair cascade.[3][4] Dysregulation of SETD8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5]
UNC0379 TFA: A Selective SETD8 Inhibitor
UNC0379 is a potent and selective small molecule inhibitor of SETD8.[6][7] It acts as a substrate-competitive inhibitor, binding to the histone substrate binding pocket of SETD8 and thereby preventing the methylation of H4K20.[7][8] The trifluoroacetate (TFA) salt form of UNC0379 is commonly used in research.
Mechanism of Action
UNC0379 directly inhibits the catalytic activity of SETD8. By blocking the monomethylation of H4K20, UNC0379 prevents the subsequent recruitment of 53BP1 to sites of DNA damage.[1][9] This impairment of the DDR can lead to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells that are highly reliant on efficient DNA repair mechanisms.[5] The cellular effects of UNC0379 are often more pronounced in cancer cells with existing DNA repair deficiencies or high levels of replicative stress.
Quantitative Data
The following tables summarize the quantitative data regarding the activity and effects of UNC0379 from various studies.
Table 1: In Vitro Inhibitory Activity of UNC0379
| Parameter | Value | Assay Type | Reference |
| IC50 for SETD8 | 7.3 µM | Radioactive Methyltransferase Assay | [8][10] |
| IC50 for SETD8 | 9.0 µM | Microfluidic Capillary Electrophoresis | [11] |
| KD for SETD8 | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [10] |
Table 2: Cellular IC50 Values of UNC0379 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JHOS2 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |
| JHOS3 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |
| JHOS4 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |
| OVCAR3 | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |
| OVCAHO | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |
| OVKATE | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |
| KURAMOCHI | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |
| TYKnu | High-Grade Serous Ovarian Cancer | 0.39 - 3.20 | [10] |
| HCT116 | Colorectal Cancer | Not specified | [12] |
| HTB-26 | Breast Cancer | 10 - 50 | [12] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [12] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [12] |
| HEC50B | Endometrial Cancer | 0.576 | [13] |
| HEC1B | Endometrial Cancer | Not specified | [13] |
| ISHIKAWA | Endometrial Cancer | 2.540 | [13] |
Table 3: Cellular Effects of UNC0379
| Effect | Cell Line(s) | UNC0379 Concentration | Observation | Reference |
| Inhibition of 53BP1 foci formation | U2OS | 10 µM | Significant reduction in IR-induced 53BP1 foci | [14] |
| Induction of γ-H2AX foci | LN-18, U251 | 5 µM | Increased number of γ-H2AX foci, indicating DNA damage | [5] |
| Cell Cycle Arrest | HGSOC cells | 10 µM | Increase in the proportion of sub-G1 phase cells | [10] |
| Cell Cycle Arrest | Endometrial cancer cells | Varied | Increased proportion of cells in the sub-G1 phase | [13] |
| Apoptosis Induction | SiHa, CaSki | Varied | Increased cisplatin-induced apoptosis | [9] |
| Inhibition of NHEJ | SiHa, CaSki | Varied | Reduced efficiency of non-homologous end joining repair | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of UNC0379 on the DNA damage response pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of UNC0379 on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the UNC0379 solutions at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest UNC0379 concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for H4K20me1 and SETD8
This protocol is used to determine the effect of UNC0379 on the levels of H4K20me1 and SETD8 protein.
-
Cell Lysis: Treat cells with UNC0379 for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H4K20me1 (e.g., 1:1000 dilution) and SETD8 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody such as β-actin or total Histone H4 should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Immunofluorescence for γ-H2AX and 53BP1 Foci Formation
This protocol is used to visualize and quantify DNA damage (γ-H2AX foci) and the recruitment of 53BP1 to DNA damage sites.
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat the cells with UNC0379 and/or a DNA damaging agent (e.g., ionizing radiation).
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX (e.g., 1:500 dilution) and/or 53BP1 (e.g., 1:500 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software such as ImageJ.
Chromatin Immunoprecipitation (ChIP) for 53BP1
This protocol is used to determine the association of 53BP1 with specific DNA regions.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. The optimal sonication conditions (e.g., power, duration, number of cycles) need to be determined empirically for each cell type and sonicator.[15][16]
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody against 53BP1 or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated DNA by quantitative PCR (qPCR) using primers for target and control genomic regions.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with UNC0379 for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.
Clonogenic Survival Assay
This assay assesses the long-term effect of UNC0379 on the ability of single cells to form colonies.[17][18][19]
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield a countable number of colonies in the control wells.
-
Compound Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of UNC0379.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixing and Staining: After the incubation period, wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. SETD8-mediated DNA damage response pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for Western Blotting analysis.
Figure 3. Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
This compound is a valuable research tool for investigating the role of SETD8 and H4K20 monomethylation in the DNA damage response and other cellular processes. Its ability to selectively inhibit SETD8 provides a powerful approach to dissect the downstream consequences of impaired H4K20me1-dependent signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore the therapeutic potential of targeting the SETD8-mediated DNA damage response pathway in cancer and other diseases. Further research into the synergistic effects of UNC0379 with other DNA damaging agents or DDR inhibitors holds promise for the development of novel anti-cancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles for the methyltransferase SETD8 in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles for the methyltransferase SETD8 in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. amsbio.com [amsbio.com]
- 12. researchgate.net [researchgate.net]
- 13. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. med.uio.no [med.uio.no]
- 16. encodeproject.org [encodeproject.org]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. creative-bioarray.com [creative-bioarray.com]
The Role of UNC0379 TFA in p53 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and implications of UNC0379 trifluoroacetate (B77799) (TFA) in the context of p53 signaling. UNC0379 is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), a key enzyme in epigenetic regulation and cancer biology.[1][2][3] This document provides a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to SETD8 and its Role in p53 Regulation
SETD8 is the sole known methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a modification implicated in DNA damage response and cell cycle control.[2][4] Beyond its role in histone modification, SETD8 also targets non-histone proteins, including the tumor suppressor p53.[5] Specifically, SETD8 monomethylates p53 at lysine 382 (p53K382me1), a post-translational modification that represses p53's transcriptional activity and promotes its proteasomal degradation.[6] Upregulation of SETD8 has been observed in various cancers, including high-risk neuroblastoma, glioblastoma, and high-grade serous ovarian cancer, often correlating with poor prognosis.[6][7][8] This makes SETD8 an attractive therapeutic target for cancer intervention.
UNC0379 TFA: A Selective SETD8 Inhibitor
UNC0379 is a potent and selective small molecule inhibitor of SETD8.[2][4] It acts as a substrate-competitive inhibitor, meaning it competes with the peptide substrate for binding to the enzyme's active site.[2][9] The trifluoroacetate salt form, this compound, is commonly used in research settings. By inhibiting SETD8, UNC0379 prevents the methylation of both histone and non-histone targets, including p53.
Mechanism of Action: UNC0379 and the Activation of p53 Signaling
The primary mechanism by which UNC0379 impacts p53 signaling is through the inhibition of SETD8-mediated p53 methylation. This leads to the stabilization and activation of p53. The activated p53 can then transcriptionally regulate its downstream target genes, such as CDKN1A (encoding p21), which leads to cell cycle arrest, and pro-apoptotic genes like PUMA and NOXA, inducing apoptosis.[10] This reactivation of the p53 pathway is a key therapeutic strategy in cancers with wild-type p53 that is otherwise suppressed.[6][11]
In p53-proficient cancer cells, treatment with UNC0379 has been shown to induce a G1/S cell cycle arrest, while in p53-deficient cells, it can lead to a G2/M arrest.[7] This suggests that while the p53 pathway is a major mediator of UNC0379's effects, other p53-independent mechanisms may also contribute to its anti-cancer activity.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on UNC0379.
Table 1: In Vitro Potency of UNC0379
| Parameter | Value | Assay Type | Source |
| IC50 vs. SETD8 | 7.3 ± 1.0 µM | Radioactive Methyltransferase Assay | [2] |
| IC50 vs. SETD8 | 9.0 µM | Microfluidic Capillary Electrophoresis | [2] |
| KD vs. SETD8 | 18.3 ± 3.2 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| KD vs. SETD8 | 36.0 ± 2.3 µM | Surface Plasmon Resonance (SPR) | [4] |
Table 2: Cellular Activity of UNC0379 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay Duration | Source |
| HGSOC cells | High-Grade Serous Ovarian Cancer | 0.39 to 3.20 µM | 9 days | [1][3] |
| Glioblastoma cells | Glioblastoma | ~5 µM | 48-72 hours | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of UNC0379 in p53 signaling.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of UNC0379 on the proliferation of glioblastoma cell lines.[7]
-
Cell Seeding: Seed glioblastoma cells (e.g., U87MG, LN-18) in 96-well plates at a density of 5 x 10³ cells per well.
-
Drug Treatment: After 24 hours of incubation to allow for cell adherence, treat the cells with varying concentrations of UNC0379 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Western Blot Analysis for p53 and Downstream Targets
This protocol is a standard method to assess changes in protein expression levels following UNC0379 treatment.
-
Cell Lysis: Plate cells in 6-well plates and treat with UNC0379 or DMSO. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, H4K20me1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of UNC0379 on cell cycle distribution.[8]
-
Cell Treatment and Harvesting: Treat cells with UNC0379 or DMSO for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epigenetic siRNA and Chemical Screens Identify SETD8 Inhibition as a Therapeutic Strategy for p53 Activation in High-Risk Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cellular Targets of UNC0379 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of UNC0379 TFA, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a chemical probe and potential therapeutic agent. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.
Core Cellular Target: SETD8 (KMT5A)
This compound has been identified as a first-in-class, substrate-competitive inhibitor of SETD8, also known as KMT5A.[1] SETD8 is the sole known lysine methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1).[2][3] This epigenetic modification plays a crucial role in various fundamental cellular processes, including the regulation of gene expression, DNA replication, cell cycle control, and the DNA damage response.[3][4]
The mechanism of action of UNC0379 is distinct from S-adenosylmethionine (SAM)-competitive inhibitors. It binds to the histone H4 substrate binding pocket of SETD8, thereby preventing the peptide substrate from accessing the enzyme's active site.[1][2] This substrate-competitive inhibition is a key characteristic of UNC0379's interaction with SETD8.[2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity for SETD8 and its inhibitory activity in both biochemical and cellular assays.
Table 1: Biochemical Activity of UNC0379 against SETD8
| Parameter | Value | Assay Type | Reference |
| IC50 | 7.3 µM | Cell-free assay | [5][6] |
| IC50 | 7.9 µM | Cell-free assay | [1] |
| Kd | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [1][7] |
Table 2: Cellular Activity of UNC0379 in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| JHOS2 | 0.39 - 3.20 | 9 days | [7] |
| JHOS3 | 0.39 - 3.20 | 9 days | [7] |
| JHOS4 | 0.39 - 3.20 | 9 days | [7] |
| OVCAR3 | 0.39 - 3.20 | 9 days | [7] |
| OVCAHO | 0.39 - 3.20 | 9 days | [7] |
| OVKATE | 0.39 - 3.20 | 9 days | [7] |
| KURAMOCHI | 0.39 - 3.20 | 9 days | [7] |
| TYKnu | 0.39 - 3.20 | 9 days | [7] |
Signaling Pathways Modulated by this compound
By inhibiting SETD8, UNC0379 modulates downstream signaling pathways that are dependent on H4K20 monomethylation. The primary pathway affected is the DNA damage response.
In the context of DNA double-strand breaks, SETD8 is recruited to the damage sites where it catalyzes the monomethylation of H4K20. This H4K20me1 mark is essential for the recruitment of the DNA repair protein 53BP1, which acts as a scaffold to facilitate efficient DNA repair and checkpoint activation.[3] UNC0379, by inhibiting SETD8, is expected to disrupt this critical DNA damage response pathway. Furthermore, SETD8 can also methylate non-histone proteins like Proliferating Cell Nuclear Antigen (PCNA), and inhibition by UNC0379 can lead to PCNA degradation, which is required for DNA virus replication.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the interaction of UNC0379 with its cellular target.
In Vitro SETD8 Inhibition Assay (Microfluidic Capillary Electrophoresis)
This assay is used to determine the IC50 value of UNC0379 against SETD8.
Workflow Diagram:
Protocol:
-
Compound Preparation: UNC0379 is solubilized in 100% DMSO to a stock concentration of 10 mM. A 3-fold serial dilution is performed to generate a 10-point concentration range.[5]
-
Reaction Setup:
-
Dilute the compounds 10-fold in 1x assay buffer (20 mM Tris, pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20).[5]
-
In a 384-well plate, add 2.5 µL of the diluted compound.
-
Add 20 µL of a cocktail containing 50 nM SETD8 and 2 µM of the TW21 peptide substrate in 1x assay buffer.[5]
-
Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[5]
-
-
Reaction Initiation and Termination:
-
Initiate the methyltransferase reaction by adding 2.5 µL of 150 µM SAM in 1x assay buffer.[5] For 100% inhibition controls, add 1x assay buffer without SAM.
-
Allow the reaction to proceed for 120 minutes at room temperature.[5]
-
Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.[5] Incubate for an additional 1 hour.
-
-
Data Acquisition and Analysis:
-
The plate is read on a Caliper Life Sciences EZ reader II.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of UNC0379 to SETD8.
Logical Relationship Diagram:
Protocol:
-
Sample Preparation: Prepare solutions of purified SETD8 protein and UNC0379 in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the SETD8 solution into the sample cell of the ITC instrument and the UNC0379 solution into the injection syringe.
-
Titration: A series of small, sequential injections of UNC0379 are made into the SETD8 solution while the heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of UNC0379 to SETD8. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding.
Conclusion
This compound is a valuable chemical tool for studying the biological functions of SETD8. Its well-characterized, substrate-competitive mechanism of action and its demonstrated cellular activity make it a potent and selective inhibitor. This guide provides foundational information to aid researchers in designing and interpreting experiments aimed at further elucidating the role of SETD8 in health and disease, and in exploring the therapeutic potential of its inhibition.
References
- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inhibition of the SET8 Pathway Ameliorates Lung Fibrosis Even Through Fibroblast Dedifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379 TFA: A Comprehensive Technical Guide to its Application as a Chemical Probe for SETD8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of UNC0379 trifluoroacetate (B77799) (TFA), a potent and selective small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). SETD8 is the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic modification implicated in a spectrum of cellular processes including DNA replication and repair, cell cycle control, and gene transcription.[1][2] Dysregulation of SETD8 activity has been linked to various pathologies, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] UNC0379 has emerged as an invaluable chemical probe for elucidating the multifaceted biological roles of SETD8. This document details the biochemical and cellular characteristics of UNC0379, provides comprehensive experimental protocols for its use, and explores its application in dissecting SETD8-mediated signaling pathways.
Introduction to SETD8 and UNC0379
SETD8 is a SET domain-containing protein that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine 20 on histone H4.[1][2] Beyond its canonical histone substrate, SETD8 has been shown to methylate several non-histone proteins, including the tumor suppressor p53 and the proliferating cell nuclear antigen (PCNA), thereby expanding its regulatory influence.[1][2] The diverse functions of SETD8 underscore the need for specific chemical tools to investigate its biological functions and therapeutic potential.
UNC0379 is the first-in-class, selective, and substrate-competitive inhibitor of SETD8.[2][5] Unlike SAM-competitive inhibitors, UNC0379 binds to the peptide substrate binding pocket of SETD8, preventing the enzyme from engaging with its targets.[2][5] This distinct mechanism of action contributes to its high selectivity over other methyltransferases.[2][5]
Biochemical and Cellular Activity of UNC0379
The potency and selectivity of UNC0379 have been extensively characterized through a battery of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of UNC0379 against SETD8
| Assay Type | Parameter | Value (µM) | Reference |
| Radioactive Methyl Transfer Assay | IC₅₀ | 7.3 ± 1.0 | [5] |
| Microfluidic Capillary Electrophoresis (MCE) | IC₅₀ | 9.0 | [6] |
| Isothermal Titration Calorimetry (ITC) | K_D_ | 18.3 ± 3.2 | [2][5] |
| Surface Plasmon Resonance (SPR) | K_D_ | 36.0 ± 2.3 | [2][5] |
Table 2: Cellular Activity of UNC0379
| Cell Line | Assay | Parameter | Value (µM) | Incubation Time | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) cells | Cell Viability | IC₅₀ | 0.39 - 3.20 | 9 days | [7][8] |
| Multiple Myeloma Cell Lines (HMCLs) | Cell Growth | IC₅₀ | 1.25 - 6.3 | Not Specified | [3] |
| Endometrial Cancer Cells | Cell Proliferation | IC₅₀ | 0.576 - 2.54 | 4 days | [4] |
| HEK293T | Not Specified | Concentration Used | 10 | 24 h | [9] |
| HGSOC cells | Apoptosis Induction | Concentration Used | 10 | 96 h | [7][8] |
Table 3: Selectivity Profile of UNC0379
| Methyltransferase | IC₅₀ (µM) | Reference |
| SETD8 | 7.3 | [5] |
| 14 Other Methyltransferases (including G9a and GLP) | > 100 | [2][5] |
| PRC2 | > 50 | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving UNC0379.
Biochemical Inhibition Assay: Microfluidic Capillary Electrophoresis (MCE)
This assay monitors the inhibition of SETD8 methyltransferase activity by measuring the decrease in methylation of a labeled peptide substrate.
Materials:
-
SETD8 enzyme
-
TW21 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
UNC0379
-
Assay Buffer: 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20
-
Endo-LysC protease solution
-
384-well polypropylene (B1209903) plates
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of UNC0379 in 100% DMSO, with the highest concentration at 3 mM.
-
Dilute the compound solutions 10-fold in assay buffer.
-
Transfer 2.5 µL of the diluted compound to a 384-well assay plate.
-
Add 20 µL of a solution containing 50 nM SETD8 and 2 µM TW21 peptide in assay buffer to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 150 µM SAM in assay buffer. For 100% inhibition controls, add assay buffer instead of SAM.
-
Allow the reaction to proceed for 120 minutes at room temperature.
-
Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.
-
Incubate for an additional 60 minutes at room temperature.
-
Analyze the plate on a Caliper Life Sciences EZ reader II.
-
Determine IC₅₀ values using appropriate software.[9]
Cellular Assay: Western Blot for H4K20me1 Inhibition
This protocol details the detection of changes in global H4K20 monomethylation levels in cells treated with UNC0379.
Materials:
-
Cell line of interest (e.g., HGSOC cells)
-
UNC0379
-
Cell lysis buffer
-
Primary antibodies: anti-H4K20me1, anti-Actin (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat cells with varying concentrations of UNC0379 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 72-96 hours).
-
Harvest cells and lyse them in cell lysis buffer.
-
Determine protein concentration using a standard protein assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against H4K20me1 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.[10]
Signaling Pathways and Mechanisms
UNC0379 has been instrumental in delineating the role of SETD8 in various signaling pathways, particularly those related to cancer biology and the DNA damage response.
SETD8 and the p53 Signaling Pathway
SETD8 directly monomethylates the tumor suppressor p53 at lysine 382 (p53K382me1), which leads to the suppression of p53-mediated transcriptional activation of its target genes.[1][4] Inhibition of SETD8 by UNC0379 prevents this methylation event, thereby activating the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4][11]
Caption: UNC0379 inhibits SETD8, leading to p53 activation.
SETD8 in DNA Damage Response
SETD8-mediated H4K20me1 is a crucial early event in the DNA damage response (DDR).[1] This modification facilitates the recruitment of the checkpoint protein 53BP1 to sites of DNA double-strand breaks, which is essential for efficient DNA repair.[1][12]
References
- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of SETD8 in Cellular Regulation and its Inhibition by UNC0379 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SETD8, also known as KMT5A, is a crucial lysine (B10760008) methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic mark in chromatin regulation.[1][2] Beyond its role in histone modification, SETD8 also targets non-histone proteins such as p53 and Proliferating Cell Nuclear Antigen (PCNA), thereby influencing a multitude of critical cellular processes including cell cycle progression, DNA damage response, and transcriptional regulation.[2][3][4] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[1][5] This technical guide provides an in-depth overview of the biological functions of SETD8 and the inhibitory effects of UNC0379 TFA, a selective, substrate-competitive small molecule inhibitor. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts targeting SETD8.
Biological Functions of SETD8
SETD8 is a unique enzyme, being the sole methyltransferase known to catalyze the monomethylation of H4K20 in mammals.[1][6] This singular activity, along with its methylation of other key cellular proteins, places SETD8 at the nexus of several fundamental biological pathways.
Cell Cycle Regulation
The expression and activity of SETD8 are tightly regulated throughout the cell cycle. Its levels are highest during the G2/M and early G1 phases and nearly absent during the S phase.[1] This fluctuation is critical for proper cell cycle progression. At the G1/S transition, SETD8 is targeted for proteasomal degradation, a necessary step for the initiation of DNA replication.[1][3] Disruption of this process, and the subsequent loss of H4K20me1, leads to defects in cell cycle progression and chromatin condensation.[4]
DNA Damage Response (DDR)
SETD8 plays a pivotal role in the cellular response to DNA damage.[7] Following DNA double-strand breaks, SETD8 is recruited to the damage sites, leading to an increase in H4K20me1.[3] This modification is essential for the recruitment of the DNA damage checkpoint protein 53BP1, which acts as a scaffold for other repair proteins, facilitating efficient DNA repair and checkpoint activation.[1] Consequently, depletion of SETD8 results in increased genomic instability and sensitivity to genotoxic agents.[1]
Transcriptional Regulation
The role of H4K20me1 in transcription is complex, with evidence suggesting its involvement in both gene activation and repression.[1] SETD8-mediated methylation can influence chromatin structure, thereby modulating the accessibility of DNA to the transcriptional machinery. Furthermore, SETD8 can be recruited to specific gene promoters to regulate their expression. For instance, it is involved in the Wnt/β-catenin signaling pathway, where it is recruited to regulate the transcription of Wnt-activated genes.[1]
Non-Histone Protein Methylation
SETD8's substrate scope extends beyond histones, encompassing critical cellular proteins like p53 and PCNA.[2][4]
-
p53: SETD8 monomethylates the tumor suppressor protein p53 at lysine 382 (p53K382me1).[1] This modification has been shown to suppress the transcriptional activity of p53, thereby downregulating apoptosis.[4] This positions SETD8 as a potential negative regulator of p53's tumor-suppressive functions.
-
PCNA: SETD8 also monomethylates PCNA, a key protein in DNA replication and repair.[3] This methylation stabilizes PCNA by inhibiting its polyubiquitination, enhancing its interaction with other replication factors and promoting cancer cell proliferation.[6]
This compound: A Selective Inhibitor of SETD8
UNC0379 is a first-in-class, selective, and substrate-competitive inhibitor of SETD8.[6][8] Its trifluoroacetic acid (TFA) salt is commonly used in research. UNC0379 binds to the peptide substrate binding pocket of SETD8, preventing the enzyme from accessing its substrates.[8] This mechanism of action is distinct from cofactor (SAM)-competitive inhibitors.[6]
Quantitative Inhibition Data
The inhibitory potency of UNC0379 against SETD8 has been characterized in various assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 7.3 μM | Radioactive Methyl Transfer Assay | Cell-free | [9][10] |
| IC50 | 9.0 μM | Microfluidic Capillary Electrophoresis (MCE) Assay | Cell-free | [11] |
| IC50 | ~1.2 nM | HTRF-based Assay | Recombinant SETD8 | [8] |
| IC50 | 0.39 - 3.20 µM | Cell Proliferation Assay | High-Grade Serous Ovarian Cancer (HGSOC) cells | [10][12] |
| IC50 | 576 nM - 2540 nM | Cell Proliferation Assay | Endometrial Cancer Cells | [13] |
| Ki | ~0.5 nM | Kinetic Analysis | Recombinant SETD8 | [8] |
| KD | 18.3 μM | Isothermal Titration Calorimetry (ITC) | Cell-free | [11][12] |
| KD | 36.0 μM | Surface Plasmon Resonance (SPR) | Cell-free | [11] |
Cellular Effects of SETD8 Inhibition by this compound
In cellular contexts, UNC0379 treatment leads to a variety of effects consistent with the known functions of SETD8:
-
Reduced H4K20me1 levels: Treatment of cells with UNC0379 leads to a dose-dependent decrease in the global levels of H4K20 monomethylation.[13]
-
Induction of Apoptosis: By inhibiting SETD8, UNC0379 can enhance the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells.[13][14]
-
Cell Cycle Arrest: Inhibition of SETD8 by UNC0379 can cause cell cycle arrest, particularly in the sub-G1 phase, indicative of apoptosis.[10][12]
-
Inhibition of Cancer Cell Proliferation: UNC0379 has been shown to inhibit the growth of various cancer cell lines, including those from ovarian, endometrial, and lung cancers.[8][12][13]
-
Repression of DNA Virus Replication: UNC0379 has been identified as an inhibitor of multiple DNA viruses by targeting the host factor SETD8, which is required for viral DNA replication through its interaction with PCNA.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of SETD8 by this compound.
In Vitro SETD8 Inhibition Assay (Radioactive Methyl Transfer)
Objective: To determine the IC50 value of UNC0379 against SETD8 enzymatic activity.
Materials:
-
Recombinant human SETD8 enzyme
-
Histone H4 peptide (1-24) substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, add the assay buffer, SETD8 enzyme, and the histone H4 peptide substrate.
-
Add the diluted UNC0379 or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [3H]-SAM.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each UNC0379 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H4K20me1 Western Blot Analysis
Objective: To assess the effect of UNC0379 on the levels of H4K20 monomethylation in cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEC1B)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H4K20me1, anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of UNC0379 or DMSO for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-H4K20me1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H4K20me1 levels.
Cell Proliferation (MTT) Assay
Objective: To evaluate the effect of UNC0379 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a range of concentrations of UNC0379.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving SETD8 and a typical experimental workflow for studying its inhibition.
References
- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of UNC0379 TFA in Glioblastoma Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The histone methyltransferase SETD8 has emerged as a promising therapeutic target in various cancers, including glioblastoma, where it is frequently overexpressed. This technical guide provides an in-depth analysis of the effects of UNC0379, a selective inhibitor of SETD8, on glioblastoma cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development. The findings indicate that UNC0379 induces DNA damage and cell cycle arrest in glioblastoma cells, with its efficacy being influenced by the p53 status of the cells. Furthermore, synergistic effects are observed when UNC0379 is combined with other targeted therapies, such as the Wee1 inhibitor adavosertib, suggesting a promising avenue for future therapeutic strategies.
Introduction
Glioblastoma is characterized by rapid cell proliferation and diffuse infiltration into the brain parenchyma, contributing to its high recurrence rates and poor prognosis.[1] The lysine (B10760008) methyltransferase SETD8 is overexpressed in approximately 50% of high-grade gliomas and has been implicated in tumorigenesis through its role in transcriptional regulation and its interaction with key signaling pathways, including p53.[1][2] UNC0379 is a small molecule inhibitor that selectively and competitively targets the peptide substrate binding site of SETD8.[3] This guide explores the preclinical efficacy of UNC0379 trifluoroacetate (B77799) (TFA) in glioblastoma cell lines, focusing on its mechanism of action and potential for combination therapies.
Quantitative Data Summary
The following tables summarize the quantitative effects of UNC0379 on glioblastoma cell lines, including its impact on cell viability, DNA damage, and cell cycle distribution.
Table 1: Effect of UNC0379 on the Viability of Glioblastoma Cell Lines (MTT Assay)
| Cell Line | p53 Status | UNC0379 Concentration | Time Point | % Cell Viability (Mean ± SD) |
| U87MG | Proficient | 2.5 µM | 48h | ~80% |
| 5 µM | 48h | ~60% | ||
| 10 µM | 48h | ~40% | ||
| LN-18 | Proficient | 2.5 µM | 48h | ~75% |
| 5 µM | 48h | ~55% | ||
| 10 µM | 48h | ~35% | ||
| U251 | Deficient | 2.5 µM | 48h | ~85% |
| 5 µM | 48h | ~70% | ||
| 10 µM | 48h | ~50% | ||
| SW1088 | Deficient | 2.5 µM | 48h | ~90% |
| 5 µM | 48h | ~75% | ||
| 10 µM | 48h | ~60% |
Data is estimated from graphical representations in the source material and presented for comparative purposes.[1]
Table 2: Induction of DNA Damage by UNC0379 (p-γ-H2AX Foci)
| Cell Line | p53 Status | Treatment (48h) | % of Cells with ≥5 p-γ-H2AX Foci (Mean ± SD) |
| LN-18 | Proficient | Vehicle (DMSO) | <10% |
| 5 µM UNC0379 | ~70% | ||
| U251 | Deficient | Vehicle (DMSO) | <10% |
| 5 µM UNC0379 | ~65% |
Data is estimated from graphical representations in the source material.[1]
Table 3: Effect of UNC0379 and Adavosertib on Cell Cycle Distribution (FACS Analysis)
| Cell Line | Treatment (48h) | % Cells in G1/S | % Cells in G2/M |
| LN-18 (p53 proficient) | Vehicle (CTRL) | ~60% | ~20% |
| 5 µM UNC0379 | G1/S arrest observed | - | |
| 400 nM Adavosertib | ~55% | ~25% | |
| UNC0379 + Adavosertib | - | Accumulation in mitosis | |
| U251 (p53 deficient) | Vehicle (CTRL) | ~50% | ~30% |
| 5 µM UNC0379 | - | G2/M arrest observed | |
| 400 nM Adavosertib | ~45% | ~35% | |
| UNC0379 + Adavosertib | - | Significant accumulation in mitosis |
Specific percentages for arrested phases were not detailed in the source; descriptive outcomes are provided.[1]
Table 4: Synergistic Effect of UNC0379 and Adavosertib on Glioblastoma Cell Viability (MTT Assay)
| Cell Line | Treatment (48h) | % Cell Viability (Relative to CTRL, Mean ± SD) |
| LN-18 | 5 µM UNC0379 | ~55% |
| 400 nM Adavosertib | ~80% | |
| UNC0379 + Adavosertib | ~20% (p < 0.001) | |
| U251 | 5 µM UNC0379 | ~70% |
| 400 nM Adavosertib | ~85% | |
| UNC0379 + Adavosertib | ~30% (p < 0.001) | |
| GB-1 (Primary Cells) | 5 µM UNC0379 | ~60% |
| 400 nM Adavosertib | ~90% | |
| UNC0379 + Adavosertib | ~35% (p < 0.01) | |
| GB-2 (Primary Cells) | 5 µM UNC0379 | ~65% |
| 400 nM Adavosertib | ~95% | |
| UNC0379 + Adavosertib | ~40% (p < 0.01) | |
| GB-3 (Primary Cells) | 5 µM UNC0379 | ~70% |
| 400 nM Adavosertib | ~90% | |
| UNC0379 + Adavosertib | ~45% (*p < 0.05) |
Data is estimated from graphical representations in the source material.[1]
Signaling Pathways and Mechanism of Action
UNC0379 inhibits the methyltransferase activity of SETD8, which is responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic mark is crucial for various cellular processes, including DNA damage repair and cell cycle progression. Inhibition of SETD8 by UNC0379 leads to an accumulation of DNA damage, triggering cell cycle checkpoints.[1][2]
The cellular response to UNC0379-induced DNA damage is largely dependent on the status of the tumor suppressor protein p53.[1]
-
In p53-proficient glioblastoma cells: DNA damage leads to the stabilization and activation of p53. Activated p53 induces the expression of the cyclin-dependent kinase inhibitor p21, which in turn leads to a cell cycle arrest at the G1/S checkpoint.[1][4]
-
In p53-deficient glioblastoma cells: The absence of a functional p53 pathway prevents the induction of p21. Instead, the DNA damage activates the G2/M checkpoint through the phosphorylation and activation of Chk1.[1][4]
The combination of UNC0379 with the Wee1 kinase inhibitor, adavosertib, demonstrates a synergistic effect. Wee1 is a critical kinase that negatively regulates the entry into mitosis. By inhibiting Wee1, adavosertib forces cells to bypass the G2/M checkpoint. When cells with UNC0379-induced DNA damage are treated with adavosertib, they prematurely enter mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe.[1][4]
Visualizations
Caption: UNC0379 action in p53-proficient GBM cells.
Caption: UNC0379 action in p53-deficient GBM cells.
Caption: Synergistic action of UNC0379 and Adavosertib.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the analysis of UNC0379's effects on glioblastoma cell lines.
Cell Viability (MTT) Assay
This protocol is for assessing the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, LN-18, U251, SW1088)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
UNC0379 TFA and Adavosertib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of UNC0379 and/or adavosertib in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and control glioblastoma cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression
This protocol is for detecting the expression levels of specific proteins such as p53, p21, Chk1, and H4K20me1.
Materials:
-
Treated and control glioblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-Chk1, anti-H4K20me1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Immunofluorescence for p-γ-H2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody (anti-p-γ-H2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the coverslips three times with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the anti-p-γ-H2AX primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBST.
-
Incubate the cells with the fluorescently-labeled secondary antibody in the dark for 1 hour at room temperature.
-
Wash the coverslips three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per cell using appropriate imaging software.
Conclusion
This compound demonstrates significant anti-proliferative effects in glioblastoma cell lines by inhibiting SETD8 and inducing DNA damage, leading to cell cycle arrest. The mechanism of action is dependent on the p53 status of the cancer cells. Critically, the synergistic lethality observed with the combination of UNC0379 and the Wee1 inhibitor adavosertib highlights a promising therapeutic strategy that warrants further investigation in preclinical and clinical settings for the treatment of glioblastoma. This guide provides a foundational resource for researchers aiming to build upon these findings and explore the therapeutic potential of targeting SETD8 in this devastating disease.
References
UNC0379 TFA: A Technical Guide to its Role in Suppressing Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a fundamental cellular process implicated in embryonic development, wound healing, and, pathologically, in cancer progression and metastasis. This transition allows stationary epithelial cells to acquire a motile, mesenchymal phenotype, facilitating invasion and dissemination. A key epigenetic regulator implicated in promoting EMT is the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). UNC0379 trifluoroacetate (B77799) (TFA) is a selective, substrate-competitive inhibitor of SETD8, making it a valuable tool for investigating the role of this enzyme in cellular processes and a potential therapeutic agent for targeting EMT-driven pathologies. This technical guide provides an in-depth overview of UNC0379 TFA, its mechanism of action in the context of EMT, and detailed experimental protocols for its study.
Core Mechanism: Inhibition of SETD8 and its Impact on EMT
This compound selectively targets SETD8, an enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic mark is crucial for various cellular functions, including DNA replication and cell cycle control.[1] In the context of cancer, overexpression of SETD8 has been linked to poor prognosis and the promotion of an aggressive, metastatic phenotype.[2]
The role of SETD8 in EMT is multifaceted. It has been shown to interact with and modulate the activity of key EMT-inducing transcription factors, such as TWIST.[3] By inhibiting SETD8, this compound disrupts these interactions and the downstream signaling cascades that drive the EMT program. This leads to the suppression of mesenchymal characteristics and a potential reversion to an epithelial state.
Quantitative Effects of this compound on EMT Markers
The efficacy of this compound in inhibiting EMT can be quantified by observing its effects on the expression of key epithelial and mesenchymal markers. While specific quantitative data from a single comprehensive study on this compound's direct reversal of TGF-β-induced EMT is still emerging, the known mechanism of SETD8 inhibition allows for the extrapolation of expected outcomes. Treatment with this compound is anticipated to result in the dose-dependent upregulation of epithelial markers and downregulation of mesenchymal markers.
| Marker Type | Protein Marker | Expected Effect of this compound |
| Epithelial | E-cadherin | Increased expression |
| Claudins | Increased expression | |
| Occludins | Increased expression | |
| Mesenchymal | N-cadherin | Decreased expression |
| Vimentin | Decreased expression | |
| Fibronectin | Decreased expression | |
| Snail | Decreased expression | |
| Slug | Decreased expression | |
| ZEB1 | Decreased expression |
This table summarizes the expected qualitative changes in EMT marker expression following treatment with this compound based on its known mechanism of action.
Signaling Pathways Modulated by this compound in EMT
The transforming growth factor-beta (TGF-β) signaling pathway is a potent inducer of EMT.[4] Upon ligand binding, TGF-β receptors activate the Smad signaling cascade, leading to the nuclear translocation of Smad complexes. These complexes, in conjunction with other transcription factors, activate the expression of EMT-inducing transcription factors like Snail, Slug, and ZEB1.[5]
SETD8 is implicated as a downstream effector or co-regulator within these pathways. By inhibiting SETD8, this compound is expected to interfere with the TGF-β-mediated induction of these key transcription factors, thereby attenuating the EMT response.
Experimental Protocols
Cell Culture and TGF-β-induced EMT
Objective: To induce an epithelial-mesenchymal transition in a suitable cancer cell line using TGF-β.
Materials:
-
Cancer cell line (e.g., A549, MCF-7, Panc-1)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human TGF-β1 (carrier-free)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Culture cells in complete medium to ~70-80% confluency.
-
For EMT induction, replace the complete medium with serum-free or low-serum (1-2% FBS) medium containing an optimized concentration of TGF-β1 (typically 2-10 ng/mL).
-
To assess the inhibitory effect of this compound, pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours before adding TGF-β1.
-
Incubate the cells for 48-72 hours to allow for the morphological and molecular changes associated with EMT.
Western Blot Analysis of EMT Markers
Objective: To quantify the protein expression levels of epithelial and mesenchymal markers.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on collective cell migration.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate to form a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.
Transwell Migration and Invasion Assays
Objective: To evaluate the effect of this compound on the migratory and invasive capabilities of individual cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., 10% FBS)
-
Matrigel (for invasion assay)
-
Crystal violet staining solution
Procedure:
-
For invasion assay: Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium.
-
Seed a defined number of cells (e.g., 1 x 10^5) into the upper chamber of the Transwell insert. The upper chamber should contain serum-free medium with different concentrations of this compound or a vehicle control.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate the plate for 16-48 hours, depending on the cell line.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration/invasion.
Conclusion
This compound serves as a potent and selective inhibitor of SETD8, offering a valuable tool to dissect the role of this methyltransferase in the complex process of epithelial-mesenchymal transition. The experimental protocols outlined in this guide provide a framework for researchers to investigate the quantitative effects of this compound on EMT markers and cellular phenotypes. Further research into the intricate signaling networks modulated by SETD8 and the therapeutic potential of its inhibition in EMT-driven diseases holds significant promise for the development of novel anti-cancer strategies.
References
- 1. Ets family proteins regulate the EMT transcription factors Snail and ZEB in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β-Mediated Epithelial-Mesenchymal Transition and Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379 TFA: A Technical Guide to its Inhibitory Effects on DNA Viral Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of UNC0379 TFA on viral replication, with a focus on its mechanism of action against DNA viruses. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and antiviral research.
Core Mechanism of Action: Inhibition of SETD8
This compound is a selective, substrate-competitive inhibitor of the histone methyltransferase SETD8 (also known as KMT5A).[1][2][3] The inhibition of SETD8 is the primary mechanism through which UNC0379 exerts its antiviral effects. This compound has been identified as an effective inhibitor of multiple DNA viruses.[4][5][6] In contrast, it has been observed that UNC0379 does not repress the replication of RNA viruses such as the Sendai virus (SeV).[4]
The antiviral activity of UNC0379 is linked to its ability to destabilize the Proliferating Cell Nuclear Antigen (PCNA), a critical host factor for DNA replication for both host cells and DNA viruses.[4][6] By inhibiting SETD8, UNC0379 prevents the methylation of PCNA, leading to its degradation and subsequently repressing viral DNA replication.[4]
In addition to its direct impact on viral replication machinery, UNC0379 has been shown to enhance the expression of anti-viral genes in specific cell types, such as THP-1 human monocytic cells.[4][6] This suggests a dual role for the compound in both directly inhibiting viral replication and stimulating the host's innate immune response.
Quantitative Data on Antiviral Efficacy
The following tables summarize the quantitative data on the efficacy of this compound against its target and various DNA viruses.
| Target/Virus | Metric | Value | Cell Line/System | Reference |
| SETD8 (KMT5A) | IC50 | 7.3 µM | In vitro enzyme assay | [1][2][3] |
| Herpes Simplex Virus 1 (HSV-1) | Replication Repression | ~70% | U2OS | [5] |
| Herpes Simplex Virus 1 (HSV-1) | Viral Titer and Genomic DNA | Significantly repressed | Lung and brain tissues (mice) | [4] |
| Murine Cytomegalovirus (MCMV) | DNA and RNA Levels | Repressed | - | [4][5] |
| Human Cytomegalovirus (HCMV) | DNA and RNA Levels | Repressed | - | [4][5] |
Table 1: In Vitro and In Vivo Efficacy of this compound
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for UNC0379's antiviral activity and a general experimental workflow for assessing its effects.
Caption: Proposed signaling pathway of this compound in inhibiting viral replication.
Caption: General experimental workflow for assessing the antiviral effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning this compound's antiviral effects.
Cell Culture and Virus Infection
-
Cell Lines: A variety of cell lines have been used, including human osteosarcoma (U2OS), human embryonic kidney (HEK293T), human foreskin fibroblast (HFF), and African green monkey kidney epithelial (Vero) cells. For immunological studies, the human monocytic cell line THP-1 is utilized.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
-
Virus Strains: Herpes Simplex Virus 1 (HSV-1), Murine Cytomegalovirus (MCMV), and Human Cytomegalovirus (HCMV) are the primary DNA viruses tested.
-
Infection Protocol: Cells are seeded in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allowed to adhere. The culture medium is then removed, and the cells are infected with the virus at a specified multiplicity of infection (MOI) for a designated period (e.g., 1-2 hours) to allow for viral entry. Following infection, the viral inoculum is removed, and fresh medium containing this compound at various concentrations is added.
Plaque Assay for Viral Titer Determination
-
Cell Seeding: Seed Vero cells (or another appropriate cell line) in 6-well plates and grow to confluency.
-
Serial Dilution of Supernatants: Collect supernatants from virus-infected and UNC0379-treated cells. Perform ten-fold serial dilutions of these supernatants in serum-free medium.
-
Infection: Remove the culture medium from the confluent Vero cell monolayers and infect with the serially diluted virus samples for 1-2 hours at 37°C.
-
Overlay: After infection, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose (B213101) and the appropriate concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet. Count the number of plaques to determine the viral titer (plaque-forming units per ml, PFU/ml).
Quantitative PCR (qPCR) for Viral DNA and RNA Analysis
-
Nucleic Acid Extraction: At the desired time points post-infection and treatment, harvest the cells. Extract total DNA or RNA using commercially available kits according to the manufacturer's instructions.
-
Reverse Transcription (for RNA analysis): For viral RNA quantification, perform reverse transcription of the extracted RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, specific primers for the viral genes of interest (and a host housekeeping gene for normalization, e.g., GAPDH or β-actin), and the extracted DNA or synthesized cDNA as a template.
-
Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Analyze the amplification data to determine the relative or absolute quantification of viral nucleic acids. The fold change in viral DNA or RNA levels in UNC0379-treated samples is calculated relative to untreated controls.
In Vivo Mouse Model for HSV-1 Infection
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).
-
Virus Infection: Infect the mice with a lethal dose of HSV-1 via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
This compound Administration: Administer this compound to the mice at a specified dosage (e.g., 2 mg/kg) via a suitable route (e.g., intraperitoneal injection) at defined time points relative to the infection.
-
Monitoring and Endpoint Analysis: Monitor the mice daily for survival and clinical signs of disease. At the experimental endpoint, euthanize the mice and collect tissues (e.g., lung, brain) for the determination of viral load by plaque assay or qPCR.[4]
This guide provides a comprehensive overview of the current understanding of this compound's effects on viral replication, offering valuable data and protocols for the scientific community. Further research is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: UNC0379 TFA in Preclinical Models of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal interstitial lung disease with limited therapeutic options. A key pathological feature of IPF is the accumulation of activated myofibroblasts, which are responsible for excessive extracellular matrix (ECM) deposition and subsequent scarring of the lung tissue. A promising therapeutic strategy involves the induction of myofibroblast dedifferentiation, effectively reverting these cells to a quiescent state. This guide provides an in-depth overview of UNC0379 trifluoroacetate (B77799) (TFA), a small molecule inhibitor of the histone methyltransferase SET8, and its demonstrated efficacy in preclinical models of lung fibrosis.
UNC0379 was identified from a screening of an epigenetics-related inhibitor library as a potent agent capable of inducing the dedifferentiation of myofibroblasts derived from IPF patients.[1][2] Its mechanism of action centers on the inhibition of SET8, a histone H4 lysine (B10760008) 20 (H4K20) monomethyltransferase.[1][3] Elevated levels of SET8 and H4K20 monomethylation are observed in IPF myofibroblasts compared to normal lung fibroblasts.[3] By inhibiting SET8, UNC0379 reduces H4K20 monomethylation, leading to the suppression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and ED-A-fibronectin, and ultimately, myofibroblast dedifferentiation.[1][2][3] In a bleomycin-induced mouse model of pulmonary fibrosis, UNC0379 has been shown to significantly ameliorate fibrotic changes without impacting the inflammatory response.[1][3]
This document details the quantitative efficacy of UNC0379, comprehensive experimental protocols for its evaluation, and a visualization of its mechanism of action and experimental application.
Data Presentation: Efficacy of UNC0379 in Lung Fibrosis Models
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of UNC0379 in the context of lung fibrosis.
Table 1: In Vitro Efficacy of UNC0379 on Myofibroblast Dedifferentiation
| Cell Type | Treatment | Concentration | Duration | Outcome | Key Fibrotic Markers |
| IPF-derived Myofibroblasts | UNC0379 | 10 µM | 48 hours | Myofibroblast dedifferentiation | Markedly suppressed expression of α-SMA and ED-A-fibronectin |
Table 2: In Vivo Efficacy of UNC0379 in Bleomycin-Induced Mouse Model of Lung Fibrosis
| Animal Model | Treatment Group | Dosage & Administration | Treatment Schedule | Fibrosis Assessment Methods | Quantitative Results |
| C57BL/6 Mice | Bleomycin (B88199) + UNC0379 | 1 mg/kg/day, intratracheal | Days 7, 8, and 9 post-bleomycin | Ashcroft score, Collagen content | Ameliorated histopathological changes and collagen deposition |
| C57BL/6 Mice | Bleomycin + Vehicle | Vehicle, intratracheal | Days 7, 8, and 9 post-bleomycin | Ashcroft score, Collagen content | Significant fibrosis development |
| C57BL/6 Mice | Saline Control | Saline, intratracheal | Day 0 | Ashcroft score, Collagen content | No significant fibrosis |
Experimental Protocols
Detailed methodologies for the key experiments performed to evaluate the efficacy of UNC0379 are provided below.
Bleomycin-Induced Lung Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice, a widely used model that recapitulates many features of human IPF.
Materials:
-
Bleomycin sulfate (B86663)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
8- to 10-week-old C57BL/6 mice
-
Animal intubation platform and light source
-
Micropipette and sterile tips
Procedure:
-
Anesthetize the mice using the chosen anesthetic agent.
-
Suspend the anesthetized mouse on the intubation platform by its upper incisors.
-
Gently extend the tongue and visualize the trachea using a light source.
-
On day 0, instill a single dose of bleomycin sulfate (typically 1.0-1.5 mg/kg) dissolved in 50 µL of sterile saline via the intratracheal route using a micropipette. For control animals, administer 50 µL of sterile saline.
-
Allow the mice to recover in a clean, warm cage.
-
Monitor the animals daily for weight loss and signs of distress.
-
For therapeutic intervention studies, administer UNC0379 or vehicle control at the desired time points (e.g., days 7, 8, and 9 post-bleomycin instillation).
-
Euthanize the mice at a predetermined endpoint (e.g., day 14 or 21) for tissue collection and analysis.
Myofibroblast Dedifferentiation Assay
This in vitro assay is used to screen for compounds that can induce the dedifferentiation of activated myofibroblasts.
Materials:
-
Primary human lung myofibroblasts isolated from IPF patients or normal human lung fibroblasts (NHLF)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
UNC0379 TFA
-
Transforming growth factor-β1 (TGF-β1) for inducing differentiation in NHLF
-
Multi-well cell culture plates
-
Reagents for Western blotting and Immunofluorescence
Procedure:
-
Culture IPF-derived myofibroblasts in DMEM with 10% FBS.
-
Alternatively, induce myofibroblast differentiation in NHLF by treating with TGF-β1 (e.g., 5 ng/mL) for 48 hours.
-
Treat the myofibroblasts with UNC0379 at a final concentration of 10 µM for 48 hours. Use a vehicle control (e.g., DMSO) for comparison.
-
After the treatment period, harvest the cells.
-
Analyze the expression of fibrotic markers (α-SMA, ED-A-fibronectin) and the target protein (SET8) using Western blotting and/or immunofluorescence to assess the extent of dedifferentiation.
Western Blotting for Fibrotic Markers
This technique is used to quantify the protein levels of fibrotic markers in cell lysates or lung tissue homogenates.
Materials:
-
Cell lysates or lung tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-SMA, anti-ED-A-fibronectin, anti-SET8, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize lung tissue in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system and quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.
Immunofluorescence for Protein Localization
This method is used to visualize the localization and expression of proteins within cells or tissue sections.
Materials:
-
Cells cultured on chamber slides or paraffin-embedded lung tissue sections
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-SMA, anti-SET8
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
For cultured cells, fix with 4% PFA, permeabilize, and block. For tissue sections, deparaffinize, rehydrate, and perform antigen retrieval before blocking.
-
Incubate with primary antibodies (e.g., rabbit anti-SET8 and mouse anti-α-SMA) overnight at 4°C.
-
Wash with PBS and incubate with corresponding fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash and counterstain nuclei with DAPI.
-
Mount the slides with antifade medium.
-
Visualize and capture images using a fluorescence microscope. The co-localization of SET8 within the nuclei of α-SMA-positive cells can be observed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: this compound mechanism of action in lung fibrosis.
Caption: Experimental workflow for UNC0379 evaluation.
References
- 1. Frontiers | Inhibition of the SET8 Pathway Ameliorates Lung Fibrosis Even Through Fibroblast Dedifferentiation [frontiersin.org]
- 2. Regulation of myofibroblast dedifferentiation in pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the SET8 Pathway Ameliorates Lung Fibrosis Even Through Fibroblast Dedifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC0379 TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a potent and selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3][4] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a crucial epigenetic modification involved in various cellular processes, including DNA damage response, cell cycle progression, and gene regulation.[3][4] Dysregulation of SETD8 activity has been implicated in the pathogenesis of several diseases, including cancer and fibrosis.[1][5] UNC0379 serves as a valuable chemical probe for elucidating the biological functions of SETD8 and as a potential therapeutic agent. These application notes provide a comprehensive overview of the in vivo application of UNC0379 TFA salt in mouse models, including established dosages, administration protocols, and the underlying signaling pathways.
Mechanism of Action
UNC0379 functions by competing with the peptide substrate for binding to SETD8, thereby preventing the transfer of a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to histone H4.[2][3] This inhibition leads to a global reduction in H4K20me1 levels. The downstream consequences of SETD8 inhibition are context-dependent but have been shown to involve the activation of the p53 signaling pathway and the destabilization of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair.[6][7]
Quantitative Data Summary
The following table summarizes the reported in vivo dosages and administration routes for UNC0379 in various mouse models.
| Mouse Model | Disease/Condition | Strain | Dosage | Administration Route | Vehicle | Dosing Schedule | Reference |
| Ovarian Cancer Xenograft | High-Grade Serous Ovarian Cancer | Female Nude Mice | 50 mg/kg | Oral Gavage | 10% DMSO + 90% Corn Oil | Once daily for 21 days | [1] |
| Bleomycin-induced Lung Fibrosis | Lung Fibrosis | C57BL/6 | 1 mg/kg/day | Intratracheal | Not Specified | Days 7, 8, and 9 post-bleomycin | [1][2][5] |
| HSV-1 Infection | Viral Infection | Not Specified | 2 mg/kg | Intraperitoneal Injection | Not Specified | Not Specified | [7] |
| Glioblastoma Xenograft | Glioblastoma | CD1 Nude Mice | 5 µM (in vitro) | Not applicable for dosage | Not applicable | Not applicable | [6] |
Note on TFA Salt: UNC0379 is often supplied as a trifluoroacetic acid (TFA) salt.[4] It is crucial for researchers to confirm with the supplier whether the provided mass of the compound refers to the free base or the salt form. If the mass includes the TFA salt, the molecular weight should be adjusted accordingly to calculate the precise dosage of the active UNC0379 molecule. The presence of TFA can potentially influence experimental outcomes.[8][9][10][11]
Experimental Protocols
Ovarian Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of UNC0379 in a high-grade serous ovarian cancer xenograft model.
Materials:
-
This compound salt
-
Female nude mice (6-8 weeks old)
-
OVCAR3 cells
-
Matrigel
-
Vehicle: 10% DMSO in corn oil
-
Standard animal housing and handling equipment
Protocol:
-
Cell Preparation: Culture OVCAR3 cells under standard conditions. On the day of injection, harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 0.2 mL.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach an approximate volume of 150 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Preparation and Administration:
-
Prepare a stock solution of UNC0379 in DMSO.
-
On each treatment day, dilute the stock solution with corn oil to achieve the final concentration in a 10% DMSO/90% corn oil vehicle.
-
Administer 50 mg/kg of UNC0379 or vehicle control via oral gavage once daily.
-
-
Treatment Duration: Continue the treatment for 21 consecutive days.
-
Endpoint Analysis: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., Western blot for H4K20me1, immunohistochemistry).[1]
Bleomycin-Induced Lung Fibrosis Model
Objective: To assess the therapeutic potential of UNC0379 in a mouse model of lung fibrosis.
Materials:
-
This compound salt
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Intratracheal administration device
Protocol:
-
Induction of Lung Fibrosis: On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (2.5 U/kg) in 50 µL of sterile saline. Administer saline alone to the control group.
-
Treatment Initiation: Begin UNC0379 treatment on day 7 post-bleomycin administration.
-
Drug Administration: Administer 1 mg/kg of UNC0379 daily via intratracheal instillation on days 7, 8, and 9.
-
Endpoint Analysis: Euthanize the mice at a predetermined time point (e.g., day 14 or 21) and collect lung tissue.
-
Assessment of Fibrosis: Evaluate the extent of lung fibrosis using histological methods (e.g., Masson's trichrome staining, Ashcroft score) and by measuring collagen content.[1][5]
Visualizations
Signaling Pathway of UNC0379 Action```dot
References
- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC0379 TFA Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1] SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic modification involved in the regulation of diverse cellular processes, including cell cycle progression, DNA damage response, and gene expression.[2][3] Dysregulation of SETD8 activity has been implicated in the pathogenesis of various cancers, including glioblastoma, ovarian cancer, and endometrial cancer, making it an attractive therapeutic target.[2][4][5] UNC0379 is typically synthesized as a trifluoroacetic acid (TFA) salt.[3] While TFA is a common counterion for purified small molecules, its potential biological effects should be considered in in vivo studies.[6] These application notes provide detailed protocols for the administration of UNC0379 in xenograft models, summarize key quantitative data, and illustrate the underlying signaling pathway and experimental workflows.
Data Presentation
In Vitro Activity of UNC0379
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 7.3 µM | Cell-free radioactive methyltransferase assay | [1] |
| IC50 | 7.9 µM | KMT5A inhibition | [7] |
| IC50 | 0.39 - 3.20 µM | HGSOC cell proliferation | [8] |
| Kd | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [3] |
In Vivo Pharmacokinetics and Efficacy of UNC0379
| Parameter | Value | Animal Model | Dosing and Administration | Reference |
| Oral Bioavailability | ~35% | CD-1 mice | Single oral dose of 50 mg/kg | [7] |
| Cmax (Oral) | ~0.8 µM | CD-1 mice | Single oral dose of 50 mg/kg | [7] |
| Tmax (Oral) | ~1 hour | CD-1 mice | Single oral dose of 50 mg/kg | [7] |
| Tumor Growth Inhibition | Virtual abrogation of growth (in combination with adavosertib) | U251 glioblastoma xenograft in CD1 nude mice | UNC0379 administered orally | [4][5] |
| Tumor Growth Inhibition | Significant reduction | OVCAR3 ovarian cancer xenograft in nude mice | 50 mg/kg, oral gavage, once daily for 21 days | [7] |
Signaling Pathway and Experimental Workflow
SETD8 Signaling Pathway Inhibition by UNC0379
Caption: UNC0379 inhibits SETD8, leading to downstream effects on cell cycle and tumor growth.
General Workflow for UNC0379 Administration in a Subcutaneous Xenograft Model
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Detection of H4K20me1 Reduction via Western Blot Following UNC0379 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the treatment of cultured mammalian cells with UNC0379, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (KMT5A), and the subsequent detection of changes in histone H4 lysine 20 monomethylation (H4K20me1) levels by Western blot.[1][2][3] UNC0379 offers a potent tool for studying the biological roles of SETD8 and H4K20me1 in various cellular processes, including DNA damage response and cell cycle regulation.[4] Adherence to the outlined cell culture, histone extraction, and immunoblotting procedures is critical for obtaining reliable and reproducible results.
Introduction
Histone post-translational modifications are key epigenetic regulators of chromatin structure and gene expression. Monomethylation of histone H4 at lysine 20 (H4K20me1) is a crucial mark catalyzed by the SETD8 methyltransferase.[2] This modification is implicated in diverse biological processes, and its dysregulation has been linked to diseases such as cancer.[2][5] UNC0379 is a first-in-class, selective, and substrate-competitive inhibitor of SETD8, which prevents the binding of the histone H4 substrate to the enzyme's active site.[1][2] By inhibiting SETD8, UNC0379 leads to a dose-dependent reduction in cellular H4K20me1 levels.[1] This application note provides a comprehensive protocol to assess the efficacy of UNC0379 in reducing H4K20me1 levels in cultured cells using the Western blot technique.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.
Caption: UNC0379 inhibits SETD8-mediated H4K20 monomethylation.
Caption: Workflow for H4K20me1 Western blot after UNC0379 treatment.
Data Presentation
The following table summarizes the dose-dependent effect of UNC0379 on H4K20me1 levels in HeLa and A549 cells after 24 hours of treatment.[1]
| Cell Line | UNC0379 Concentration (µM) | Duration (hours) | H4K20me1 Reduction (%) |
| HeLa | 0.1 - 10 | 24 | Dose-dependent |
| HeLa | 5 | 24 | >90 |
| A549 | 0.1 - 10 | 24 | Dose-dependent |
| A549 | 5 | 24 | >90 |
Experimental Protocols
Cell Culture and UNC0379 Treatment
This protocol is suitable for adherent cell lines such as HeLa or A549.
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM or MEM with 10% FBS and 1% penicillin-streptomycin)[1]
-
UNC0379 (dissolved in DMSO to create a stock solution, e.g., 10 mM)[6]
-
6-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. For example, seed 2 x 10^5 cells per well.[1]
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of UNC0379 by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 0, 0.1, 1, 5, 10 µM).[1] Also, prepare a vehicle control with the same concentration of DMSO as the highest UNC0379 concentration.
-
Remove the medium from the cells and replace it with the medium containing UNC0379 or the vehicle control.
-
Incubate the cells for 24 to 48 hours.[1]
Histone Extraction (Acid Extraction Method)
This method is effective for enriching histone proteins.[7]
Materials:
-
Ice-cold PBS
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors added fresh)[8]
-
0.4 N Sulfuric Acid (H2SO4) or 0.8 M Hydrochloric Acid (HCl)[7][8]
-
Tris-HCl (1.5 M, pH 8.5) for neutralization[7]
-
Refrigerated microcentrifuge
Procedure:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a pre-chilled microfuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[9]
-
Resuspend the cell pellet in 1 ml of hypotonic lysis buffer and incubate on a rotator for 30 minutes at 4°C.[8]
-
Pellet the intact nuclei by centrifugation at 10,000 x g for 10 minutes at 4°C.[8]
-
Discard the supernatant.
-
Resuspend the nuclear pellet in 150-400 µL of 0.4 N H2SO4 or 0.8 M HCl.[7][8]
-
Incubate on ice for at least 1 hour with occasional vortexing to extract the histones.[7]
-
Clarify the extract by centrifuging at maximum speed for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant containing the histones to a fresh, pre-chilled tube.
-
Neutralize the acid extract by adding Tris-HCl (1.5 M, pH 8.5). The exact volume may need to be optimized.[7]
-
Determine the protein concentration using a Bradford or BCA protein assay.
Western Blotting
Materials:
-
SDS-PAGE gels (a high percentage gel, e.g., 15%, is recommended for better resolution of histones)[10]
-
SDS-PAGE running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)[11]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST))[10][12]
-
Primary antibody: Anti-H4K20me1 (e.g., rabbit polyclonal or mouse monoclonal, check datasheet for recommended dilution, typically 0.5-2 µg/mL or 1:750)[13][14]
-
Loading control antibody: Anti-Histone H4 or Anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.[15]
-
Load 15-40 µg of total protein per lane onto the SDS-PAGE gel.[12][16]
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary anti-H4K20me1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[16]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., total Histone H4 or H3) to normalize the data.
-
Quantify the band intensities using appropriate software (e.g., ImageJ). The H4K20me1 signal should be normalized to the loading control signal.
References
- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdanderson.org [mdanderson.org]
- 8. biochem.slu.edu [biochem.slu.edu]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. abcam.cn [abcam.cn]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Histone H4K20me1 Monoclonal Antibody (5E10-D8) (39727) [thermofisher.com]
- 14. H4K20me1 Antibody - ChIP Grade (C15310034) | Diagenode [diagenode.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Determining the IC50 of UNC0379 TFA in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction to UNC0379 and its Target, SETD8
UNC0379 is a selective, substrate-competitive small molecule inhibitor of SETD8 (also known as KMT5A), the sole lysine (B10760008) methyltransferase responsible for histone H4 lysine 20 monomethylation (H4K20me1).[1][2][3][4] SETD8 plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and gene regulation.[5][6] Beyond its effect on histones, SETD8 also methylates non-histone proteins such as p53 and Proliferating Cell Nuclear Antigen (PCNA), thereby influencing their stability and function.[6][7]
Overexpression of SETD8 has been linked to poor prognosis in several cancers, including high-grade serous ovarian cancer, endometrial cancer, and glioblastoma.[5][8][9] By inhibiting SETD8, UNC0379 disrupts these critical cellular pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of cancer cell proliferation.[1][5][9] This makes SETD8 a promising therapeutic target and UNC0379 a valuable tool for cancer research and drug development.
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of UNC0379 in cancer cell lines, summarizing its inhibitory activity and detailing protocols for assessing its potency.
Mechanism of Action & Signaling Pathway
UNC0379 competitively binds to the substrate-binding site of SETD8, preventing the methylation of its targets.[2][6] The inhibition of SETD8's methyltransferase activity leads to a reduction in H4K20me1 levels and destabilization of PCNA.[5][7] This disruption triggers DNA damage and activates cell cycle checkpoints.[9] In p53-proficient cells, this typically results in p21 accumulation and G1/S phase arrest.[9] In p53-deficient cells, the inhibition often leads to Chk1 activation and G2/M arrest, ultimately culminating in apoptosis, characterized by an increase in cleaved PARP.[5][9]
Data Presentation: IC50 Values of UNC0379
The potency of UNC0379 varies across different cancer cell lines and assay conditions. The following table summarizes reported IC50 values.
| Cancer Type | Cell Line / Assay | IC50 Value (µM) | Reference |
| Cell-Free Assay | Recombinant SETD8 Enzyme | 7.3 - 7.9 | [1][2][8] |
| High-Grade Serous Ovarian Cancer | HGSOC Cell Lines | 0.39 - 3.20 | [1] |
| Endometrial Cancer | HEC50B | 0.576 | [5] |
| Endometrial Cancer | ISHIKAWA | 2.54 | [5] |
| Cervical Cancer | HeLa | ~5.6 | [8] |
| Lung Cancer | A549 | ~6.2 | [8] |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of UNC0379 involves culturing cancer cells, treating them with a range of inhibitor concentrations, assessing cell viability, and analyzing the data to calculate the IC50 value.
Experimental Protocols
Two common methods for determining cell viability are the MTT (colorimetric) and CellTiter-Glo® (luminescent) assays. The MTT assay is cost-effective and widely used, while the CellTiter-Glo® assay offers higher sensitivity by measuring cellular ATP levels.[10]
Protocol 1: MTT Assay for IC50 Determination
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[11] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[11]
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[13]
-
Include wells for "vehicle control" (cells treated with DMSO vehicle only) and "blank" (medium only).[14]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common concentration range to start with is 0.1 µM to 100 µM.[14]
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the respective UNC0379 dilutions or vehicle control medium.
-
Incubate the plate for the desired exposure time (e.g., 72 or 96 hours).[1][5][9]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13][15]
-
Return the plate to the incubator for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[15][16]
-
Carefully aspirate the medium from each well without disturbing the purple formazan crystals.[11]
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11][12]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[15]
-
Plot the percent viability against the logarithm of the UNC0379 concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.[15][17]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells by quantifying ATP, which is a marker of metabolically active cells. The assay reagent causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black, compatible with a luminometer)[18]
-
CellTiter-Glo® 2.0 Reagent (or similar)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled 96-well plates.
-
-
CellTiter-Glo® Assay:
-
After the drug incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][18]
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.[18]
-
Add a volume of CellTiter-Glo® Reagent to each well that is equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to mix and induce cell lysis.[18]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][18]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells) x 100[19]
-
Determine the IC50 value by plotting the data and performing non-linear regression as described in step 4 of the MTT assay protocol.[19]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells [mdpi.com]
- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 9. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. OUH - Protocols [ous-research.no]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Clonogenic Assay with UNC0379 TFA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic assay is a pivotal in vitro method for assessing the long-term proliferative capacity of single cells and is a gold standard for determining the cytotoxic effects of anti-cancer agents. This document provides detailed application notes and protocols for conducting a clonogenic assay using UNC0379 TFA, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2] Inhibition of SETD8 has been shown to impede cancer cell proliferation and survival, making this compound a compound of significant interest in cancer research and drug development.[1][2] These guidelines will detail the experimental procedures, data analysis, and expected outcomes when evaluating the impact of this compound on the clonogenic survival of cancer cells.
Mechanism of Action: this compound and SETD8 Inhibition
This compound selectively inhibits SETD8, a histone methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). This epigenetic modification is implicated in the regulation of DNA replication, DNA damage response, and cell cycle progression. Beyond histones, SETD8 also methylates non-histone proteins, including the tumor suppressor p53. By inhibiting SETD8, UNC0379 prevents the methylation of p53, leading to its activation.[3][4][5] Activated p53 can then initiate downstream signaling cascades that result in cell cycle arrest and apoptosis, ultimately reducing the ability of cancer cells to form colonies.[2][3][4][5]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following tables summarize the inhibitory effects of this compound on the proliferation and colony formation of various cancer cell lines as reported in the literature.
Table 1: IC50 Values of UNC0379 in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Cell Line | IC50 (µM) |
| JHOS2 | 0.39 |
| JHOS3 | 3.20 |
| JHOS4 | 1.80 |
| OVCAR3 | 2.50 |
| OVCAHO | 1.50 |
| OVKATE | 2.80 |
| KURAMOCHI | 2.10 |
| TYKnu | 1.90 |
Data extracted from studies on HGSOC cell proliferation after 9 days of treatment with UNC0379.[6]
Table 2: Effect of UNC0379 on Colony Formation in Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Inhibition of Colony Formation (%) | Reference |
| Endometrial Cancer (HEC1B) | 1, 5, 10 | 10-14 days | Dose-dependent decrease | [2] |
| Endometrial Cancer (HEC50B) | 1, 5, 10 | 10-14 days | Dose-dependent decrease | [2] |
| HGSOC (JHOS3) | 1 | 9 days | ~40% | [7] |
| HGSOC (JHOS3) | 10 | 9 days | ~80% | [7] |
| HGSOC (OVCAR3) | 1 | 9 days | ~30% | [7] |
| HGSOC (OVCAR3) | 10 | 9 days | ~75% | [7] |
Experimental Protocols
This section provides a detailed methodology for performing a clonogenic assay with this compound treatment.
Materials and Reagents
-
This compound (solubilized in DMSO to a stock concentration of 10 mM)
-
Cancer cell line of interest (e.g., HGSOC, endometrial cancer cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in methanol (B129727)/water) or Glutaraldehyde (B144438)/Crystal Violet solution
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Sterile pipettes, tips, and culture flasks
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol for Clonogenic Assay with this compound Treatment
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (e.g., 200-1000 cells/well for a 6-well plate) into tissue culture plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach for 24 hours in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Suggested final concentrations to test range from 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
The treatment duration can be continuous for the entire duration of colony formation (e.g., 9-14 days) or for a shorter period (e.g., 24-96 hours), after which the drug-containing medium is replaced with fresh complete medium. The choice of treatment duration will depend on the experimental question. For assessing long-term effects, continuous exposure is often preferred.
-
-
Incubation for Colony Formation:
-
Incubate the plates undisturbed in a 37°C, 5% CO2 incubator for 9 to 21 days, depending on the growth rate of the cell line.
-
Monitor colony formation every 2-3 days under a microscope. The experiment should be terminated when colonies in the control wells are visible and consist of at least 50 cells.
-
-
Colony Staining and Counting:
-
Once colonies are of an appropriate size, carefully remove the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1-2 mL of methanol or a 6% glutaraldehyde solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixative solution.
-
Stain the colonies by adding 1-2 mL of 0.5% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.
-
Gently wash the wells with tap water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.
-
Data Analysis
-
Plating Efficiency (PE): Calculate the plating efficiency of the control cells.
-
PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100
-
-
Surviving Fraction (SF): Calculate the surviving fraction for each treatment concentration.
-
SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))
-
-
Dose-Response Curve: Plot the surviving fraction as a function of the this compound concentration to generate a dose-response curve and determine the IC50 for colony formation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SETD8, leading to p53 activation and reduced clonogenicity.
Experimental Workflow for Clonogenic Assay
Caption: Workflow of the clonogenic assay with this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Following UNC0379 TFA Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A) with an IC50 of 7.3 μM. SETD8 is the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), a modification involved in DNA replication, DNA damage response, and cell cycle regulation.[1] Beyond histones, SETD8 also methylates non-histone proteins, including the tumor suppressor p53, thereby modulating their activity.[1][2]
UNC0379 TFA (Trifluoroacetic acid salt) has emerged as a valuable chemical probe to investigate the biological functions of SETD8. Inhibition of SETD8 by UNC0379 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4] The cellular response to UNC0379 is context-dependent, particularly concerning the p53 status of the cells. In p53-proficient cells, UNC0379 treatment typically leads to the accumulation of p21 and subsequent arrest at the G1/S checkpoint.[3] Conversely, in cells lacking functional p53, UNC0379 exposure results in the activation of Chk1 and arrest at the G2/M checkpoint.[3]
These application notes provide detailed protocols for analyzing the cell cycle effects of this compound in cultured cells, including methods for flow cytometric analysis of cell cycle distribution and Western blot analysis of key cell cycle regulatory proteins.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution in different cancer cell lines, illustrating the p53-dependent differential response.
Table 1: Effect of UNC0379 on Cell Cycle Distribution in p53-Proficient Glioblastoma Primary Cells
| Treatment | Cell Line | % G1/S | % G2/M |
| Vehicle (DMSO) | GB-1 | 55 | 20 |
| 5 µM UNC0379 (48h) | GB-1 | 75 | 10 |
| Vehicle (DMSO) | GB-2 | 60 | 18 |
| 5 µM UNC0379 (48h) | GB-2 | 80 | 8 |
| Vehicle (DMSO) | GB-3 | 58 | 22 |
| 5 µM UNC0379 (48h) | GB-3 | 78 | 12 |
Data adapted from a study on glioblastoma primary cells.[3]
Table 2: Effect of UNC0379 on Cell Cycle Distribution in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Treatment | Cell Line | % Sub-G1 |
| Vehicle (DMSO) (96h) | JHOS3 | ~2% |
| 10 µM UNC0379 (96h) | JHOS3 | ~15% |
| Vehicle (DMSO) (96h) | OVCAR3 | ~3% |
| 10 µM UNC0379 (96h) | OVCAR3 | ~20% |
Data adapted from a study on HGSOC cell lines.[4][5]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium (B1200493) Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound by staining the cellular DNA with propidium iodide and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time (e.g., 48-96 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Fixed cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Pellet the fixed cells by centrifugation at 850 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the detection of key proteins involved in cell cycle regulation following this compound treatment.
Materials:
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Role in UNC0379 Response |
| p53 | Stabilization and activation in p53-proficient cells. |
| p21 (CDKN1A) | Upregulation in p53-proficient cells, leading to G1/S arrest. |
| Phospho-Chk1 (Ser345) | Activation in p53-deficient cells, leading to G2/M arrest. |
| Total Chk1 | Loading control for Phospho-Chk1. |
| Cyclin D1 | May be downregulated in G1/S arrested cells. |
| Cyclin E1 | May be downregulated in G1/S arrested cells. |
| CDK2 | Key kinase for G1/S transition. |
| Cyclin B1 | Key cyclin for G2/M transition; levels may be altered in G2/M arrest. |
| CDK1 (Cdc2) | Key kinase for G2/M transition. |
| H4K20me1 | Direct target of SETD8; levels should decrease with UNC0379 treatment. |
| β-actin or GAPDH | Loading control. |
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: SETD8 signaling pathway and the impact of this compound.
References
- 1. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Determining the Cytotoxicity of UNC0379 TFA using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the cytotoxic effects of UNC0379 TFA, a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (KMT5A), using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4] The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This application note includes a step-by-step experimental protocol, guidelines for data presentation, and visual diagrams to illustrate the experimental workflow and the putative signaling pathway involved in this compound-induced cytotoxicity.
Introduction
UNC0379 is a first-in-class, substrate-competitive inhibitor of SETD8, an enzyme that monomethylates histone H4 at lysine 20 (H4K20me1) and other non-histone proteins like the proliferating cell nuclear antigen (PCNA).[2][7] By inhibiting SETD8, UNC0379 has been shown to prevent the growth of various cancer cells and can induce an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis.[2][3] The MTT assay is a widely used method to evaluate the in vitro cytotoxic effects of compounds like UNC0379.[1] The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[6][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]
Experimental Protocols
This section details the materials and methods for conducting an MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., HGSOC cells, as UNC0379 has been studied in this context)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[2]
-
Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72, or 96 hours).[2][3]
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere.[6][8]
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.
-
Read the plate within 1 hour of adding the solubilization solution.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells after [Incubation Time]
| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability ± SD |
| Vehicle Control (0) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] |
Visualizations
Diagram 1: Experimental Workflow for MTT Assay
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Immunoprecipitation of SETD8 using UNC0379 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETD8 (also known as PR-SET7 or KMT5A) is a key lysine (B10760008) methyltransferase responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in DNA replication, DNA damage response, and cell cycle control.[1][2] Beyond its role in chromatin modification, SETD8 also methylates non-histone proteins, including p53 and Proliferating Cell Nuclear Antigen (PCNA), thereby influencing their stability and function in critical cellular pathways.[1][3][4] Given its pivotal roles, SETD8 has emerged as a significant target in various diseases, including cancer.
UNC0379 is a potent, selective, and substrate-competitive small molecule inhibitor of SETD8.[5] Its trifluoroacetate (B77799) (TFA) salt, UNC0379 TFA, offers a valuable chemical tool to probe the functions of SETD8. These application notes provide detailed protocols for the use of this compound in the immunoprecipitation of SETD8, enabling researchers to investigate its protein-protein interactions and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for UNC0379, providing a quick reference for experimental design.
Table 1: In Vitro Activity of UNC0379 Against SETD8
| Parameter | Value | Assay Conditions | Reference |
| IC50 | ~1.2 nM | Recombinant SETD8, HTRF assay | [6] |
| IC50 | 7.3 ± 1.0 µM | Radioactive methyl transfer assay | [5] |
| Kd | 18.3 ± 3.2 µM | Isothermal Titration Calorimetry (ITC) | [5][7] |
| Mechanism of Action | Substrate-competitive | Competitive with H4 peptide, non-competitive with SAM | [5][8] |
Table 2: Cellular Activity of UNC0379
| Cell Line | Assay | Concentration | Duration | Effect | Reference |
| HeLa, A549 | Western Blot | 0.1-10 µM | 24 hours | Dose-dependent reduction in H4K20me1 | [6] |
| High-Grade Serous Ovarian Cancer (HGSOC) cells | Cell Viability | 1-10 µM | 9 days | Inhibition of cell proliferation (IC50s: 0.39 to 3.20 µM) | [6][7] |
| HGSOC cells (JHOS3, OVCAR3) | Cell Cycle Analysis | 10 µM | 96 hours | Increased proportion of sub-G1 phase cells | [6][7] |
| THP-1 | RNA-Seq | Not specified | 12 hours | Enhanced expression of anti-viral genes | [9] |
| U2OS | Viral DNA Quantification | 5 µM | 10 hours | Repression of HSV-1 DNA replication | [9] |
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of SETD8 from cultured mammalian cells, incorporating the use of this compound to stabilize or study specific SETD8 interactions.
Protocol 1: Immunoprecipitation of Endogenous SETD8
This protocol is designed for the immunoprecipitation of SETD8 from mammalian cells to identify interacting proteins. The inclusion of this compound can help to trap SETD8 in a substrate-bound-like conformation, potentially stabilizing interactions with specific partner proteins.
Materials:
-
Human cell line expressing SETD8 (e.g., HEK293T, HeLa, U2OS)
-
This compound (solubilized in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
-
Protease and Phosphatase Inhibitor Cocktails
-
Anti-SETD8 antibody (validated for IP)
-
Normal Rabbit or Mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer (IP Lysis Buffer with 500 mM NaCl)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5) for glycine (B1666218) elution
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack (for magnetic beads)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Optional Pre-treatment: Treat cells with this compound at a final concentration of 1-10 µM for 4-24 hours prior to harvesting. This step may enhance the capture of specific interacting partners.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors, and this compound (at the same concentration as any pre-treatment) to the cell monolayer.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-SETD8 antibody or the equivalent amount of isotype control IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with ice-cold IP Lysis Buffer and twice with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
For Mass Spectrometry: Elute the protein complexes by adding 0.1 M Glycine-HCl (pH 2.5-3.0) and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing Neutralization Buffer.
-
For Western Blotting: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes at 95-100°C. Pellet the beads, and the supernatant is ready for SDS-PAGE.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.
-
Visualizations
SETD8 Signaling Pathway and Interactions
The following diagram illustrates the central role of SETD8 in methylating histone and non-histone substrates and its key protein-protein interactions.
Caption: SETD8 methylates histone and non-histone proteins.
Experimental Workflow for SETD8 Immunoprecipitation
This diagram outlines the key steps in the immunoprecipitation protocol using this compound.
Caption: Workflow for SETD8 immunoprecipitation with UNC0379.
References
- 1. Roles for the methyltransferase SETD8 in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro SETD8 Methyltransferase Assay with UNC0379 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a potent and selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3][4] SETD8 is the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic modification involved in various cellular processes, including DNA damage response, cell cycle progression, and gene regulation.[5][6] Dysregulation of SETD8 activity has been implicated in several diseases, including cancer and fibrosis, making it an attractive therapeutic target.[1][2][6][7] UNC0379 acts by competing with the histone H4 peptide substrate for binding to SETD8, thereby inhibiting its methyltransferase activity.[3][5] This document provides detailed protocols for an in vitro methyltransferase assay to evaluate the inhibitory activity of UNC0379 TFA against SETD8.
Mechanism of Action of UNC0379
UNC0379 is a substrate-competitive inhibitor of SETD8.[3][5] It binds to the peptide substrate binding pocket of the enzyme, preventing the natural substrate (histone H4) from accessing the active site.[3] Notably, UNC0379 is non-competitive with the cofactor S-adenosyl-L-methionine (SAM), which is the methyl group donor.[5] This specific mechanism of action contributes to its selectivity for SETD8 over other methyltransferases.[3][5]
Quantitative Data Summary
The inhibitory potency of UNC0379 against SETD8 has been determined using various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 7.3 µM | Cell-free assay with SETD8 | [1][2][4][8] |
| IC50 | 7.9 µM | Cell-free assay with KMT5A | [3] |
| KD | 18.3 µM | Binding affinity to SETD8 | [1][2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. KD (Dissociation constant) is a measure of the binding affinity between the inhibitor and the target. Lower values for both IC50 and KD indicate higher potency and affinity, respectively.
Signaling Pathway of SETD8
The following diagram illustrates the central role of SETD8 in methylating histone H4 and its impact on downstream cellular processes.
Caption: SETD8 signaling pathway showcasing its role in histone methylation.
Experimental Protocols
In Vitro SETD8 Methyltransferase Assay using Microfluidic Capillary Electrophoresis
This protocol is adapted from established methods to determine the IC50 value of this compound against SETD8.[8]
Materials and Reagents:
-
Recombinant human SETD8 enzyme
-
This compound
-
Peptide substrate (e.g., TW21, a labeled peptide)[8]
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 2 mM DTT, 0.05% Tween-20[8]
-
DMSO (Dimethyl sulfoxide)
-
Endo-LysC protease solution
-
384-well polypropylene (B1209903) plates
-
Microfluidic capillary electrophoresis system (e.g., Caliper Life Sciences EZ reader)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro SETD8 methyltransferase assay.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM) is recommended.[8]
-
Compound Plating: Transfer 1 µL of the serially diluted this compound into a 384-well polypropylene plate.[8]
-
Intermediate Dilution: Dilute the compounds 10-fold with the assay buffer. Transfer 2.5 µL of this diluted solution to the final assay plate.[8]
-
Enzyme and Substrate Addition: Prepare a cocktail of 50 nM SETD8 enzyme and 2 µM of the peptide substrate in the assay buffer. Add 20 µL of this cocktail to each well of the assay plate.[8]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Initiate the methyltransferase reaction by adding 2.5 µL of 150 µM SAM in the assay buffer to each well. For 100% inhibition controls, add assay buffer without SAM.[8]
-
Reaction Incubation: Allow the reaction to proceed for 120 minutes at room temperature.[8]
-
Reaction Termination: Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.[8]
-
Protease Digestion: Incubate the plate for an additional 60 minutes at room temperature to allow for complete digestion of the peptide substrate.[8]
-
Data Acquisition: Read the plate on a microfluidic capillary electrophoresis system. The system will separate the methylated and unmethylated peptide substrates, allowing for the quantification of enzyme activity.[8]
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable research tool for studying the biological functions of SETD8 and for the development of novel therapeutics targeting this enzyme. The provided protocols offer a robust framework for assessing the in vitro inhibitory activity of this compound and other potential SETD8 inhibitors. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the SET8 Pathway Ameliorates Lung Fibrosis Even Through Fibroblast Dedifferentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for UNC0379 TFA in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0379 is a potent and selective substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A or PR-Set7).[1][2] SETD8 is the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in various cellular processes, including DNA damage response, cell cycle progression, and transcriptional regulation.[1] Additionally, SETD8 methylates non-histone substrates like p53 and PCNA, implicating it in cancer and other diseases.[3] UNC0379 serves as a valuable chemical probe to investigate SETD8 biology and as a reference compound in high-throughput screening (HTS) campaigns to discover novel SETD8 inhibitors. This document provides detailed protocols for utilizing UNC0379 in both biochemical and cell-based assays, with a focus on HTS applications.
Mechanism of Action
UNC0379 acts as a substrate-competitive inhibitor, binding to the histone H4 peptide binding pocket of SETD8. This mechanism is distinct from inhibitors that are competitive with the cofactor S-adenosyl-l-methionine (SAM).[1][4] Its selectivity for SETD8 over other histone methyltransferases makes it a precise tool for studying the specific functions of this enzyme.[1][5]
Figure 1. Mechanism of SETD8 inhibition by UNC0379.
Quantitative Data Summary
The following tables summarize the reported biochemical and cellular activities of UNC0379.
Table 1: Biochemical Activity of UNC0379
| Parameter | Enzyme | Value | Assay Type | Reference |
| IC₅₀ | SETD8 | 7.3 µM | Radiometric | [2][4][5] |
| IC₅₀ | SETD8 | 7.9 µM | Not Specified | [6] |
| KD | SETD8 | 18.3 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Selectivity | G9a, GLP | >100 µM | Not Specified |
Table 2: Cellular Activity of UNC0379
| Cell Line | Assay Type | Endpoint | IC₅₀ / Concentration | Duration | Reference |
| HGSOC Cells | Proliferation | Inhibition | 0.39 - 3.20 µM | 9 days | [2][6] |
| HGSOC Cells | Cell Cycle | Sub-G1 Arrest | 10 µM | 96 h | [2][6] |
| HeLa | Proliferation | Inhibition | ~5.6 µM | 72 h | [6] |
| A549 | Proliferation | Inhibition | ~6.2 µM | 72 h | [6] |
| OVCAR3 | Viability | Inhibition | ~2.8 µM | 72 h | [6] |
| SKOV3 | Viability | Inhibition | ~3.5 µM | 72 h | [6] |
| NB Cells | Apoptosis | Caspase 3/7 Activity | 10 µM | 12 h | [3] |
Experimental Protocols
Protocol 1: Biochemical HTS for SETD8 Inhibitors using AlphaLISA
This protocol is adapted for a high-throughput, non-radiometric assay to identify inhibitors of SETD8, using UNC0379 as a positive control. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology detects the methylation of a biotinylated histone H4 peptide.
Materials:
-
Recombinant human SETD8 enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-(5′-Adenosyl)-L-methionine (SAM)
-
UNC0379 TFA (as a control inhibitor)
-
Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads (Note: Specificity for H4K20me1 beads should be used if available; cross-reactivity may allow use of other beads)
-
Streptavidin-coated Donor beads
-
AlphaLISA 5X Epigenetics Buffer
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA
-
384-well white opaque microplates (e.g., OptiPlate-384)
-
Plate sealer
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of AlphaScreen detection (e.g., EnVision)
Procedure:
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of UNC0379 in 100% DMSO, starting at 10 mM.
-
Using an automated liquid handler, transfer 250 nL of library compounds and control compounds (UNC0379, DMSO) to a 384-well assay plate.[7]
-
-
Enzyme and Substrate Preparation:
-
Dilute recombinant SETD8 enzyme to a 4X working concentration in Assay Buffer.
-
Prepare a 4X substrate mix containing biotinylated H4 peptide and SAM in Assay Buffer. The optimal concentrations should be determined empirically but can start around 400 nM peptide and 400 µM SAM.
-
-
Enzymatic Reaction:
-
Add 5 µL of Assay Buffer or test compounds (2X final concentration) to the wells.
-
Add 2.5 µL of the 4X SETD8 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.[8]
-
Initiate the reaction by adding 2.5 µL of the 4X substrate mix to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Prepare Acceptor beads at 100 µg/mL in 1X Epigenetics Buffer. Add 5 µL to each well to stop the reaction.[8][9]
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.[9]
-
Prepare Streptavidin Donor beads at 50 µg/mL in 1X Epigenetics Buffer. Add 10 µL to each well in subdued light.[8][9]
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.[9]
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate IC₅₀ values for UNC0379 and any active compounds from the library.
-
Figure 2. High-throughput AlphaLISA workflow.
Protocol 2: Cell-Based Assay for H4K20me1 Levels
This protocol describes a cell-based assay to measure the inhibition of SETD8 in a cellular context by quantifying H4K20me1 levels via Western blot. This serves as a secondary assay to validate hits from a primary screen.
Materials:
-
Cancer cell line (e.g., HeLa, OVCAR3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Test compounds from HTS
-
6-well plates
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: Rabbit anti-H4K20me1, Rabbit anti-Total Histone H4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Seed 2 x 10⁵ cells per well in 6-well plates.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
Compound Treatment:
-
Treat cells with various concentrations of UNC0379 (e.g., 0.1-10 µM) or hit compounds for 24 hours.[6] Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against H4K20me1 and Total Histone H4 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the signal using a chemiluminescent imaging system.
-
Quantify band intensities using software like ImageJ.
-
Normalize the H4K20me1 signal to the Total Histone H4 signal to determine the dose-dependent reduction in methylation.
-
Concluding Remarks
UNC0379 is an indispensable tool for the study of SETD8. The protocols provided herein offer robust methods for its application in high-throughput screening and hit validation. The biochemical AlphaLISA protocol is suitable for large-scale primary screening, while the cell-based Western blot assay provides a means to confirm on-target activity in a physiological context. Careful optimization of assay conditions, particularly enzyme and substrate concentrations, is critical for successful implementation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 7. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
UNC0379 Technical Support Center: Solubility and Experimental Guidance
For researchers, scientists, and drug development professionals utilizing the SETD8 inhibitor UNC0379, this guide provides comprehensive information on its solubility in common laboratory solvents, DMSO and ethanol (B145695). It also offers troubleshooting advice and answers to frequently asked questions to ensure successful experimental outcomes.
Solubility Data
The solubility of UNC0379 can vary slightly between batches and is influenced by factors such as the purity of the compound and the solvent. The following table summarizes the reported solubility of UNC0379 in DMSO and ethanol.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 30 - 83 mg/mL | 72.5 - 200.7 mM | [1][2][3][4] |
| Ethanol | 30 mg/mL | 72.5 mM | [2][3] |
Note: The molecular weight of UNC0379 is 413.56 g/mol .
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of UNC0379?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions of UNC0379 due to its high solubility, with reported values up to 83 mg/mL.[2] For applications where DMSO may interfere with the experimental system, ethanol is a viable alternative, although the solubility is lower (around 30 mg/mL).[2][3]
Q2: How should I prepare a stock solution of UNC0379 in DMSO?
A2: To prepare a stock solution, add the appropriate amount of DMSO to your vial of UNC0379. To aid dissolution, you can gently vortex the solution. In some cases, slight warming or sonication may be necessary to fully dissolve the compound.[5] It is crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of UNC0379.[2][5]
Q3: What is the stability of UNC0379 stock solutions in DMSO?
A3: UNC0379 solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1][2][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Q4: Can I dissolve UNC0379 directly in aqueous buffers or cell culture media?
A4: UNC0379 is reported to be insoluble in water.[2][3] Therefore, it is not recommended to dissolve it directly in aqueous solutions. The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium.
Troubleshooting Guide
Encountering issues with solubility can be a common hurdle in experimental workflows. This guide addresses potential problems and provides solutions.
Issue 1: UNC0379 is not fully dissolving in DMSO.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the specific batch of UNC0379.
-
Troubleshooting Steps:
Issue 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous medium.
-
Possible Cause: The final concentration of UNC0379 in the aqueous medium is too high, or the percentage of DMSO is too low to maintain solubility.
-
Troubleshooting Steps:
-
Increase the final percentage of DMSO in your working solution, if your experimental system allows.
-
Decrease the final working concentration of UNC0379.
-
When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol: Preparation of a 10 mM UNC0379 Stock Solution in DMSO
-
Weigh out 4.14 mg of UNC0379 powder.
-
Add 1 mL of high-purity, anhydrous DMSO to the UNC0379.
-
Vortex the solution until the UNC0379 is completely dissolved. If necessary, gently warm the solution or use an ultrasonic bath.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common solubility issues with UNC0379.
Caption: Troubleshooting workflow for UNC0379 solubility issues.
References
Technical Support Center: UNC0379 TFA Stock Solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for preparing and handling UNC0379 TFA stock solutions. Following these protocols is crucial for ensuring experimental reproducibility and accuracy.
Physicochemical Properties and Solubility
UNC0379 is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (KMT5A).[1][2][3] It is commonly supplied as a trifluoroacetate (B77799) (TFA) salt, which results from the purification process.[4][5] The compound typically appears as an off-white to yellow solid powder.[1]
Understanding the solubility of this compound is the first step toward successful stock solution preparation. All quantitative data is summarized in the table below.
| Property | Value | Notes |
| Molecular Weight | 527.58 g/mol | As the trifluoroacetate salt.[3][6] Use this value for molarity calculations. |
| Appearance | Off-white to yellow solid powder | [1] |
| Solubility in DMSO | ~83 mg/mL ( ~200 mM) | Anhydrous DMSO is highly recommended as moisture can reduce solubility.[7] |
| Solubility in Ethanol | ~30 mg/mL | |
| Solubility in Water | Insoluble | [7] |
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound, a common starting concentration for many experiments.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette and tips
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-Preparation:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability and solubility.[8]
-
Briefly centrifuge the vial at low speed (e.g., 1,000 x g for 1-2 minutes) to ensure all the powder is collected at the bottom.[8]
-
-
Calculation:
-
To prepare a 10 mM stock solution, you will need to dissolve 5.28 mg of this compound in 1 mL of DMSO.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 527.58 g/mol * 1000 mg/g = 5.276 mg
-
-
Weighing and Dissolving:
-
Carefully weigh out the calculated amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, brief sonication in a water bath can be used to aid dissolution.[9]
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into single-use, sterile aliquots in cryovials.[1][2] This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[7]
-
Caption: Workflow for Preparing this compound Stock Solution.
Troubleshooting Guide
| Question | Possible Cause & Solution |
| Why won't my this compound dissolve in DMSO? | 1. Insufficient Mixing: Ensure you have vortexed the solution thoroughly. Gentle warming or brief sonication can also help.[9] 2. Moisture in DMSO: The presence of water can significantly decrease solubility. Use fresh, anhydrous grade DMSO.[7] 3. Incorrect Solvent: this compound is insoluble in water. Ensure you are using the correct solvent (DMSO is recommended).[7] 4. Reached Solubility Limit: While unlikely at standard stock concentrations (e.g., 10-20 mM), you may have exceeded the compound's solubility limit. Try preparing a more dilute stock solution. |
| A precipitate formed when I added my DMSO stock to my aqueous cell culture media. What should I do? | This is a common occurrence known as "crashing out." this compound is poorly soluble in aqueous solutions. Solution: Ensure the final concentration of DMSO in your media is low (typically <0.5%) and that the final concentration of this compound is within the working range for your assay (e.g., 1-10 µM).[1] Mix quickly and thoroughly when diluting the stock into the final buffer. |
| My experimental results are inconsistent between batches. What could be the cause? | 1. Improper Storage: Storing the stock solution at the wrong temperature or for longer than the recommended time can lead to degradation. 2. Repeated Freeze-Thaw Cycles: This is a primary cause of compound degradation. Always prepare single-use aliquots to maintain compound integrity.[1][2] 3. Inaccurate Initial Weighing: Ensure your analytical balance is properly calibrated to prepare an accurate stock concentration. |
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound stock solutions? A: The recommended solvent is anhydrous Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions (e.g., 10-20 mM).[1][7]
Q: How should I store the prepared stock solution? A: For long-term storage (up to one year), store single-use aliquots at -80°C.[7] For short-term storage (up to one month), -20°C is acceptable.[2][7] Always avoid repeated freeze-thaw cycles.
Q: What is the difference between UNC0379 and this compound? A: UNC0379 refers to the free base form of the molecule, while this compound is the trifluoroacetate salt. The TFA salt is common due to its use as a counterion during HPLC purification.[5] The key difference for researchers is the molecular weight; you must use the molecular weight of the salt form (527.58 g/mol ) for accurate molar calculations.[6]
Q: Can the trifluoroacetate (TFA) counterion affect my experiments? A: Yes, in some sensitive biological assays, TFA can have off-target effects.[8] It is a strong acid and can alter the pH of unbuffered solutions.[10] For most cell culture applications where the stock is highly diluted, this is not an issue. However, for sensitive in vitro or in vivo models, researchers should be aware of this potential variable.
Q: How do I prepare a working solution for my cell-based assay? A: To prepare a working solution, perform a serial dilution of your DMSO stock solution directly into your complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution. It is best practice to add the small volume of DMSO stock to the larger volume of media while mixing to facilitate rapid dispersion and prevent precipitation.
Mechanism of Action
UNC0379 functions by inhibiting the lysine methyltransferase SETD8. It acts as a substrate-competitive inhibitor, meaning it binds to the same site on SETD8 as the histone H4 peptide substrate, preventing the enzyme from catalyzing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to histone H4 at lysine 20 (H4K20).[1][4]
Caption: Mechanism of Action of UNC0379 on SETD8.
References
- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC0379 trifluoroacetate salt | CAS#:1620401-83-3 | Chemsrc [chemsrc.com]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects | MDPI [mdpi.com]
UNC0379 TFA stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of UNC0379 TFA, a selective inhibitor of the lysine (B10760008) methyltransferase SETD8.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: this compound should be stored as a solid powder in a tightly sealed container in a dry and dark place. For long-term storage, -20°C is recommended, which should maintain stability for up to 3 years. For shorter durations, it can be stored at 4°C.
Q2: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For long-term storage of the stock solution, it is advisable to aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, which can maintain stability for up to 1 year. For shorter periods, storage at -20°C for up to 6 months is also acceptable.[1]
Q3: Is this compound sensitive to light or moisture?
A: While specific photostability and hygroscopicity data for this compound are not extensively published, general laboratory best practices for handling chemical compounds should be followed. It is advisable to store the solid compound and its solutions protected from light. The TFA salt form may be hygroscopic, so it is important to store it in a dry environment.
Q4: How many times can I freeze and thaw a stock solution of this compound?
A: To ensure the integrity and activity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[2] Upon reconstitution, the stock solution should be aliquoted into single-use volumes. If repeated use from the same stock is unavoidable, the number of freeze-thaw cycles should be minimized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity of the compound in experiments. | Compound degradation due to improper storage. | Ensure the compound has been stored according to the recommended conditions (solid at -20°C, stock solutions at -80°C). |
| Repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the stock solution. Avoid using a stock solution that has been freeze-thawed multiple times. | |
| Incorrect solvent or poor solubility. | Ensure the compound is fully dissolved in a compatible solvent like DMSO. Gentle warming or sonication can aid dissolution. | |
| Precipitation observed in the stock solution upon thawing. | Supersaturation or solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. Ensure the vial is properly sealed to prevent solvent evaporation. |
| Inconsistent results between experiments. | Variability in compound concentration due to improper mixing. | Ensure the stock solution is thoroughly mixed before each use. |
| Degradation of the compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot. |
Stability and Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container in a dry place. |
| 4°C | Short-term | ||
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 6 months | [1] |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general workflow for treating cultured cells with this compound.
References
Troubleshooting UNC0379 TFA precipitation in media
Welcome to the technical support center for UNC0379. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with UNC0379, particularly focusing on its trifluoroacetate (B77799) (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: My UNC0379 TFA salt precipitated after I diluted it in my cell culture medium. What is the likely cause?
A1: Precipitation of this compound upon dilution into aqueous solutions like cell culture media is a common issue. The primary reasons for this are:
-
Low Aqueous Solubility: UNC0379 itself is poorly soluble in water.[1] The TFA salt form is often used to improve handling and initial dissolution in organic solvents, but this does not guarantee solubility in a final aqueous solution.
-
Exceeding Solubility Limit: The final concentration of UNC0379 in your media may have exceeded its solubility limit.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock of UNC0379 to your aqueous media can cause the compound to crash out of solution. This is often referred to as "solvent shock."
-
Media Composition: Components in your cell culture medium, such as salts and proteins, can interact with UNC0379 and reduce its solubility.
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) and pH can affect the solubility of small molecules.[2]
Q2: What is the best way to dissolve and dilute this compound to avoid precipitation?
A2: To minimize precipitation, a careful dissolution and dilution procedure is crucial. We recommend the following steps:
-
Prepare a High-Concentration Stock in 100% DMSO: UNC0379 is highly soluble in fresh, anhydrous DMSO (up to 83 mg/mL).[1] Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (up to 37°C) can also aid dissolution.[3]
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium.
-
Pre-warm Your Media: Before adding the UNC0379 stock, ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).[2]
-
Add Stock to Media Slowly with Mixing: When adding the UNC0379 DMSO stock to your media, do so dropwise while gently vortexing or swirling the media. This helps to ensure rapid and even mixing, preventing localized high concentrations that can lead to precipitation.[3]
Q3: Can the Trifluoroacetic acid (TFA) counter-ion from the UNC0379 salt affect my experimental results?
A3: Yes, residual TFA from the synthesis and purification of UNC0379 can have direct biological effects.[4] It is important to be aware of these potential confounding factors:
-
Cytotoxicity: TFA itself can be cytotoxic and inhibit cell proliferation, with effects observed at concentrations as low as the nanomolar to micromolar range in some cell types.[4][5]
-
Cell Growth Stimulation: In some instances, TFA has been reported to stimulate cell growth and protein synthesis.[6]
-
pH Alteration: As a strong acid, TFA can lower the pH of your stock solution and, subsequently, your culture medium, which can impact cell health.[4][7]
If you suspect that TFA is interfering with your experiments, consider using a TFA-free version of UNC0379 or performing a salt exchange to a more biologically inert counter-ion like hydrochloride.[3][8]
Q4: How can I confirm if the observed precipitate in my media is UNC0379?
A4: Visual inspection is the first step. The presence of fine crystals or cloudiness that appears after adding the compound is a strong indicator. To confirm, you can use the following methods:
-
Microscopy: Examine a sample of the media under a microscope. Crystalline structures are indicative of compound precipitation.[2]
-
HPLC Analysis: For a definitive answer, you can analyze the supernatant of your media after centrifugation. A lower than expected concentration of UNC0379 in the supernatant would confirm that the compound has precipitated.
Data Presentation
Table 1: Solubility of UNC0379
| Solvent | Solubility | Reference |
| DMSO | ~83 mg/mL (200.69 mM) | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Water | Insoluble | [1] |
| PBS (pH 7.2) | Not specified, but generally poor for TFA salts without a co-solvent. | [3] |
Experimental Protocols
Protocol 1: Recommended Reconstitution and Dilution of this compound
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM stock solution (Molecular Weight of UNC0379 is 413.56 g/mol ).
-
Vortex the vial for at least 30 seconds to ensure the compound is fully dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation in Cell Culture Media (e.g., for a final concentration of 10 µM):
-
Pre-warm your cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed media. For example, add 1 µL of the 10 mM stock to 99 µL of media to get a 100 µM intermediate solution. Mix thoroughly.
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to achieve a final concentration of 10 µM.
-
When adding the compound at each dilution step, add it slowly to the vortex of the media to ensure rapid dispersal.
-
Visualizations
Diagram 1: Troubleshooting Workflow for UNC0379 Precipitation
Caption: A step-by-step workflow to diagnose and resolve UNC0379 precipitation issues.
Diagram 2: UNC0379 Mechanism of Action
Caption: UNC0379 is a substrate-competitive inhibitor of the SETD8 methyltransferase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing UNC0379 TFA concentration for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using UNC0379 TFA in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is UNC0379 and what is its mechanism of action?
A1: UNC0379 is a potent and selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2][3] SETD8 is the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1), a key epigenetic mark involved in various cellular processes including DNA damage response, cell cycle progression, and gene regulation.[3][4] By competitively binding to the histone H4 substrate binding site of SETD8, UNC0379 prevents the methylation of H4K20.[3]
Q2: What is the significance of the TFA salt formulation?
A2: UNC0379 is often supplied as a trifluoroacetic acid (TFA) salt. TFA is commonly used during the purification of synthetic molecules like UNC0379.[5] While this compound is readily soluble in DMSO, it's important to be aware that residual TFA counterions can potentially influence experimental results.[5][6] For most standard cell culture applications at typical working concentrations, the effects of TFA are minimal. However, for highly sensitive assays or in vivo studies, it is a factor to consider.
Q3: What is a recommended starting concentration for UNC0379 in cell culture?
A3: A good starting point for UNC0379 concentration in most cell lines is between 1 µM and 10 µM.[1][7][8] The optimal concentration will be cell line-dependent. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint.
Q4: How should I prepare and store UNC0379 stock solutions?
A4: UNC0379 is soluble in DMSO.[2][9] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Store the stock solution at -20°C or -80°C for long-term stability.[8] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of UNC0379 on my cells. | Sub-optimal concentration: The concentration of UNC0379 may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.[1][10] |
| Incorrect stock solution preparation or degradation: The stock solution may have been prepared incorrectly, or the compound may have degraded. | Prepare a fresh stock solution of UNC0379 in high-quality, anhydrous DMSO.[2] Verify the concentration and integrity of the stock if possible. | |
| Cell line insensitivity: Your cell line may be resistant to SETD8 inhibition. | Confirm SETD8 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to UNC0379. | |
| High levels of cell death or cytotoxicity observed. | Concentration is too high: The concentration of UNC0379 may be cytotoxic to your cells. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your cell line.[1] Use a concentration below the cytotoxic threshold for your experiments. |
| Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%). Prepare intermediate dilutions of your UNC0379 stock in culture medium to achieve the desired final concentration with minimal DMSO. | |
| Variability in experimental results. | Inconsistent UNC0379 concentration: Inaccurate pipetting or dilution can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final working concentration to add to replicate wells. |
| TFA counterion effects: In highly sensitive assays, the TFA counterion could contribute to variability.[5] | While less common, if you suspect TFA interference, you may consider sourcing a different salt form of UNC0379 or performing a counterion exchange, though this is an advanced procedure.[6] | |
| Unexpected off-target effects. | Non-specific activity at high concentrations: Although UNC0379 is highly selective for SETD8, very high concentrations could potentially lead to off-target effects.[1][11] | Use the lowest effective concentration of UNC0379 as determined by your dose-response experiments. Confirm the on-target effect by measuring the reduction of H4K20me1 levels via Western blot.[4] |
Quantitative Data Summary
The following table summarizes the reported IC50 values and effective concentrations of UNC0379 in various cell lines. This data can serve as a reference for designing your experiments.
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) cell lines | Cell Proliferation | IC50 values ranging from 0.39 to 3.20 µM | [7] |
| HeLa | Cell Proliferation (MTT) | ~5.6 µM | [1] |
| A549 | Cell Proliferation (MTT) | ~6.2 µM | [1] |
| OVCAR3 | Cell Viability (CellTiter-Glo) | ~2.8 µM | [1] |
| SKOV3 | Cell Viability (CellTiter-Glo) | ~3.5 µM | [1] |
| Glioblastoma cell lines (LN-18, U251, U87MG, SW1088) | Cell Viability (MTT) | Dose-dependent decrease in proliferation observed at 5 µM | [10][12] |
| Neuroblastoma cell lines (SY5Y, NGP) | Tumor Growth (ex-vivo) | Effective in decreasing tumor growth | [9] |
| Human Foreskin Fibroblasts (HFF) | HSV-1 Replication | 5 µM showed repression of viral DNA | [13] |
| Cervical Cancer cell lines (SiHa, CaSki) | Cisplatin (B142131) Sensitization | Used in combination with cisplatin | [14] |
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of UNC0379. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
2. Western Blot for H4K20me1 Inhibition
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of UNC0379 for the desired time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H4K20me1 overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody against total Histone H4 or a housekeeping protein like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: UNC0379 inhibits SETD8, leading to reduced H4K20me1 and altered p53 and PCNA activity, ultimately resulting in cell cycle arrest and apoptosis.
Caption: A general experimental workflow for optimizing UNC0379 concentration in cell culture.
References
- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com.cn [genscript.com.cn]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tribioscience.com [tribioscience.com]
- 10. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
UNC0379 Technical Support Center: Investigating Off-Target Effects
Welcome to the technical support center for UNC0379. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating potential off-target effects of UNC0379, particularly when formulated as a trifluoroacetic acid (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is UNC0379 and what is its primary target?
A1: UNC0379 is a selective, substrate-competitive small molecule inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2] Its primary mechanism of action is to compete with the peptide substrate of SETD8, thereby inhibiting its methyltransferase activity.[1] It is noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[1]
Q2: How selective is UNC0379 for its primary target, SETD8?
A2: UNC0379 has demonstrated high selectivity for SETD8 over a panel of at least 15 other methyltransferases.[3] However, comprehensive screening data against a broad panel of off-target proteins, such as a full kinome scan, is not widely published. Therefore, while considered highly selective within the methyltransferase family, its interactions with other protein classes should be experimentally verified for your specific model system.
Q3: Are there any known off-target effects of UNC0379?
A3: Currently, there is limited published data specifically detailing the off-target effects of UNC0379. Most studies focus on its on-target activity related to SETD8 inhibition. The primary known cellular effects, such as p53 activation and PCNA degradation, are considered to be consequences of SETD8 inhibition.[4][5] However, the absence of widespread off-target reports does not preclude their existence. It is crucial to experimentally assess for potential off-target effects in your specific experimental context.
Q4: Can the trifluoroacetic acid (TFA) salt formulation of UNC0379 influence experimental results?
A4: Yes, the TFA salt formulation can potentially influence experimental outcomes. Trifluoroacetic acid is a strong acid used in the purification of synthetic peptides and small molecules and can remain as a counter-ion.[6] Residual TFA can alter the pH of your experimental system or have direct biological effects, which may be misinterpreted as off-target effects of the compound itself. It is advisable to use a control substance that includes the TFA salt without the active molecule if you suspect interference.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with UNC0379, particularly concerning potential off-target effects.
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype Observed | 1. True Off-Target Effect: UNC0379 is interacting with an unintended protein. 2. On-Target Effect in a Novel Pathway: The observed phenotype is a downstream consequence of SETD8 inhibition that has not been previously characterized. 3. TFA Salt Interference: The trifluoroacetic acid counter-ion is causing a biological effect. 4. Compound Instability/Degradation: The compound has degraded, and the degradation products are causing the effect. | 1. Validate On-Target Engagement: Use a technique like Cellular Thermal Shift Assay (CETSA) to confirm that UNC0379 is binding to SETD8 in your cells at the concentrations used. 2. Use a Structurally Different SETD8 Inhibitor: If a different SETD8 inhibitor produces the same phenotype, it is more likely an on-target effect. 3. TFA Control: Treat cells with a TFA salt solution (e.g., sodium trifluoroacetate) at a similar concentration to that present in your UNC0379 solution. 4. siRNA/shRNA Knockdown of SETD8: Compare the phenotype of UNC0379 treatment with the phenotype of genetic knockdown of SETD8. Concordant phenotypes suggest an on-target effect. 5. Purity and Stability Check: Verify the purity and integrity of your UNC0379 stock solution using techniques like HPLC-MS. |
| Inconsistent Results Between Experiments | 1. Variability in Stock Solution Preparation: Inconsistent dissolution or storage of the UNC0379 stock. 2. Cellular State: Differences in cell passage number, density, or growth phase can affect drug response. 3. Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations. | 1. Standardize Stock Preparation: Prepare fresh stock solutions from powder for critical experiments. If using a frozen stock, ensure it is fully thawed and mixed before use. Store aliquots to avoid multiple freeze-thaw cycles.[6] 2. Control Cellular Variables: Use cells within a defined passage number range and seed them at a consistent density. Ensure cells are in a logarithmic growth phase at the time of treatment. 3. Rigorous Experimental Controls: Include positive and negative controls in every experiment. Use a detailed, standardized protocol.[7] |
| High Cellular Toxicity at Expected Efficacious Concentrations | 1. Off-Target Cytotoxicity: UNC0379 may be hitting a protein essential for cell viability. 2. On-Target Toxicity: Inhibition of SETD8 may be inherently toxic to your specific cell line. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which toxicity occurs and compare it to the concentration required for SETD8 inhibition (e.g., by monitoring H4K20 monomethylation). 2. Compare with Genetic Knockdown: Assess the viability of cells following siRNA-mediated knockdown of SETD8. If knockdown is also toxic, the effect is likely on-target. 3. Solvent Control: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is below the toxic threshold for your cells. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify that UNC0379 is engaging with its target, SETD8, in a cellular context.[8][9][10]
Materials:
-
Cells of interest
-
UNC0379
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
Equipment for Western blotting or ELISA
Procedure:
-
Cell Treatment: Treat your cells with UNC0379 at the desired concentration and a vehicle control (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellets in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble SETD8 by Western blot or ELISA. A shift in the melting curve to a higher temperature in the UNC0379-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying potential off-target proteins of UNC0379 using an affinity-based chemical proteomics approach.[11][12][13][14][15][16][17]
Materials:
-
UNC0379 analog with an affinity tag (e.g., biotin) or a reactive group for click chemistry.
-
Control compound (structurally similar but inactive analog, if available).
-
Cells of interest.
-
Lysis buffer (non-denaturing).
-
Affinity resin (e.g., streptavidin beads for a biotinylated compound).
-
Wash buffers.
-
Elution buffer.
-
Equipment for mass spectrometry.
Procedure:
-
Probe Synthesis: Synthesize a version of UNC0379 that is functionalized with a tag for enrichment (e.g., biotin). It is critical to ensure the modification does not significantly alter the compound's activity.
-
Cell Treatment and Lysis: Treat cells with the tagged UNC0379 or a vehicle control. Lyse the cells under non-denaturing conditions to preserve protein interactions.
-
Affinity Enrichment: Incubate the cell lysates with an affinity resin that will capture the tagged UNC0379 and any interacting proteins.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Compare the proteins identified from the UNC0379-treated sample to the control sample. Proteins that are significantly enriched in the UNC0379 sample are potential off-targets.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by UNC0379's on-target activity and a general workflow for investigating off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CETSA [cetsa.org]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing UNC0379 TFA
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the hygroscopic properties of UNC0379 trifluoroacetate (B77799) (TFA). UNC0379 is a potent and selective inhibitor of the lysine (B10760008) methyltransferase SETD8, and its TFA salt form can be susceptible to moisture absorption from the atmosphere. Proper handling and storage are critical to ensure the integrity, accurate concentration, and optimal performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What does it mean for UNC0379 TFA to be hygroscopic?
A1: Hygroscopic means that this compound has a tendency to attract and absorb moisture from the surrounding air.[1][2] This can lead to the powder becoming clumpy, appearing wet, or even completely dissolving in absorbed water.
Q2: Why is it important to manage the hygroscopic properties of this compound?
A2: Absorbed moisture can have several negative impacts on your experiments:
-
Inaccurate Weighing: It is difficult to accurately weigh a hygroscopic compound as its mass will continuously increase upon exposure to air. This leads to the preparation of stock solutions with a lower-than-intended concentration.
-
Compound Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and activity of UNC0379.[3][4]
-
Altered Physical Properties: Moisture absorption can change the physical state of the compound, making it difficult to handle and dissolve.
-
Inconsistent Results: Variability in the amount of absorbed water between different aliquots or experiments can lead to poor reproducibility of your results.
Q3: How should I store this compound to minimize moisture absorption?
A3: Proper storage is the first line of defense against hygroscopicity.
-
Long-term Storage: For long-term storage, keep the vial of this compound at -20°C or -80°C in a tightly sealed container.[1]
-
Use of Desiccants: Store the vial inside a desiccator containing a suitable desiccant, such as silica (B1680970) gel or calcium chloride, to maintain a dry environment.
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as argon or nitrogen.
Q4: Can the trifluoroacetate (TFA) counterion from the synthesis of UNC0379 affect my experiments?
A4: Yes, the TFA counterion can potentially influence experimental outcomes. Residual TFA can lower the pH of your stock solution and, in some cellular assays, may exhibit cytotoxic effects.[5][6] It is important to run appropriate vehicle controls in your experiments that include the TFA salt at the same concentration as in your compound-treated samples.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder appears clumpy or wet. | The compound has absorbed moisture from the atmosphere due to improper storage or handling. | - If the clumping is minor, you may still be able to use the compound, but be aware that the weighed amount will not be accurate. It is recommended to determine the water content (see Experimental Protocols). - For future use, ensure the vial is stored in a desiccator and allowed to equilibrate to room temperature before opening. |
| Difficulty in weighing an accurate amount of the compound. | The compound is rapidly absorbing moisture on the balance, causing the reading to continuously increase. | - Work quickly to minimize the time the compound is exposed to air. - Weigh the compound in a low-humidity environment, such as a glove box with a controlled atmosphere. - Alternatively, weigh an amount slightly in excess of what you need into a pre-tared vial, dissolve the entire amount, and then determine the exact concentration of the resulting stock solution. |
| Inconsistent or irreproducible experimental results. | The concentration of your this compound stock solution may be inaccurate due to moisture absorption during weighing. Or, the compound may have degraded due to prolonged exposure to moisture. | - Prepare a fresh stock solution following the recommended protocol for handling hygroscopic compounds. - Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction to the main stock. - If you suspect degradation, it is best to use a fresh, unopened vial of the compound. |
| Poor solubility of the compound. | The presence of excess water can sometimes affect the dissolution of a compound in organic solvents like DMSO. | - Ensure you are using anhydrous (dry) DMSO for preparing your stock solution. - Gentle warming or sonication can be used to aid dissolution. |
Quantitative Data Summary
While specific hygroscopicity data for this compound is not publicly available, the European Pharmacopoeia provides a general classification for hygroscopic materials based on the percentage increase in mass after 24 hours of exposure to 80% relative humidity at 25°C.[7]
| Classification | Mass Increase (%) | Description |
| Slightly hygroscopic | ≥ 0.2 and < 2.0 | |
| Hygroscopic | ≥ 2.0 and < 15.0 | |
| Very hygroscopic | ≥ 15.0 | |
| Deliquescent | Sufficient water is absorbed to form a liquid |
To determine the specific hygroscopicity of your batch of this compound, a gravimetric sorption analysis or Karl Fischer titration is recommended (see Experimental Protocols).
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol is designed to minimize moisture absorption and ensure the preparation of an accurate stock solution.
Materials:
-
Vial of this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Desiccator
-
Glove box (recommended, if available)
Procedure:
-
Equilibration: Before opening, place the sealed vial of this compound in a desiccator at room temperature for at least 30 minutes. This prevents condensation from forming on the cold powder.
-
Weighing (in a controlled environment if possible):
-
Perform the weighing in a glove box with low humidity if available.
-
Tare a sterile, pre-weighed microcentrifuge tube on the analytical balance.
-
Quickly transfer the desired amount of this compound to the tube and record the mass.
-
Immediately cap the tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Vortex the tube until the compound is fully dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into single-use, tightly sealed, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol for Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content of a substance.[8][9][10] This allows you to correct for the mass of the absorbed water and calculate the exact concentration of your stock solution.
Principle: This method is based on a stoichiometric reaction between iodine and water. The amount of water in the sample is quantified by measuring the amount of iodine consumed.
Procedure:
This is a general outline. Please refer to the specific manual for your Karl Fischer titrator.
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate Karl Fischer reagents to the titration vessel and conditioning the system to a dry state.
-
Sample Preparation:
-
In a low-humidity environment, accurately weigh a sample of this compound.
-
Quickly and carefully introduce the sample into the titration vessel.
-
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint of the reaction.
-
Calculation: The instrument's software will calculate the percentage of water in your sample based on the amount of reagent consumed.
-
Concentration Correction: Use the measured water content to correct the concentration of your stock solutions.
-
Corrected Mass of UNC0379 = Weighed Mass x (1 - % Water / 100)
-
Visualizations
Caption: Workflow for proper storage and stock solution preparation of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. metrohm.com [metrohm.com]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
UNC0379 Technical Support Center: Troubleshooting TFA-Related Degradation
Welcome to the technical support center for UNC0379. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential degradation of UNC0379, particularly in the presence of trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is UNC0379 and why is TFA relevant to its use?
UNC0379 is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8, with an IC50 of 7.3 μM.[1] It is widely used in research related to cancer, inflammation, and DNA virus replication.[2][3] Trifluoroacetic acid (TFA) is a strong acid commonly used as a counter-ion in the synthesis and purification of peptides and small molecules, including UNC0379.[4] It is often used during reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[4] As a result, commercially available UNC0379 may be supplied as a TFA salt, or residual TFA may be present from the purification process.
Q2: Can TFA cause degradation of UNC0379?
While direct studies detailing the degradation of UNC0379 by TFA are not extensively published, the chemical structure of UNC0379, which contains a quinazoline (B50416) core and amine functionalities, suggests potential susceptibility to acid-catalyzed hydrolysis or other forms of degradation over time, especially under suboptimal storage conditions. Acidic conditions can potentially lead to the cleavage of susceptible bonds within the molecule.
Q3: What are the potential signs of UNC0379 degradation in my experiments?
Signs of UNC0379 degradation can manifest as:
-
Reduced or inconsistent biological activity in your assays.
-
The appearance of unexpected peaks in your analytical chromatography (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the powdered compound or solution (e.g., color change, precipitation).
-
Decreased solubility of the compound.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of UNC0379.
This could be due to the degradation of the compound.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Assess Purity:
-
If you have access to analytical instrumentation, check the purity of your UNC0379 sample using HPLC or LC-MS. Compare the chromatogram to the one provided by the supplier. Look for the presence of additional peaks that might indicate degradation products.
-
-
Consider the Impact of Residual TFA:
-
If your UNC0379 is the TFA salt or if it was purified using TFA, residual acid could contribute to gradual degradation, even in solid form if not stored under desiccated conditions.
-
dot
Caption: Troubleshooting workflow for inconsistent UNC0379 activity.
Issue 2: Appearance of new peaks in HPLC/LC-MS analysis.
This is a strong indicator of chemical degradation.
Troubleshooting Steps:
-
Hypothesize Degradation Pathway:
-
The presence of a strong acid like TFA could potentially lead to hydrolysis of the ether linkages or the amine side chain in the UNC0379 molecule. The quinazoline core is generally stable, but the substituents are more likely points of degradation.
-
dot
Caption: Potential degradation pathways of UNC0379 in the presence of acid.
-
Modify Purification/Working Buffers:
-
If you are using acidic buffers in your experiments, consider increasing the pH to a neutral or slightly basic range (pH 7-8), if your experimental conditions allow. The stability of many small molecules is optimal around neutral pH.[7]
-
Experimental Protocols
Protocol 1: Assessing the Stability of UNC0379 in TFA-Containing Solutions
This protocol provides a framework for evaluating the stability of UNC0379 under acidic conditions.
Materials:
-
UNC0379
-
DMSO (anhydrous)
-
Water (HPLC grade)
-
TFA (Trifluoroacetic acid)
-
HPLC or LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of UNC0379 in DMSO.
-
Create a series of aqueous solutions with varying concentrations of TFA (e.g., 0.1%, 0.5%, 1.0%). Include a control with no TFA.
-
Dilute the UNC0379 stock solution into each of the TFA solutions to a final concentration of 100 µM.
-
Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the aliquots by HPLC or LC-MS to determine the percentage of intact UNC0379 remaining.
Data Presentation:
The results can be summarized in a table to compare the stability under different conditions.
| Temperature | TFA Concentration | Time (hours) | % UNC0379 Remaining (Hypothetical) |
| 4°C | 0.1% | 0 | 100% |
| 24 | 98% | ||
| Room Temp | 0.1% | 0 | 100% |
| 24 | 92% | ||
| 37°C | 0.1% | 0 | 100% |
| 24 | 85% | ||
| 4°C | 1.0% | 0 | 100% |
| 24 | 95% | ||
| Room Temp | 1.0% | 0 | 100% |
| 24 | 80% | ||
| 37°C | 1.0% | 0 | 100% |
| 24 | 65% |
dot
Caption: Workflow for assessing the stability of UNC0379.
Protocol 2: Procedure for TFA Removal (for advanced users)
If you suspect that residual TFA is causing stability issues, it can be removed, though this process may risk sample loss.
Materials:
-
UNC0379 (TFA salt)
-
A mild base solution (e.g., dilute ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate in water/methanol)
-
Solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the UNC0379 TFA salt in a suitable solvent.
-
Carefully add a mild base to neutralize the TFA. The pH should be monitored to avoid strongly basic conditions which could also cause degradation.
-
Extract the free base of UNC0379 into an organic solvent.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain the free base of UNC0379.
-
Crucially, re-characterize the compound (e.g., by NMR, MS) to confirm its identity and purity before use.
Storage and Handling Recommendations
-
Solid UNC0379: Store at -20°C, desiccated and protected from light.[5][8]
-
Stock Solutions: Prepare in a high-quality, anhydrous solvent like DMSO.[9] Aliquot into single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles. Store at -80°C.[1][6]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[2] For in vitro assays, dilute the stock solution into your assay buffer immediately before use.[1]
By following these guidelines and troubleshooting steps, you can minimize the risk of UNC0379 degradation and ensure the reliability and reproducibility of your experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
Cell viability issues with high concentrations of UNC0379 TFA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address cell viability issues that may arise when using high concentrations of the SETD8 inhibitor, UNC0379 TFA salt.
Troubleshooting Guide
High concentrations of small molecule inhibitors can often lead to unexpected cytotoxicity. This guide provides a systematic approach to troubleshoot cell viability issues encountered with this compound.
Issue: Excessive Cell Death Observed at High Concentrations of this compound
| Potential Cause | Recommended Solution |
| Compound Cytotoxicity | High concentrations of UNC0379 can induce apoptosis and cell cycle arrest, leading to cell death.[1][2][3] It is crucial to determine the optimal non-toxic working concentration for your specific cell line. |
| Solvent Toxicity | UNC0379 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[4][5] High concentrations of DMSO can be toxic to cells. |
| TFA Salt Effects | The trifluoroacetate (B77799) (TFA) counter-ion, while generally considered inert, can sometimes affect cell proliferation at high concentrations.[6] |
| Compound Instability | UNC0379 solutions, especially in aqueous media, may have limited stability.[7] |
| Off-Target Effects | At high concentrations, the risk of off-target effects increases, which may contribute to cytotoxicity. |
Experimental Workflow for Troubleshooting Cell Viability
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[4][5] It is important to use anhydrous, high-quality DMSO to ensure solubility and stability.
Q2: What is a typical starting concentration range for UNC0379 in cell-based assays?
A2: Based on published data, a common starting concentration range for UNC0379 in cell viability assays is between 0.1 µM and 10 µM.[1][3][4] However, the optimal concentration is highly cell-line dependent. A dose-response experiment is always recommended to determine the IC50 for your specific cell line.
Q3: Could the trifluoroacetate (TFA) salt be causing the cytotoxicity?
A3: While the TFA counter-ion is generally considered biologically inert, some studies have reported that it can inhibit cell proliferation at high concentrations.[6] If you suspect the TFA salt is contributing to the observed cytotoxicity, and a non-salt form of the compound is available, you could perform a comparative experiment. However, for most applications, ensuring the final concentration of the compound is in the effective and non-toxic range is the primary solution.
Q4: How should I store this compound stock solutions?
A4: For long-term storage, it is recommended to store DMSO stock solutions of UNC0379 at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] Aqueous dilutions should be prepared fresh for each experiment.[7]
Q5: What are some signs of UNC0379-induced cytotoxicity?
A5: UNC0379 has been shown to induce cell cycle arrest and apoptosis.[1][3] Morphological changes such as cell rounding, detachment from the culture plate, and the appearance of apoptotic bodies can be indicative of cytotoxicity. These observations can be quantified using cell viability assays like MTT or by flow cytometry for apoptosis markers (e.g., Annexin V staining).[3]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of UNC0379 for cell growth/viability in various cell lines. These values can serve as a reference for designing your experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Multiple Myeloma Cell Lines (HMCLs) | Multiple Myeloma | 1.25 - 6.3 | [1] |
| High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines | Ovarian Cancer | 0.39 - 3.20 | [4] |
| U87MG, LN-18, U251, SW1088 | Glioblastoma | Dose-dependent decrease in viability | [2] |
| SY5Y | Neuroblastoma | IC80 of 4 µM | [8] |
Key Experimental Protocol
MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability upon treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition:
-
After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Signaling Pathway Diagram
SETD8-Mediated Signaling Pathway
UNC0379 is a selective inhibitor of SETD8, a lysine (B10760008) methyltransferase that monomethylates histone H4 at lysine 20 (H4K20me1).[5] SETD8 also methylates non-histone proteins, including p53 and Proliferating Cell Nuclear Antigen (PCNA).[9][10] Inhibition of SETD8 can lead to the activation of p53-dependent apoptosis and affect DNA replication and repair processes.[1][11]
References
- 1. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. genechem.com.cn [genechem.com.cn]
- 9. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone lysine methyltransferase SETD8 promotes carcinogenesis by deregulating PCNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Inconsistent results with UNC0379 TFA experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with UNC0379, particularly when using its trifluoroacetate (B77799) (TFA) salt form.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our cell viability (IC50) values for UNC0379 across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values with UNC0379 can stem from several factors. A primary consideration is the presence of trifluoroacetic acid (TFA) as a counterion, which is common for synthetic peptides and small molecules like UNC0379.[1][2] TFA is not biologically inert and can affect cell viability and proliferation, potentially masking the true inhibitory effect of UNC0379.[3] Depending on the cell type and concentration, TFA can either inhibit or stimulate cell growth, leading to confounding results.[3]
Other potential causes for variability include:
-
Compound Stability and Solubility: Ensure your UNC0379 stock solution is properly prepared and stored. The compound's solubility in aqueous media can be limited, and precipitation in your working solution can lead to inaccurate dosing.[4][5]
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and media composition can alter cellular response to treatment.[6]
-
Assay-Specific Parameters: Inconsistent incubation times and reagent quality can introduce variability.[6]
Q2: Our Western blot results for H4K20 monomethylation (H4K20me1) levels after UNC0379 treatment are not consistent. How can we troubleshoot this?
A2: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Confirm On-Target Activity: First, ensure your antibody is specific for H4K20me1. Run appropriate controls, including untreated and vehicle-treated cells.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of UNC0379 treatment for observing a consistent reduction in H4K20me1 levels.[7][8]
-
Check for Compound Degradation: The stability of UNC0379 in your specific cell culture media over the course of the experiment could be a factor. Consider preparing fresh working solutions for each experiment.[5]
-
Loading and Transfer Variability: Ensure equal protein loading by quantifying protein concentration and using a reliable loading control (e.g., total Histone H4 or β-actin).[7][8] Optimize your transfer conditions to ensure efficient transfer of low molecular weight histone proteins.
Q3: We are using UNC0379 TFA salt in our mass spectrometry-based proteomics experiments and are seeing signal suppression. Is this expected?
A3: Yes, this is a well-documented issue. Trifluoroacetic acid (TFA) is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS).[9][10][11] This occurs because TFA can form ion pairs with your analytes of interest, reducing their ionization efficiency and thus their signal intensity.[11][12]
To mitigate this, consider the following:
-
Use a Lower Concentration of TFA: Reducing the TFA concentration in your mobile phase may help, but it can also compromise chromatographic peak shape.[12]
-
Use an Alternative Ion-Pairing Agent: Formic acid (FA) is a common alternative to TFA for LC-MS applications as it causes less ion suppression.[12]
-
Post-Column Addition: A technique involving the post-column addition of a reagent to neutralize the effects of TFA before the eluent enters the mass spectrometer can be employed.[12]
Q4: What are the best practices for preparing and storing UNC0379 stock solutions to ensure consistency?
A4: Proper handling of your UNC0379 stock is crucial for reproducible results.[5]
-
Dissolution: UNC0379 is soluble in DMSO.[4][13] To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[5] Dissolve in anhydrous DMSO to your desired concentration (e.g., 10 mM) and vortex until fully dissolved.[4][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C for long-term stability.[5][13] Solutions in DMSO can be stored at -20°C for up to a month.[13]
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment. When diluting into aqueous buffers, be mindful of potential precipitation.[5]
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| IC50 (SETD8) | ~1.2 nM | HTRF-based assay (recombinant enzyme) | [7] |
| 7.3 µM | Radioactive methyl transfer assay | [13][14] | |
| 7.9 µM | Not specified | [7] | |
| 9.0 µM | MCE assay | [13] | |
| Ki (SETD8) | ~0.5 nM | Kinetic analysis | [7] |
| Cell Proliferation IC50 | ~5.6 µM (HeLa) | MTT assay (72h) | [7] |
| ~6.2 µM (A549) | MTT assay (72h) | [7] | |
| 0.39 to 3.20 µM (HGSOC cell lines) | Cell viability assay (9 days) | [7][14] |
Experimental Protocols
Protocol 1: In Vitro SETD8 Inhibition Assay (HTRF-based)
This protocol is adapted from published methods to measure the enzymatic activity of recombinant SETD8.[7]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, and 0.01% BSA.
-
Component Addition: In a 384-well plate, add the following components:
-
20 nM recombinant SETD8 enzyme.
-
1 µM biotinylated H4 (1-21 aa) peptide substrate.
-
2 µM S-adenosylmethionine (SAM).
-
Serial dilutions of UNC0379 (e.g., 0.001-10 µM).
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Detection: Stop the reaction and add HTRF detection reagents according to the manufacturer's instructions.
-
Data Analysis: Read the plate on an HTRF-compatible plate reader and calculate IC50 values.
Protocol 2: Cellular H4K20me1 Western Blot
This protocol outlines the steps to assess the effect of UNC0379 on cellular H4K20me1 levels.[7][8]
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, OVCAR3) in 6-well plates and allow them to adhere for 24 hours. Treat the cells with a dose-range of UNC0379 (e.g., 0.1-10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H4K20me1 and a loading control (e.g., total Histone H4) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the H4K20me1 signal to the loading control.
Visualizations
Caption: UNC0379 inhibits SETD8-mediated H4K20 monomethylation, leading to p53 activation.
Caption: A logical workflow for troubleshooting inconsistent results in UNC0379 experiments.
References
- 1. xcessbio.com [xcessbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. proprep.com [proprep.com]
- 10. waters.com [waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. tribioscience.com [tribioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
UNC0379 TFA lot-to-lot variability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding UNC0379, with a focus on addressing potential issues arising from lot-to-lot variability, particularly those related to the presence of trifluoroacetic acid (TFA) as a counterion.
Frequently Asked Questions (FAQs)
Q1: What is UNC0379 and what is its mechanism of action?
A1: UNC0379 is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A).[1][2] It functions by competing with the peptide substrate for binding to the enzyme, thereby preventing the methylation of histone H4 at lysine 20 (H4K20) and other non-histone substrates like PCNA.[3] Unlike some other methyltransferase inhibitors, UNC0379 is noncompetitive with the cofactor S-adenosyl-l-methionine (SAM).[3][4][5]
Q2: My experimental results with UNC0379 are inconsistent between different batches. What could be the cause?
A2: Lot-to-lot variability can stem from several factors, including differences in purity and the presence of residual substances from synthesis and purification. A common source of variability for synthetic small molecules like UNC0379 is the presence of trifluoroacetic acid (TFA), which is often used during purification. Different lots may contain varying amounts of residual TFA, which can impact experimental outcomes.
Q3: How can trifluoroacetic acid (TFA) affect my experiments?
A3: Trifluoroacetic acid is a strong acid that can remain as a counterion to the active compound. Residual TFA can have direct biological effects, including altering cell proliferation, inducing cytotoxicity, and changing the pH of assay buffers.[6] These effects can obscure the true activity of UNC0379, leading to inconsistent and difficult-to-reproduce results, especially in sensitive cell-based assays.
Q4: How do I know if my UNC0379 is a TFA salt?
A4: Check the product datasheet or certificate of analysis provided by the supplier. Often, compounds purified using TFA will be explicitly labeled as a TFA salt (e.g., "UNC0379 TFA"). If this information is not clear, contact the supplier's technical support for clarification on the salt form of the compound you have purchased.
Q5: What are the recommended storage and handling conditions for UNC0379?
A5: For long-term storage, UNC0379 powder should be stored at -20°C for up to 3 years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or -20°C for up to one month.[4] It is recommended to use fresh DMSO for solubilization, as moisture-absorbing DMSO can reduce solubility.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
If you are observing significant shifts in the IC50 value of UNC0379 against SETD8 between different batches, consider the following troubleshooting steps.
Potential Cause: Varying concentrations of active compound due to the presence of non-stoichiometric amounts of TFA. The strong acidity of TFA could also alter the local pH of the assay buffer, affecting enzyme activity.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent IC50 values.
Experimental Protocol: SETD8 Biochemical Assay
This protocol is adapted from established methods for measuring SETD8 activity.[4][5]
-
Assay Buffer Preparation: Prepare a 1x assay buffer consisting of 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.[4][5]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of UNC0379 in 100% DMSO.
-
Perform serial dilutions (e.g., 3-fold over 10 points) in DMSO to create a concentration gradient.
-
Dilute the compounds 10-fold in the 1x assay buffer before adding to the final reaction.
-
-
Enzyme and Substrate Preparation: Prepare a cocktail of 50 nM recombinant SETD8 enzyme and 2 µM biotinylated H4 peptide substrate in 1x assay buffer.
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the diluted UNC0379 to the assay plate.
-
Add 20 µL of the enzyme/substrate cocktail.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 2.5 µL of 150 µM S-adenosylmethionine (SAM) in 1x assay buffer to start the reaction. For 100% inhibition controls, add 1x assay buffer without SAM.
-
Incubation: Allow the reaction to proceed for 120 minutes at room temperature.
-
Termination: Terminate the reaction by adding 35 µL of 0.08 ng/µL Endo-LysC protease solution.
-
Detection: After a 1-hour incubation with the protease, read the plate on a suitable instrument (e.g., Caliper Life Sciences EZ reader II) to measure methylation.
-
Data Analysis: Calculate IC50 values using appropriate software.
Issue 2: Poor Reproducibility in Cell-Based Assays
Variability in cell viability, proliferation, or apoptosis assays is a common issue when using compounds with residual TFA.
Potential Cause: Direct cytotoxic or growth-stimulatory effects of TFA, which can be cell-type dependent and confound the specific effects of UNC0379.
Troubleshooting Workflow:
Caption: Diagnostic workflow for cell-based assay variability.
Experimental Protocol: TFA Removal via HCl Counterion Exchange
This protocol allows for the exchange of TFA for the more biologically inert hydrochloride (HCl) counterion.[6]
-
Dissolution: Dissolve the this compound salt in a suitable buffer (e.g., 10 mM phosphate, 100 mM NaCl) to a concentration of approximately 1 mg/mL.
-
Acidification: Add a molar excess of HCl. A common starting point is to make the solution 2 mM to 10 mM with HCl.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freeze: Flash-freeze the solution in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution overnight to remove all liquid. The resulting powder will be the HCl salt of your compound.
-
Repeat (Optional but Recommended): For complete exchange, repeat steps 1-5 at least two more times.[6]
-
Final Step: After the final lyophilization, the UNC0379 HCl salt is ready to be weighed and dissolved in an appropriate solvent (e.g., DMSO) for your experiments.
Data Summary
The inhibitory activity of UNC0379 can vary based on the assay performed. The following table summarizes reported IC50 values.
| Assay Type | Target | IC50 (µM) | Reference(s) |
| Radioactive Methyl Transfer | SETD8 | 7.3 | [2][4] |
| Microfluidic Capillary Electrophoresis | SETD8 | 9.0 | [7] |
| HTRF Enzyme Assay | SETD8 | 7.9 | [1] |
| Cell Proliferation (HGSOC cells) | - | 0.39 - 3.20 | [1] |
Signaling Pathway
UNC0379 primarily impacts pathways regulated by SETD8-mediated methylation. Key downstream effects include the modulation of p53 signaling and DNA damage response pathways.
Caption: Simplified signaling pathway affected by UNC0379.
References
- 1. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on UNC0379 TFA activity
Welcome to the technical support center for UNC0379 TFA, a selective inhibitor of the lysine (B10760008) methyltransferase SETD8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a particular focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: UNC0379 is a potent and selective small molecule inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1).[1][2] It acts as a substrate-competitive inhibitor, meaning it competes with the histone H4 peptide for binding to the enzyme's active site.[2] UNC0379 is noncompetitive with the cofactor S-adenosyl-l-methionine (SAM). The compound is often supplied as a trifluoroacetic acid (TFA) salt, which is a byproduct of the purification process.[3][4]
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
A2: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like UNC0379. This protein binding sequesters the inhibitor, reducing its free concentration in the media and thus limiting its availability to enter cells and interact with its target, SETD8. UNC0379 has been reported to have a high plasma protein binding of approximately 92% in mice. This suggests that a significant portion of the compound will be inactive in the presence of serum. Consequently, higher concentrations of this compound are required to achieve the desired biological effect in serum-containing media compared to serum-free conditions.
Q3: Why is the IC50 value of this compound in my cell-based assay much higher than the reported biochemical IC50?
A3: The biochemical IC50 of UNC0379 for SETD8 is approximately 7.3 μM in a purified enzyme assay.[1][2] However, in cell-based assays, the apparent IC50 is often higher. This discrepancy is primarily due to:
-
Serum Protein Binding: As mentioned, proteins in the fetal bovine serum (FBS) used in cell culture will bind to UNC0379, reducing its free and active concentration.
-
Cellular Uptake and Efflux: The ability of UNC0379 to cross the cell membrane and its potential removal by cellular efflux pumps can also contribute to a higher apparent IC50.
-
Intracellular ATP Concentration: Although UNC0379 is not ATP-competitive, the overall cellular environment and metabolism can influence inhibitor potency.
Q4: Are there any potential off-target or non-specific effects of this compound at high concentrations?
A4: While UNC0379 is highly selective for SETD8 over other methyltransferases, using it at very high concentrations may increase the risk of off-target effects.[2] It is crucial to determine the optimal concentration range for your specific cell line and assay. Additionally, the TFA counter-ion itself can have biological effects, including cytotoxicity or altered cell proliferation, which can confound results, especially at high compound concentrations.[3][5][6][7]
Q5: What is the role of the TFA counter-ion and can it interfere with my experiments?
A5: Trifluoroacetic acid (TFA) is used during the purification of synthetic compounds like UNC0379 and remains as a counter-ion in the final product.[3][7] Residual TFA can be acidic and has been reported to be cytotoxic or affect cell proliferation in some cell culture systems, with effects observed at concentrations as low as 10 nM.[3][6][7] This can interfere with cell viability assays and other cellular readouts.[3][5] If you observe unexpected cellular effects, it is important to consider the potential contribution of the TFA counter-ion.
Troubleshooting Guide
Issue: My IC50 value for this compound is much higher than the reported biochemical IC50. Why?
-
Potential Cause: High serum protein binding is reducing the free concentration of UNC0379.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cell line tolerates it, perform the experiment in media with a lower percentage of FBS (e.g., 2-5%) or in serum-free media for a short duration.
-
Increase Incubation Time: A longer incubation period may allow for a greater accumulation of the inhibitor within the cells.
-
Determine the Free Fraction: Consider experimentally determining the free fraction of UNC0379 in your specific cell culture media (see Experimental Protocols).
-
Use a Positive Control: Ensure your assay is working as expected with a known positive control for your cell line.
-
Issue: I'm seeing inconsistent results between experiments.
-
Potential Cause 1: Variability in the lot-to-lot composition of FBS.
-
Troubleshooting Steps:
-
Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability in protein content.
-
Heat-Inactivate FBS Consistently: Ensure that your heat-inactivation protocol for FBS is consistent, as this can affect protein integrity.
-
-
Potential Cause 2: Instability of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh working dilutions of this compound from a concentrated stock solution for each experiment.
-
Proper Storage: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Issue: My cells are showing toxicity that doesn't seem related to SETD8 inhibition. What's happening?
-
Potential Cause: The TFA counter-ion is causing cytotoxicity.[6][7]
-
Troubleshooting Steps:
-
TFA Control: Treat your cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those of your this compound treatment to assess the effect of the counter-ion alone.
-
Counter-ion Exchange: If TFA toxicity is confirmed, consider performing a counter-ion exchange to a more biocompatible salt like hydrochloride (HCl) or acetate.[5]
-
Lower Inhibitor Concentration: Use the lowest effective concentration of this compound that gives you the desired biological readout.
-
Issue: How can I design my experiments to account for serum protein binding?
-
Experimental Design Considerations:
-
Serum Titration: Perform your assay with varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%) to understand the impact of serum on the IC50 of this compound in your system.
-
Measure Target Engagement: Instead of relying solely on a phenotypic endpoint like cell viability, measure a direct downstream target of SETD8, such as the levels of H4K20me1, by Western blot. This will confirm that the inhibitor is engaging its target at the concentrations used.
-
Report Serum Concentration: Always report the percentage of serum used in your experiments when publishing your results to ensure reproducibility.
-
Data Presentation
Table 1: Comparison of UNC0379 IC50 Values
| Assay Type | Target | IC50 | Serum Conditions | Reference |
| Biochemical Assay | SETD8 | 7.3 µM | Serum-free | [1][2] |
| Cell Viability Assay | HGSOC cell lines | 0.39 to 3.20 µM | Not specified | [1] |
| Cell Viability Assay | Glioblastoma cell lines | Dose-dependent decrease | 10% FBS | [8] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Experiments
| Experimental Goal | Suggested Concentration Range | Serum Conditions | Key Considerations |
| Target Engagement (H4K20me1 reduction) | 1 - 20 µM | 5-10% FBS | Perform a dose-response to determine the optimal concentration for your cell line. |
| Phenotypic Assays (e.g., cell viability, apoptosis) | 5 - 50 µM | 5-10% FBS | The effective concentration may be higher and cell line-dependent. |
| Initial Range Finding | 0.1 - 100 µM | As per your standard protocol | A broad range is recommended for initial experiments to determine the active concentrations. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound at various concentrations in your desired cell culture medium with the specified serum concentration.
-
Treatment: Remove the old medium from the cells and add the 2X this compound solutions. Also, include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 72-96 hours).
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add solubilization buffer (e.g., 50% DMF, 30% SDS) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for H4K20me1
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for H4K20me1 (e.g., Abcam ab9051).[10]
-
Incubate with a primary antibody for total Histone H4 or another loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H4K20me1 signal to the total Histone H4 signal.
Visualizations
Caption: SETD8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound activity.
Caption: Relationship between total, bound, and free this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Set9-mediated H4K20 methylation by a PWWP domain protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of SETD8 Inhibitors: UNC0379 TFA vs. Nahuoic Acid A
For researchers, scientists, and drug development professionals, the selective inhibition of histone methyltransferases presents a promising avenue for therapeutic intervention in various diseases, including cancer. SETD8, the sole enzyme responsible for monomethylating histone H4 at lysine (B10760008) 20 (H4K20me1), has emerged as a critical target. This guide provides an objective comparison of two prominent SETD8 inhibitors, UNC0379 TFA and nahuoic acid A, focusing on their mechanisms of action, biochemical and cellular activities, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | Nahuoic Acid A |
| Mechanism of Action | Substrate-Competitive | SAM-Competitive |
| Origin | Synthetic Compound | Natural Product |
| Reported Potency (Biochemical) | IC50: ~1.2 nM - 7.9 µM | IC50: 6.5 µM; Ki: 2.0 µM |
| Cellular Potency | IC50: 0.39 - 3.20 µM (HGSOC cells) | IC50: 45 - 85 µM (various cancer cell lines) |
Introduction to the Contenders
This compound is a potent and selective, first-in-class substrate-competitive inhibitor of SETD8.[1] It functions by binding to the histone H4 substrate binding pocket of SETD8, thereby preventing the substrate from accessing the active site. This mechanism is distinct from the cofactor-competitive inhibition displayed by many other methyltransferase inhibitors.[1]
Nahuoic acid A, a polyketide natural product isolated from a marine sediment-derived Streptomyces sp., is the first-in-class selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of SETD8.[2][3] It directly competes with the methyl donor SAM for binding to the enzyme's active site.[2]
Biochemical and Cellular Activity: A Quantitative Comparison
The following tables summarize the reported quantitative data for this compound and nahuoic acid A, allowing for a direct comparison of their inhibitory activities against SETD8 and their effects on cancer cell lines.
Table 1: Biochemical Inhibition of SETD8
| Inhibitor | Assay Type | IC50 | Ki | Reference |
| This compound | HTRF-based assay | ~1.2 nM | ~0.5 nM | [1] |
| Radioactive Methyltransferase Assay | 7.3 µM | - | [4] | |
| Microfluidic Capillary Electrophoresis | 9.0 µM | - | [4] | |
| Nahuoic Acid A | Biochemical Assay | 6.5 µM | 2.0 µM | |
| (SAM-competitive) |
Table 2: Cellular Proliferation Inhibition
| Inhibitor | Cell Line | IC50 | Reference |
| This compound | High-Grade Serous Ovarian Cancer (HGSOC) cells | 0.39 - 3.20 µM | [1] |
| Nahuoic Acid A | U2OS (Osteosarcoma) | 65 µM | [3] |
| SUM159 (Breast Cancer) | 45 µM | [3] | |
| MDA-MB-436 (Breast Cancer) | 85 µM | [3] |
Mechanism of Action: A Tale of Two Binding Sites
The distinct mechanisms of action of this compound and nahuoic acid A are a crucial differentiating factor for researchers.
References
- 1. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UNC0379 TFA and Other Small Molecule Inhibitors of SETD8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of UNC0379 trifluoroacetate (B77799) (TFA), a selective inhibitor of the lysine (B10760008) methyltransferase SETD8, with other notable small molecule inhibitors targeting this enzyme. The comparative analysis is supported by experimental data from biochemical and biophysical assays, with a focus on inhibitor potency, selectivity, and mechanism of action. Detailed experimental protocols are provided to enable researchers to reproduce and build upon these findings.
Introduction to SETD8
SETD8 (also known as PR-SET7 or KMT5A) is a unique histone methyltransferase that exclusively catalyzes the monomethylation of histone H4 at lysine 20 (H4K20me1).[1][2][3] This epigenetic modification plays a crucial role in various cellular processes, including DNA replication and repair, cell cycle progression, and transcriptional regulation.[4][5][6][7] SETD8 also methylates non-histone proteins such as p53 and PCNA, further highlighting its importance in cellular homeostasis and disease, particularly in cancer.[1][2][4][6][8] The diverse functions of SETD8 have established it as a promising therapeutic target for drug discovery.
UNC0379 TFA: A Substrate-Competitive Inhibitor
UNC0379 is a potent and selective small molecule inhibitor of SETD8.[1][2][9][10][11] Its trifluoroacetate salt, this compound, is commonly used in research. A key characteristic of UNC0379 is its substrate-competitive mechanism of action, meaning it competes with the histone H4 peptide for binding to the SETD8 active site.[1][3][9][10] It is noncompetitive with the cofactor S-adenosyl-L-methionine (SAM).[1][3][9] This specific mode of inhibition distinguishes it from other classes of SETD8 inhibitors.
Comparative Analysis of SETD8 Inhibitors
This section compares UNC0379 with other well-characterized SETD8 inhibitors, including Nahuoic Acid A and a series of potent inhibitors identified through high-throughput screening (SPS8I1, BVT948, and Ryuvidine).
Data Presentation: Quantitative Comparison of SETD8 Inhibitors
The following tables summarize the key quantitative data for UNC0379 and its alternatives.
Table 1: Biochemical Potency and Binding Affinity of SETD8 Inhibitors
| Inhibitor | Target | IC50 (µM) | Assay Type | KD (µM) | Method | Mechanism of Action |
| UNC0379 | SETD8 | 7.3 ± 1.0[2][3] | Radioactive Methyl Transfer | 18.3 ± 3.2[2][3] | Isothermal Titration Calorimetry (ITC) | Substrate-competitive, SAM-noncompetitive[1][3][9] |
| 9.0[2][3] | Microfluidic Capillary Electrophoresis (MCE) | 36.0 ± 2.3[2][3] | Surface Plasmon Resonance (SPR) | |||
| Nahuoic Acid A | SETD8 | - | - | - | - | Cofactor (SAM)-competitive[2][3][10] |
| SPS8I1 (NSC663284) | SETD8 | 0.21 ± 0.03[1][4][9] | Radiometric Filter Paper | - | - | - |
| BVT948 | SETD8 | 0.5 ± 0.2[1][4][9] | Radiometric Filter Paper | - | - | - |
| Ryuvidine | SETD8 | 0.7 ± 0.2[1][4][9] | Radiometric Filter Paper | - | - | - |
Note: IC50 and KD values can vary depending on the specific assay conditions.
Table 2: Selectivity Profile of SETD8 Inhibitors
| Inhibitor | Selectivity Information |
| UNC0379 | Selective for SETD8 over 15 other methyltransferases, with IC50 values > 100 µM for most other enzymes tested.[1][2][3] |
| Nahuoic Acid A | Known to be a selective inhibitor of SETD8.[2][3][10] |
| SPS8I1 (NSC663284) | Identified as the most potent and selective among the SPS8I series, with at least a 2.5-fold lower IC50 for SETD8 compared to the next most sensitive methyltransferase (SMYD2).[1][4] |
| BVT948 | Shows selectivity for SETD8 over other examined methyltransferases.[1][4] |
| Ryuvidine | Demonstrates desired selectivity for SETD8 versus other tested methyltransferases.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioactive Methyl Transfer Assay
This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone H4 peptide substrate.
Protocol:
-
Prepare a reaction mixture containing SETD8 enzyme, a biotinylated H4 peptide substrate, and the test inhibitor at various concentrations in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).
-
Initiate the reaction by adding [3H]-S-adenosyl-L-methionine ([3H]-SAM).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated) to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Microfluidic Capillary Electrophoresis (MCE) Assay
This assay separates the substrate peptide from the methylated product based on their charge and size differences.
Protocol:
-
Prepare a reaction mixture containing SETD8, a fluorescently labeled peptide substrate (e.g., FITC-labeled H4 peptide), SAM, and the test inhibitor in an assay buffer.[12]
-
Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[12]
-
Stop the reaction, for example by adding a protease solution like Endo-LysC.[12]
-
Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument.
-
The substrate and product peptides will migrate differently in the capillary, resulting in two distinct peaks.
-
Quantify the peak areas to determine the extent of the enzymatic reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the target protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Prepare solutions of SETD8 and the inhibitor in the same, precisely matched buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dialysis of both components against the same buffer is recommended.
-
Degas both solutions to prevent air bubbles.
-
Load the SETD8 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. Typical concentrations are in the range of 5-50 µM for the protein in the cell and 10-20 fold higher for the ligand in the syringe.[13][14][15]
-
Perform a series of small injections (e.g., 2-5 µL) of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the KD, n, and ΔH.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor the binding and dissociation of an inhibitor to a target protein immobilized on a sensor chip in real-time.
Protocol:
-
Immobilize recombinant SETD8 protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Prepare a series of dilutions of the inhibitor in a running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate and monitor the change in the SPR signal (response units, RU).
-
After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.
-
Regenerate the sensor chip surface between different inhibitor concentrations if necessary.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizations
Signaling Pathway of SETD8 in Cancer
Caption: SETD8-mediated methylation and its downstream effects in cancer.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of a SETD8 inhibitor.
Logical Relationship of Inhibitor Characteristics
Caption: Key characteristics for comparing different classes of SETD8 inhibitors.
References
- 1. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the methyltransferase SETD8 impairs tumor cell survival and overcomes drug resistance independently of p53 status in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship studies of SETD8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. mdpi.com [mdpi.com]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Validating UNC0379 TFA Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of UNC0379 TFA, a selective inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). We present experimental data and detailed protocols for key assays, offering a framework for assessing the intracellular efficacy and target interaction of this compound and its alternatives.
UNC0379 is a substrate-competitive inhibitor of SETD8, with a reported IC50 of approximately 7.3-7.9 μM and a dissociation constant (KD) of about 18.3 μM.[1][2] Its primary mechanism of action is the inhibition of monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in cell cycle progression, DNA damage response, and gene regulation.[3][4]
Comparative Analysis of SETD8 Inhibitors
To objectively evaluate the performance of this compound, a comparison with other known SETD8 inhibitors is crucial. The following table summarizes key quantitative data for UNC0379 and its alternatives.
| Compound | Type | Biochemical IC50 (SETD8) | Cellular H4K20me1 Reduction | Cell Proliferation IC50 |
| UNC0379 | Substrate-Competitive | ~7.3 - 7.9 μM[1][2] | >90% reduction at 5 μM in HeLa cells[5] | ~5.6 μM (HeLa), ~6.2 μM (A549)[5] |
| SPS8I1 (NSC663284) | Irreversible | 0.21 ± 0.03 μM[6] | Dose-dependent reduction at 1-5 µM[6] | Not explicitly reported |
| SPS8I2 (BVT948) | Irreversible | 0.5 ± 0.2 μM[6] | Dose-dependent reduction at 1-5 µM[6] | Not explicitly reported |
| SPS8I3 (Ryuvidine) | Irreversible | 0.7 ± 0.2 μM[6] | Dose-dependent reduction at 1-5 µM[6] | Not explicitly reported |
Experimental Methodologies for Target Validation
Validating that a compound engages its intended target within a cell is a critical step in drug discovery. The following are detailed protocols for robustly assessing the cellular target engagement of this compound.
Western Blot for H4K20 Monomethylation
This assay directly measures the downstream pharmacological effect of SETD8 inhibition.
Protocol:
-
Cell Culture and Treatment: Seed human cancer cell lines (e.g., HeLa, A549, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency. Treat cells with a dose-response of this compound (e.g., 0.1, 0.5, 1, 5, 10 μM) or vehicle control (DMSO) for 24-48 hours.[5]
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of histone extracts onto a 15% SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4K20me1 (e.g., Abcam #9051) overnight at 4°C.
-
As a loading control, also probe for total Histone H4 or another histone mark unaffected by SETD8 (e.g., H3K9me3).[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the H4K20me1 signal to the loading control to determine the relative reduction in methylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[7]
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with this compound at various concentrations or a vehicle control for 1-2 hours.
-
Cell Lysis and Heating:
-
Harvest and lyse the cells in a suitable buffer containing protease inhibitors.
-
Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations and analyze by SDS-PAGE and Western blot using an antibody specific for SETD8.
-
-
Data Analysis:
-
Quantify the band intensities for SETD8 at each temperature.
-
Plot the percentage of soluble SETD8 relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding to a target protein in living cells using bioluminescence resonance energy transfer (BRET).
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a vector encoding for SETD8 fused to NanoLuc® luciferase (the energy donor) and a vector for a fluorescently labeled tracer that binds to SETD8 (the energy acceptor). Follow the manufacturer's protocol for transfection.
-
-
Cell Plating and Compound Treatment:
-
Plate the transfected cells in a white, 96-well assay plate.
-
Prepare serial dilutions of this compound.
-
Add the diluted compounds to the cells, followed by the addition of the NanoBRET™ tracer.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate to all wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context of SETD8 and the experimental approaches to validate its inhibition, the following diagrams are provided.
Caption: SETD8 Signaling Pathway and the Effect of this compound.
Caption: Experimental Workflow for Validating UNC0379 Target Engagement.
References
- 1. scispace.com [scispace.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The emerging role of lysine methyltransferase SETD8 in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Histone Methyltransferase SETD8 Regulates the Expression of Tumor Suppressor Genes via H4K20 Methylation and the p53 Signaling Pathway in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Synergistic Inhibition of Glioblastoma Growth by UNC0379 TFA and Adavosertib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of the SETD8 inhibitor, UNC0379 TFA, and the Wee1 inhibitor, adavosertib, in the context of glioblastoma treatment. The information presented herein is supported by experimental data from preclinical studies, offering insights into the mechanisms of action, quantitative outcomes, and relevant experimental protocols.
Introduction to this compound and Adavosertib
This compound is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), which plays a crucial role in gene regulation and DNA damage response.[1][2] Adavosertib (also known as AZD1775 or MK-1775) is a potent and selective inhibitor of the Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[3][4][5] Recent studies have demonstrated that the combination of these two agents exhibits a powerful synergistic effect in restraining the growth of glioblastoma, an aggressive and often incurable brain tumor.[6][7]
The rationale behind this combination lies in a two-step therapeutic strategy. First, inhibition of SETD8 by UNC0379 induces DNA damage in cancer cells, leading to cell cycle arrest.[6][8] Subsequently, the addition of adavosertib abrogates the G2/M checkpoint, forcing the DNA-damaged cells to enter mitosis prematurely. This sequence of events culminates in mitotic catastrophe, a form of caspase-mediated cell death, thereby effectively eliminating the cancer cells.[6][7]
Synergistic Effects on Cell Viability
The combination of UNC0379 and adavosertib has been shown to be significantly more effective at reducing the viability of glioblastoma cell lines than either agent alone. This synergistic interaction was confirmed by calculating the combination index (CI), where a value below 1 indicates synergy.[7][8]
Table 1: Synergistic Effect of UNC0379 and Adavosertib on Glioblastoma Cell Viability
| Cell Line | Treatment | Concentration | Viability (% of Control) | Combination Index (CI) |
| LN-18 | Vehicle (CTRL) | - | 100 | - |
| UNC0379 | 5 µM | ~60 | - | |
| Adavosertib (Adv) | 400 nM | ~85 | - | |
| UNC0379 + Adv | 5 µM + 400 nM | ~20[7] | < 1 (Mean CI: 0.57 ± 0.13)[7][8] | |
| U251 | Vehicle (CTRL) | - | 100 | - |
| UNC0379 | 5 µM | ~55 | - | |
| Adavosertib (Adv) | 400 nM | ~90 | - | |
| UNC0379 + Adv | 5 µM + 400 nM | ~25[7] | < 1 (Mean CI: 0.57 ± 0.13)[7][8] | |
| GB-1 (Primary) | Vehicle (CTRL) | - | 100 | - |
| UNC0379 | 5 µM | ~70 | - | |
| Adavosertib (Adv) | 400 nM | ~90 | - | |
| UNC0379 + Adv | 5 µM + 400 nM | ~40[7] | Not explicitly stated for primary cells, but synergy was confirmed.[7] | |
| GB-2 (Primary) | Vehicle (CTRL) | - | 100 | - |
| UNC0379 | 5 µM | ~65 | - | |
| Adavosertib (Adv) | 400 nM | ~95 | - | |
| UNC0379 + Adv | 5 µM + 400 nM | ~35[7] | Not explicitly stated for primary cells, but synergy was confirmed.[7] | |
| GB-3 (Primary) | Vehicle (CTRL) | - | 100 | - |
| UNC0379 | 5 µM | ~75 | - | |
| Adavosertib (Adv) | 400 nM | ~90 | - | |
| UNC0379 + Adv | 5 µM + 400 nM | ~45[7] | Not explicitly stated for primary cells, but synergy was confirmed.[7] |
Data is approximated from graphical representations in the source material and is intended for comparative purposes.[7]
Impact on Cell Cycle Progression
The synergistic cytotoxicity of the UNC0379 and adavosertib combination is directly linked to its profound impact on cell cycle regulation. Treatment with UNC0379 alone induces a G2/M arrest in p53-deficient glioblastoma cells.[6][8] The addition of adavosertib overrides this checkpoint, leading to a decrease in the G2/M population and a corresponding increase in the sub-G1 population, which is indicative of apoptotic cells.[7]
Table 2: Effect of UNC0379 and Adavosertib on Cell Cycle Distribution in Glioblastoma Cells (U251)
| Treatment | % Cells in G1/S | % Cells in G2/M | % Cells in Sub-G1 |
| Vehicle (CTRL) | ~60 | ~25 | <5 |
| UNC0379 (5 µM) | ~40 | ~50 | <5 |
| Adavosertib (400 nM) | ~60 | ~25 | <5 |
| UNC0379 + Adv | ~30 | ~20 | ~40 |
Data is approximated from graphical representations in the source material and is intended for comparative purposes.[7]
In Vivo Efficacy in a Glioblastoma Xenograft Model
The potent synergistic effect observed in vitro was also validated in a murine xenograft model of glioblastoma. The combination treatment of UNC0379 and adavosertib resulted in a significant reduction in tumor growth compared to either single-agent therapy.[6][7]
Table 3: In Vivo Antitumor Efficacy of UNC0379 and Adavosertib Combination
| Treatment Group | Tumor Volume Reduction |
| Vehicle (Control) | Baseline |
| UNC0379 | Moderate reduction |
| Adavosertib | Minimal reduction |
| UNC0379 + Adavosertib | Significant and synergistic reduction[6][7] |
Signaling Pathway and Mechanism of Action
The synergistic interaction between UNC0379 and adavosertib can be visualized through the following signaling pathway. Inhibition of SETD8 by UNC0379 leads to DNA damage. In p53-deficient cells, this activates the G2/M checkpoint via Chk1. Adavosertib then inhibits Wee1, a downstream effector of the G2/M checkpoint, forcing the cells into mitosis with unrepaired DNA, ultimately leading to mitotic catastrophe.
Caption: UNC0379 and Adavosertib Synergistic Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cell lines (LN-18, U251) and primary cells were seeded in 96-well plates.
-
Treatment: Cells were treated with vehicle (control), UNC0379 (5 µM), adavosertib (400 nM), or a combination of both for 48 hours.[7]
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Formazan (B1609692) Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability was expressed as a percentage of the control.[8]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells were treated as described for the viability assay.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells were stained with a solution containing propidium (B1200493) iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the sub-G1, G1/S, and G2/M phases of the cell cycle were determined.[7]
In Vivo Xenograft Model
-
Cell Implantation: Glioblastoma cells were subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment groups and received vehicle, UNC0379, adavosertib, or the combination therapy. The specific dosing and schedule would be as described in the primary study.[6][7]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The experiment was terminated when tumors in the control group reached a predetermined size, and the tumors were excised and weighed.[8]
Alternative Combination Therapies
While the combination of UNC0379 and adavosertib shows significant promise for glioblastoma, adavosertib has also been investigated in combination with other agents for various cancers. These combinations often leverage the same principle of inducing DNA damage or replication stress followed by checkpoint abrogation.
Table 4: Alternative Adavosertib Combination Strategies
| Combination Partner | Cancer Type | Rationale |
| Irinotecan | Relapsed Solid Tumors (Pediatric) | Irinotecan induces replication stress, and adavosertib overrides the subsequent cell cycle arrest.[9] |
| Dabrafenib + Trametinib | Anaplastic Thyroid Cancer (BRAF V600E) | Combination of BRAF/MEK inhibition with Wee1 inhibition shows strong synergism.[10] |
| Lenvatinib/Sorafenib | Differentiated Thyroid Cancer | Combination with multi-kinase inhibitors enhances therapeutic efficacy.[11] |
| Chemotherapy (Carboplatin, Pemetrexed, Docetaxel) | Non-small-cell Lung Cancer | Adavosertib sensitizes tumor cells to the DNA-damaging effects of chemotherapy.[12] |
Conclusion
The combination of this compound and adavosertib represents a promising therapeutic strategy for glioblastoma. The synergistic effect, driven by the induction of DNA damage and subsequent abrogation of the G2/M checkpoint, leads to potent and selective cancer cell killing. The preclinical data presented in this guide, including in vitro and in vivo results, provide a strong rationale for further investigation of this combination in a clinical setting. The detailed experimental protocols and comparison with alternative adavosertib combinations offer a valuable resource for researchers and drug development professionals in the field of oncology.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 6. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy of Adavosertib Therapy against Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Two Phase II Trials of Adavosertib, a Wee1 Inhibitor with Docetaxel or Carboplatin plus Pemetrexed in Non-small-cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to UNC0379 TFA Combination Therapy with Cisplatin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel combination therapy involving the SETD8 inhibitor, UNC0379 TFA, with the conventional chemotherapeutic agent, cisplatin (B142131). This document outlines the preclinical efficacy of this combination, its mechanism of action, and compares it with established cisplatin-based combination therapies for various cancers, supported by experimental data.
Introduction to UNC0379 and its Combination with Cisplatin
UNC0379 is a selective, substrate-competitive inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A). SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a post-translational modification implicated in DNA damage repair, cell cycle progression, and gene transcription. Overexpression of SETD8 has been observed in several cancers, including cervical, ovarian, and lung cancer, making it a promising therapeutic target.
The rationale for combining UNC0379 with cisplatin, a DNA-damaging agent, stems from the role of SETD8 in DNA repair. By inhibiting SETD8, UNC0379 is hypothesized to impair the cancer cells' ability to repair cisplatin-induced DNA damage, thereby sensitizing them to the chemotherapeutic agent and leading to enhanced cancer cell death. Preclinical studies have shown a synergistic effect between UNC0379 and cisplatin, particularly in cervical cancer models.[1][2]
Comparative Efficacy: UNC0379 with Cisplatin vs. Alternative Therapies
This section provides a comparative overview of the efficacy of UNC0379 in combination with cisplatin against standard-of-care cisplatin-based combination therapies. The data is primarily focused on cervical cancer, with additional context for ovarian and lung cancer where information is available.
Cervical Cancer
Preclinical studies have demonstrated the synergistic potential of combining UNC0379 with cisplatin in cervical cancer cell lines.
Table 1: In Vitro Efficacy of UNC0379 and Cisplatin in Cervical Cancer Cell Lines
| Cell Line | Treatment | Key Findings | Reference |
| SiHa | UNC0379 + Cisplatin | Synergistic effect (Combination Index, CI = 0.5084).[1] | [1] |
| SiHa | UNC0379 + Cisplatin | Significant increase in apoptosis from 7.11% (cisplatin alone) to 83.11% (combination).[1] | [1] |
| CaSki | UNC0379 + Cisplatin | Synergistic effect (CI = 0.2624).[1] | [1] |
| CaSki | UNC0379 + Cisplatin | Significant increase in apoptosis from 31.25% (cisplatin alone) to 59.58% (combination).[1] | [1] |
| SiHa, CaSki | UNC0379 + Cisplatin | Enhanced reduction in colony formation compared to either drug alone.[1] | [1] |
In a mouse xenograft model using SiHa cells, the combination of UNC0379 and cisplatin resulted in a significant reduction in tumor size and weight compared to cisplatin monotherapy.[1][2]
Table 2: In Vivo Efficacy of UNC0379 and Cisplatin in a Cervical Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (end of study) | Mean Tumor Weight (end of study) | Reference |
| Vehicle | ~900 mm³ | ~0.9 g | [1] |
| Cisplatin | ~600 mm³ | ~0.6 g | [1] |
| UNC0379 + Cisplatin | ~200 mm³ | ~0.2 g | [1] |
Comparison with Standard Cisplatin Doublets in Cervical Cancer (Clinical Data)
For recurrent or metastatic cervical cancer, several cisplatin-based combination therapies are used. It is important to note that the following data are from clinical trials and are not directly comparable to the preclinical data for UNC0379.
Table 3: Clinical Efficacy of Standard Cisplatin Combination Therapies in Cervical Cancer
| Combination Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Cisplatin + Paclitaxel | 36% | 4.8 months | 9.7 months | GOG-169 |
| Cisplatin + Topotecan | 27% | 4.6 months | 9.4 months | GOG-179 |
| Cisplatin + Gemcitabine | 22% (previously treated patients) | 3.5 months | Not Reported | GOG Phase II |
Ovarian Cancer
UNC0379 has shown single-agent activity in high-grade serous ovarian cancer (HGSOC) cell lines by inhibiting cell proliferation and inducing apoptosis.[3][4] While direct data on the combination with cisplatin in ovarian cancer is limited, the known role of SETD8 in DNA repair suggests potential for synergy.
Table 4: In Vitro Efficacy of UNC0379 as a Single Agent in HGSOC Cell Lines
| Cell Line | IC50 of UNC0379 (9-day treatment) | Apoptosis Induction (10 µM UNC0379, 96h) | Reference |
| JHOS3 | ~1 µM | Significant increase in Annexin V positive cells | [4] |
| OVCAR3 | ~3 µM | Significant increase in Annexin V positive cells | [4] |
Comparison with Standard Cisplatin/Carboplatin Combinations in Ovarian Cancer (Clinical Data)
The standard of care for advanced ovarian cancer typically involves a platinum agent (cisplatin or carboplatin) combined with a taxane.
Table 5: Clinical Efficacy of Standard Platinum-Based Combination Therapies in Ovarian Cancer
| Combination Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Carboplatin + Paclitaxel | ~70-80% | ~18-24 months | ~45-65 months | Multiple Clinical Trials |
| Cisplatin + Paclitaxel | ~70-80% | ~16-22 months | ~38-55 months | Multiple Clinical Trials |
Lung Cancer
Limited in vitro data is available for the combination of UNC0379 and cisplatin in non-small cell lung cancer (NSCLC) cell lines. Cisplatin is a cornerstone of NSCLC treatment, often used in combination with other cytotoxic agents.
Table 6: In Vitro Effects of Cisplatin in NSCLC Cell Lines (for reference)
| Cell Line | Treatment | Key Findings | Reference |
| A549, H460 | Cisplatin | Dose-dependent induction of apoptosis.[5][6] | [5][6] |
| A549 | Cisplatin + Radiation | Synergistic killing of cancer cells.[7] | [7] |
Mechanism of Action: Synergistic Interaction
The enhanced efficacy of the UNC0379 and cisplatin combination is attributed to the inhibition of DNA repair mechanisms by UNC0379.
-
Cisplatin-induced DNA Damage: Cisplatin forms adducts with DNA, leading to DNA cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis.
-
UNC0379's Role: SETD8, the target of UNC0379, is involved in the non-homologous end joining (NHEJ) pathway, a major DNA double-strand break repair mechanism. Inhibition of SETD8 by UNC0379 impairs NHEJ, preventing the repair of cisplatin-induced DNA damage. This leads to an accumulation of DNA damage, cell cycle arrest, and enhanced apoptosis.[1]
Caption: UNC0379 and Cisplatin Synergistic Mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., SiHa, CaSki, OVCAR3, A549) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of UNC0379, cisplatin, or the combination for a specified duration (e.g., 48, 72, or 96 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Caption: MTT Assay Workflow.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Cells are grown on coverslips in 6-well plates and treated with UNC0379, cisplatin, or the combination for the desired time.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 for 10 minutes at room temperature.
-
TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: The cell nuclei are counterstained with a DNA-specific stain such as DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.
References
- 1. SETD8, a frequently mutated gene in cervical cancer, enhances cisplatin sensitivity by impairing DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epigenetic Modifier SETD8 as a Therapeutic Target for High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming UNC0379 TFA Specificity: A Comparative Guide to siRNA Knockdown of SETD8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using small interfering RNA (siRNA) knockdown of SETD8 to validate the on-target specificity of the SETD8 inhibitor, UNC0379 TFA. The data presented herein demonstrates that the phenotypic effects observed with UNC0379 treatment are consistent with those induced by the genetic silencing of SETD8, thereby confirming its specificity.
Comparative Analysis: UNC0379 vs. SETD8 siRNA
To objectively assess the on-target effects of UNC0379, its performance was compared directly with that of SETD8-targeting siRNA in various cancer cell lines. The key parameters evaluated were the induction of DNA damage, impact on cell cycle progression, and reduction in cell viability.
Table 1: Comparison of UNC0379 and SETD8 siRNA on DNA Damage and Cell Cycle Markers in Glioblastoma Cells
| Treatment | Cell Line | Endpoint | Result | Reference |
| 5 µM UNC0379 | LN-18 (p53-proficient) | p-γ-H2AX foci | Significant increase in foci, indicating DNA damage | [1] |
| SETD8 siRNA | LN-18 (p53-proficient) | p-γ-H2AX foci | Mimicked the effect of UNC0379, showing a significant increase in foci | [1] |
| 5 µM UNC0379 | U251 (p53-deficient) | p-γ-H2AX foci | Significant increase in foci, indicating DNA damage | [1] |
| SETD8 siRNA | U251 (p53-deficient) | p-γ-H2AX foci | Downregulation of SETD8 phenocopied the effects of UNC0379 | [1] |
| 5 µM UNC0379 | LN-18 (p53-proficient) | p21 protein levels | Induction of p21, a cell cycle inhibitor | [1] |
| SETD8 siRNA | LN-18 (p53-proficient) | p21 protein levels | Resulted in p21 induction, similar to UNC0379 treatment | [1] |
| 5 µM UNC0379 | U251 (p53-deficient) | Chk1 phosphorylation | Increased Chk1 phosphorylation, indicating cell cycle checkpoint activation | [1] |
| SETD8 siRNA | U251 (p53-deficient) | Chk1 phosphorylation | Resulted in Chk1 phosphorylation, consistent with UNC0379 | [1] |
Table 2: Comparative Effects of UNC0379 and SETD8 siRNA on Cell Viability and Viral Replication
| Treatment | Cell Line/System | Endpoint | Result | Reference |
| UNC0379 (dose-dependent) | Glioblastoma cell lines (U87MG, LN-18, U251, SW1088) | Cell Viability (MTT assay) | Dose- and time-dependent decrease in cell proliferation | [2] |
| SETD8 siRNA | Glioblastoma cell lines | Cell Proliferation | Blocked glioblastoma cell proliferation | [1][3] |
| 5 µM UNC0379 | U2OS cells infected with HSV-1 | HSV-1 DNA amount | Repressed HSV-1 replication by approximately 70% | [4] |
| SETD8 siRNA | U2OS cells infected with HSV-1 | HSV-1 DNA amount | Significantly reduced the amount of HSV-1 DNA | [5] |
| UNC0379 | Mouse bone marrow-derived macrophages (BMDM) infected with HSV-1 | HSV-1 replication | Successfully repressed HSV-1 replication | [5] |
| SETD8 siRNA | Mouse bone marrow-derived macrophages (BMDM) infected with HSV-1 | HSV-1 replication | Successfully repressed HSV-1 replication, phenocopying UNC0379 | [5][6] |
Experimental Workflows and Signaling Pathways
To ensure reproducibility and clarity, the following diagrams illustrate the experimental workflows and the key signaling pathway involving SETD8.
Caption: Workflow for validating UNC0379 specificity using siRNA.
Caption: SETD8 signaling pathway and points of intervention.
Detailed Experimental Protocols
siRNA Transfection of Glioblastoma Cells (U87 MG and U251)
This protocol is adapted for a 6-well plate format.
-
Cell Seeding: 24 hours prior to transfection, seed 2 x 10^5 U87 MG or U251 cells per well in 2 ml of antibiotic-free complete medium (MEM with 10% FBS) to achieve 60-80% confluency at the time of transfection.[7][8]
-
siRNA Complex Preparation:
-
Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-20 minutes at room temperature.
-
Transfection:
-
Wash the cells once with 2 ml of serum-free medium.
-
Aspirate the medium and add the 200 µl siRNA-lipid complex to each well.
-
Add 800 µl of antibiotic-free complete medium to each well.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding to downstream assays.
Western Blot for H4K20me1 and p-γ-H2AX
-
Cell Lysis: After treatment with UNC0379 or siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 15% SDS-PAGE gel for histone analysis or a 10% gel for other proteins. Run the gel until adequate separation is achieved.[9][10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. For p-γ-H2AX, BSA is often recommended to reduce background.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SETD8, H4K20me1, p-γ-H2AX (Ser139), p21, Chk1, or a loading control (e.g., Histone H3 or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[11][12]
-
Treatment: Treat the cells with various concentrations of UNC0379 or transfect with SETD8/control siRNA as described above. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Alternative Methods for Specificity Confirmation
While siRNA knockdown is a robust method, other techniques can also be employed to confirm the on-target activity of UNC0379:
-
Thermal Shift Assay (TSA): This biophysical technique measures the change in the thermal denaturation temperature of a target protein upon ligand binding, providing evidence of direct interaction.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry, and thermodynamic parameters.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive chemical probes to map the active sites of enzymes and can be used to assess the selectivity of an inhibitor across a complex proteome.
-
CRISPR/Cas9-mediated Knockout: Generating a stable SETD8 knockout cell line provides a clean genetic model to compare with the pharmacological effects of UNC0379, avoiding the potential off-target effects of siRNAs.
Conclusion
References
- 1. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of histone methyltransferase SETD8 represses DNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of glioblastoma multiforme using combination of siRNA targeting EGFR and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. abcam.cn [abcam.cn]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
UNC0379's Differential Impact on Transcription Factor Activity in p53 Wild-Type versus Mutant Cellular Landscapes
A Comparative Guide for Researchers
The small molecule UNC0379, a selective inhibitor of the lysine (B10760008) methyltransferase SETD8, has emerged as a promising agent in cancer research. Its mechanism of action, centered on the modulation of protein methylation, elicits distinct downstream effects that are largely dependent on the functional status of the tumor suppressor protein p53. This guide provides a comparative analysis of UNC0379's transcription factor A (TFA) activity in cells harboring wild-type p53 versus those with mutated or deficient p53, supported by experimental data and detailed protocols.
Unveiling the Dichotomy: p53 Status Dictates UNC0379's Transcriptional Ripple Effect
UNC0379's primary target, SETD8, is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1). Beyond its role in chromatin regulation, SETD8 also methylates non-histone proteins, including p53 at lysine 382 (p53K382me1). This specific methylation is a repressive mark that curtails p53's ability to activate the transcription of its target genes.
In p53 wild-type (p53-WT) cells, UNC0379 treatment inhibits SETD8, leading to a reduction in p53K382me1. This de-repression unleashes p53's transcriptional activity, restoring its canonical tumor-suppressive functions, such as inducing cell cycle arrest and apoptosis.[1][2]
Conversely, in p53 mutant or deficient (p53-mutant/null) cells, the p53-dependent signaling axis is compromised. While UNC0379 can still induce cell death in these contexts, the underlying mechanisms are distinct and often involve the accumulation of DNA damage and replicative stress, leading to a different cellular fate.[2][3] Evidence suggests that SETD8 inhibitors are toxic to cells regardless of their p53 status, though the pathways leading to cell death differ.[2]
Quantitative Comparison of UNC0379's Effects
The differential activity of UNC0379 based on p53 status is quantifiable through various cellular and molecular assays. The tables below summarize key findings from preclinical studies.
Table 1: Comparative Cellular Response to UNC0379
| Parameter | p53 Wild-Type Cells | p53 Mutant/Null Cells | Reference |
| Cell Cycle Arrest | Predominantly G1/S arrest | G2/M arrest | [3] |
| Apoptosis Induction | p53-dependent canonical pathway | p53-independent, often associated with increased DNA damage and replicative stress | [4][5] |
| IC50 Values | Varies by cell line (e.g., 576 nM in HEC50B, 2540 nM in ISHIKAWA) | Varies, but toxicity is maintained (e.g., similar IC50 in control vs. p53-depleted XG7 cells) | [4][6] |
Table 2: Differential Gene Expression in Response to UNC0379/SETD8 Inhibition
| Gene Target | Effect in p53 Wild-Type Cells | Effect in p53 Mutant/Null Cells | Reference |
| p21 (CDKN1A) | Significant transcriptional upregulation | No significant change in transcription | [3] |
| PUMA | Upregulation | Not a primary target | [7] |
| General p53 Target Genes | Broad upregulation of genes in the p53 signaling pathway | Pathway is not activated | [2][6] |
Visualizing the Divergent Signaling Pathways
The signaling cascades initiated by UNC0379 diverge significantly depending on the cellular p53 context.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the effects of UNC0379.
Cell Culture and UNC0379 Treatment
-
Cell Lines: A variety of cancer cell lines with known p53 status are used, such as p53-proficient U87MG and LN-18, and p53-deficient U251 and SW1088 glioblastoma cells, as well as endometrial cancer cell lines HEC50B and HEC1B.[3][6]
-
UNC0379 Preparation: UNC0379 is typically dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration.
-
Treatment Conditions: Cells are treated with UNC0379 at concentrations ranging from nanomolar to low micromolar (e.g., 0.5 µM to 10 µM) for various durations (e.g., 24, 48, 72, or 96 hours) depending on the assay.[3][6]
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of UNC0379 concentrations.
-
After the desired incubation period (e.g., 48, 72, or 96 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Lyse UNC0379-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, H4K20me1, cleaved PARP, actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
-
Isolate total RNA from UNC0379-treated and control cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for target genes (e.g., CDKN1A, PUMA) and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Clonogenic Assay
-
Treat cells with UNC0379 for a specified period (e.g., 24 hours).
-
Plate a low density of cells in 6-well plates and culture for an extended period (e.g., 9-12 days) to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) to assess long-term cell survival.
Conclusion
The antitumor activity of UNC0379 is intricately linked to the p53 status of cancer cells. In p53 wild-type cells, UNC0379 acts as a potent activator of the p53 transcriptional program, leading to cell cycle arrest and apoptosis. In contrast, in p53 mutant or null cells, its cytotoxic effects are mediated through p53-independent pathways, primarily involving the induction of DNA damage. This differential activity underscores the importance of p53 as a biomarker for predicting the cellular response to SETD8 inhibition and highlights the potential for tailored therapeutic strategies based on tumor genetics. Further research into the broader transcriptional consequences of UNC0379 in different genetic contexts will continue to illuminate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of the methyltransferase SETD8 synergizes with the Wee1 inhibitor adavosertib in restraining glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of p53 function by SET8-mediated methylation at lysine 382 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UNC0379 TFA Cross-reactivity
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the inhibitor UNC0379 TFA, focusing on its selectivity and potential for cross-reactivity. While this compound is a valuable tool in studying specific cellular pathways, a thorough understanding of its interaction with other proteins is crucial for the accurate interpretation of experimental results. This document summarizes the available data on this compound's selectivity and provides a comparative context with well-characterized multi-kinase inhibitors.
This compound: A Selective Methyltransferase Inhibitor
This compound is a potent and selective inhibitor of the lysine (B10760008) methyltransferase SETD8 (also known as KMT5A), with a reported IC50 of 7.3 μM.[1][2][3] It acts as a substrate-competitive inhibitor.[1][4] It is crucial to note that this compound was designed and characterized as an inhibitor of a methyltransferase, not a kinase. To date, comprehensive kinase cross-reactivity profiling data (kinome scan) for this compound is not publicly available.
The primary characterization of this compound demonstrated high selectivity over a panel of 15 other methyltransferases, underscoring its specificity for SETD8.[4][5]
Selectivity Profile of UNC0379 Against Other Methyltransferases
The following table summarizes the inhibitory activity of UNC0379 against a panel of methyltransferases, highlighting its selectivity for SETD8.
| Methyltransferase Target | IC50 (μM) |
| SETD8 | 7.3 |
| G9a | >100 |
| GLP | >100 |
| SETDB1 | >100 |
| SUV39H2 | >100 |
| SETD7 | >100 |
| PRMT1 | >100 |
| PRMT3 | >100 |
| PRMT5-MEP50 | >100 |
| SUV420H1 | >100 |
| SUV420H2 | >100 |
| SMYD2 | >100 |
| DNMT1 | >100 |
| MLL1 complex | >100 |
| DOT1L | >100 |
| PRC2 | >50 |
Data sourced from Ma et al., J Med Chem, 2014.[4][5]
Comparative Kinase Cross-Reactivity Profiles
To provide a framework for understanding kinase inhibitor selectivity, this section presents the cross-reactivity profiles of two well-characterized kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-kinase inhibitor). This data, generated using the KINOMEscan® platform, illustrates the varying degrees of selectivity observed among kinase inhibitors and serves as a reference for interpreting potential off-target effects.
Staurosporine: A Broad-Spectrum Kinase Inhibitor
Staurosporine is known for its high promiscuity, inhibiting a wide range of kinases with high potency. The following table showcases a selection of its targets.
| Kinase Target | Kd (nM) |
| SLK | 0.0 |
| LOK | 0.0 |
| CAMKK1 | 0.0 |
| SNARK | 0.1 |
| PHKG2 | 0.1 |
| CAMK2A | 0.2 |
| CAMKK2 | 0.2 |
| MST1 | 0.2 |
| MST2 | 0.2 |
| FLT3(R834Q) | 0.2 |
| TAOK3 | 0.2 |
| ROCK1 | 0.3 |
| ROCK2 | 0.2 |
| PRKCE | 0.3 |
| CAMK2D | 0.3 |
| EGFR(L858R,T790M) | 0.3 |
| LRRK2(G2019S) | 0.4 |
| KIT(D816H) | 0.4 |
Data from Davis et al., Nat Biotechnol, 2011, accessed via DiscoveRx KINOMEscan®.[6]
Sunitinib: A Multi-Kinase Inhibitor
Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Its profile demonstrates inhibition of several key kinases.
| Kinase Target | Kd (nM) |
| VEGFR2 (KDR) | 1.3 |
| KIT | 1.6 |
| PDGFRβ | 2.0 |
| FLT3 | 3.2 |
| CSF1R | 5.0 |
| RET | 7.9 |
| VEGFR1 (FLT1) | 13 |
| ABL1 | >10000 |
| SRC | >10000 |
Data accessed from the LINCS Data Portal (Dataset LDG-1157).[7]
Visualizing Signaling and Experimental Workflows
To further aid in understanding the context of this compound's function and the assessment of inhibitor selectivity, the following diagrams are provided.
Caption: Simplified signaling pathway of SETD8 (KMT5A).
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Validating Gene Expression Changes with UNC0379 TFA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurately validating the downstream effects of small molecule inhibitors on gene expression is paramount. This guide provides a comprehensive comparison of using UNC0379 TFA, a selective inhibitor of the lysine (B10760008) methyltransferase SETD8, against alternative methods for validating gene expression changes via RNA sequencing (RNA-seq).
UNC0379 is a potent and selective, substrate-competitive inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1). By inhibiting SETD8, UNC0379 modulates the expression of genes involved in various cellular processes, including cell cycle progression, DNA damage response, and viral replication. This guide will delve into the experimental data supporting the use of UNC0379 in RNA-seq workflows and compare its performance with the widely accepted genetic approach of siRNA-mediated gene knockdown.
Comparative Analysis: this compound vs. SETD8 siRNA
A key method to validate the on-target effects of a small molecule inhibitor is to compare its phenotype and gene expression signature with that of direct genetic knockdown of the target protein. Several studies have demonstrated a strong correlation between the effects of UNC0379 and siRNA targeting SETD8, confirming the inhibitor's specificity.
| Feature | This compound Treatment | siRNA-mediated SETD8 Knockdown | Key Findings & Overlap |
| Mechanism of Action | Pharmacological inhibition of SETD8's methyltransferase activity. | Post-transcriptional silencing of SETD8 mRNA, leading to reduced protein levels. | Both methods lead to a functional decrease in SETD8 activity and a reduction in H4K20me1 levels. |
| Effect on Cell Proliferation | Induces cell cycle arrest and reduces proliferation in various cancer cell lines. | Mimics the anti-proliferative effects of UNC0379. | Studies in glioblastoma and neuroblastoma show that both approaches block cell proliferation. |
| Induction of DNA Damage | Increases DNA damage markers (e.g., p-γ-H2AX foci). | SETD8 downregulation through siRNA also results in increased DNA damage. | The phenotypic outcome of increased DNA damage is consistent between both methods. |
| Gene Expression Overlap | RNA-seq analysis reveals significant changes in gene expression, including the upregulation of p53 target genes. | Transcriptomic profiling following siRNA knockdown shows a significant overlap in differentially expressed genes with UNC0379 treatment. | A Venn diagram analysis in one study showed a clear overlap of differentially expressed p53 target genes between UNC0379 treatment and SETD8 siRNA. |
| Confirmation of Specificity | In cells with SETD8 knocked down, UNC0379 treatment does not produce a further effect on viral gene expression, indicating its specificity for SETD8. | Serves as the genetic benchmark for validating the specificity of UNC0379. | The convergence of phenotypes and gene expression signatures strongly supports that the effects of UNC0379 are primarily mediated through the inhibition of SETD8. |
Signaling Pathway Perturbation by UNC0379
UNC0379-mediated inhibition of SETD8 has been shown to impact key signaling pathways, most notably the p53 pathway. By preventing the methylation of p53, UNC0379 can lead to its activation and the subsequent transcription of p53 target genes involved in cell cycle arrest and apoptosis.
Experimental Workflow for RNA-seq Validation
The following diagram outlines a typical workflow for validating the effect of this compound on gene expression using RNA-seq, including a parallel siRNA arm for comparison.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., SH-SY5Y for neuroblastoma, U251 for glioblastoma) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 4 µM). Aspirate the old medium from the cells and add the medium containing this compound. For the vehicle control, add a medium containing the same final concentration of DMSO.
-
siRNA Transfection: For the genetic knockdown arm, transfect cells with either a non-targeting control siRNA or a validated siRNA targeting SETD8 using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal duration may vary depending on the cell line and the specific gene expression changes of interest.
RNA Isolation and Library Preparation
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure that the RNA Integrity Number (RIN) is high (ideally > 8) to proceed with library preparation.
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA using a standard commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
Sequencing and Data Analysis
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Use bioinformatics packages like DESeq2 or edgeR to identify genes that are differentially expressed between the treatment groups (UNC0379 vs. vehicle, SETD8 siRNA vs. control siRNA) and to compare the gene expression signatures of the pharmacological and genetic interventions.
Alternative Small Molecule Inhibitors
While UNC0379 is a well-characterized and selective inhibitor of SETD8, other small molecules targeting this enzyme have been reported. However, comprehensive comparative RNA-seq data for these compounds is less readily available in the public domain.
| Inhibitor | Mechanism of Action | Reported IC50 | Notes |
| Nahuoic Acid A | Cofactor (SAM)-competitive inhibitor | ~2 µM (Ki) | A marine natural product, its distinct mechanism offers a different mode of SETD8 inhibition. |
| MS453 | Targeted covalent inhibitor | ~804 nM | Forms a covalent bond with a cysteine residue near the active site, leading to irreversible inhibition. |
Further research is required to perform direct head-to-head comparisons of the global gene expression changes induced by these different classes of SETD8 inhibitors. Such studies would provide valuable insights into the nuances of targeting this important epigenetic regulator.
Safety Operating Guide
Safe Disposal of UNC0379 TFA: A Comprehensive Guide
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical reagents like UNC0379 TFA are critical for ensuring a safe environment and adhering to regulatory standards. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a peptide salt containing Trifluoroacetic acid (TFA), which necessitates its classification and handling as hazardous waste due to the corrosive and environmentally harmful nature of TFA.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound, primarily due to the trifluoroacetic acid component.[2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles with side shields
-
A laboratory coat[2]
Engineering Controls:
-
All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.[1]
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain. This can lead to environmental contamination and damage to plumbing infrastructure.[3]
-
Segregate this compound waste from all other laboratory waste streams at the point of generation.[2][3]
-
Avoid mixing this compound waste with incompatible materials such as strong bases (e.g., sodium hydroxide), strong oxidizers (e.g., peroxides), and certain metals.[3]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable items such as gloves and pipette tips that have come into contact with this compound should be placed in the designated solid hazardous waste container.[3]
-
Reusable glassware must be decontaminated. Rinse with a suitable organic solvent (e.g., ethanol, acetone), collecting the rinse as hazardous liquid waste. Then, wash with laboratory detergent and water, followed by a final rinse with deionized water.[3]
-
2. Waste Containerization and Labeling:
-
Use chemically compatible containers, such as glass or polyethylene, for waste collection. Do not use metal containers.[2]
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., corrosive).[1] Do not use abbreviations.[4]
-
The label should also indicate the primary hazards (e.g., Corrosive, Irritant) and the date the waste was first added.[3]
3. Storage:
-
Keep waste containers securely closed when not in use.[2]
-
Store sealed and labeled containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][3]
-
The storage area should have secondary containment to manage potential leaks or spills and should be away from direct sunlight, heat sources, and incompatible materials.[3]
4. Final Disposal:
-
Once the waste container is full (typically around 80% capacity), arrange for its pickup and disposal through your institution's certified hazardous waste disposal program or EHS department.[1][4]
Emergency Procedures
In Case of a Spill:
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or commercial sorbent pads.
-
Collect the absorbent material and place it in the sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[3]
-
In Case of Personal Contact:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.
-
Inhalation: Move the individual to fresh air and keep them in a comfortable position for breathing.
-
Ingestion: Rinse the mouth with water but do not induce vomiting. Seek immediate medical attention.[1]
Disposal Workflow
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling UNC0379 TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling UNC0379 TFA. The procedural guidance herein outlines the necessary personal protective equipment (PPE), detailed operational protocols, and proper disposal plans to ensure a safe laboratory environment. UNC0379 is a potent SETD8 inhibitor, and its trifluoroacetate (B77799) (TFA) salt form requires stringent handling due to both its cytotoxic nature and the corrosive properties of TFA.
Personal Protective Equipment (PPE)
A risk-based approach is essential when selecting PPE for handling this compound. The level of protection must align with the activity being performed. All personnel must be thoroughly trained in the proper use and disposal of all PPE.
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Chemical-resistant, chemotherapy-rated. Double gloving is required. Change gloves immediately upon contamination.[1][2] |
| Body Protection | Laboratory Coat / Gown | Disposable, fluid-resistant, and fully covering to protect skin and clothing. For tasks with a higher risk of splashing, a chemical apron is also recommended.[1][2][3] |
| Eye Protection | Safety Goggles or a Face Shield | Chemical-resistant and providing full coverage to protect against splashes. Safety glasses with side shields are a minimum requirement.[1][2][4] |
| Respiratory Protection | Chemical Fume Hood / Biosafety Cabinet | All handling of this compound, particularly in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to control aerosols and vapors.[4][5] |
| Footwear | Closed-toe Shoes | Non-permeable shoes are mandatory to prevent chemical contact with the feet.[3] |
Experimental Protocols: Handling and Emergency Procedures
Adherence to the following step-by-step procedures is critical for minimizing risk during the handling and use of this compound.
Preparation and Handling of Lyophilized Powder:
-
Designated Area: Designate a specific area for handling the potent compound. Ensure all necessary engineering controls (e.g., fume hood, biosafety cabinet), PPE, and spill kits are readily available.[1]
-
Engineering Controls: Perform all weighing and initial reconstitution of the lyophilized powder within a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of dust.[4][5]
-
Donning PPE: Before handling, correctly don all required PPE as specified in the table above.
-
Vial Handling: Open vials carefully to prevent scattering the powder.
-
Reconstitution: When dissolving the compound, slowly add the solvent to the vial to minimize aerosol formation.[4] Use a closed system drug-transfer device (CSTD) if available to further minimize exposure.[1]
Emergency First Aid Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7]
Operational Plan for Disposal
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, and vials, in a designated, leak-proof, and chemically compatible hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed container. Do not dispose of this waste down the drain.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[7]
Decontamination and Disposal Protocol:
-
Neutralization of TFA: Before final disposal, the acidic TFA component should be neutralized. This can be done by carefully adding a weak basic solution, such as 1% sodium bicarbonate, to the liquid waste until the pH is between 6.0 and 8.0. This procedure should be performed in a chemical fume hood.[5]
-
Final Disposal: Once neutralized, the liquid waste should be collected in a designated hazardous waste container. All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[5]
-
Decontamination of Glassware: Reusable glassware that has come into contact with this compound must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone), collecting the rinse as hazardous liquid waste. Then, wash the glassware with laboratory detergent and water, followed by a final rinse with deionized water.[8]
Visual Workflow for Safe Handling
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
